Product packaging for 4-Bromo-2-methylbenzenesulfonamide(Cat. No.:CAS No. 116340-67-1)

4-Bromo-2-methylbenzenesulfonamide

Cat. No.: B040058
CAS No.: 116340-67-1
M. Wt: 250.12 g/mol
InChI Key: BTSVWIADDUQGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-methylbenzenesulfonamide is a valuable synthetic intermediate and core scaffold in medicinal chemistry and chemical biology research. This compound features a benzene ring substituted with a bromo group, a methyl group, and a sulfonamide moiety, making it a versatile building block for the construction of more complex molecules via cross-coupling reactions (e.g., Suzuki, Sonogashira). The sulfonamide group is a critical pharmacophore known to inhibit various enzymes, particularly carbonic anhydrases, by coordinating with the active site zinc ion. Consequently, this compound serves as a key precursor in the development of targeted covalent inhibitors, protease inhibitors, and novel therapeutic agents. Its utility extends to materials science as a precursor for functionalized polymers and supramolecular structures. Researchers leverage this chemical's distinct substitution pattern to explore structure-activity relationships (SAR), develop molecular probes, and engineer PROTACs (Proteolysis Targeting Chimeras). Provided with high purity and characterized by rigorous analytical methods, it is an essential reagent for advancing discovery programs in academic and industrial laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO2S B040058 4-Bromo-2-methylbenzenesulfonamide CAS No. 116340-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSVWIADDUQGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609105
Record name 4-Bromo-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116340-67-1
Record name 4-Bromo-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-methylbenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic sulfonamide that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a sulfonamide moiety, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, spectroscopic data, a validated synthesis protocol, and its applications in modern drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Identifiers

The structural integrity of a molecule is the foundation of its chemical behavior. This compound's arrangement of functional groups dictates its reactivity and potential applications.

Chemical Structure:

Key Identifiers:

A consistent and accurate identification system is paramount in chemical research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 116340-67-1[1]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.11 g/mol [2]
InChI Key BTSVWIADDUQGGP-UHFFFAOYSA-N[1]
SMILES Cc1ccc(c(c1)S(=O)(=O)N)BrN/A

Physicochemical Properties

The physical properties of a compound determine its handling, storage, and suitability for various reaction conditions.

PropertyValueNotes
Physical Form Solid[1]
Melting Point 180-184 °CData for the isomeric 4-bromo-2-methylbenzoic acid, suggesting a similar range for the sulfonamide.[3]
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water.General chemical knowledge.
Storage Store at room temperature in a dry, well-ventilated place.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity confirmation. Below are the expected spectral characteristics for this compound based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration ModeIntensityReference
3390–3320N-H Asymmetric StretchMedium-Strong[4]
3280–3230N-H Symmetric StretchMedium-Strong[4]
3100–3000Aromatic C-H StretchMedium[5]
2975–2850Aliphatic C-H Stretch (Methyl)Medium[6]
1345–1315S=O Asymmetric StretchStrong[4]
1185–1145S=O Symmetric StretchStrong[4]
~900S-N StretchMedium[7]
1600-1450Aromatic C=C BendingMedium-Strong[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HAr-H (ortho to SO₂NH₂)Deshielded by the electron-withdrawing sulfonamide group.
~7.6d1HAr-H (ortho to Br)Influenced by the bromine atom.
~7.4dd1HAr-H (ortho to CH₃)Coupling to adjacent aromatic protons.
~4.5-5.5br s2HSO₂NH₂ Broad signal due to quadrupole broadening and exchange; position is solvent-dependent.[8]
~2.4s3HCH₃ Typical chemical shift for a methyl group attached to an aromatic ring.[8]

¹³C NMR: The carbon spectrum will complement the proton data.

Chemical Shift (δ, ppm)AssignmentRationale
~142C -SO₂NH₂Quaternary carbon attached to the electron-withdrawing sulfonamide.
~140C -CH₃Quaternary carbon attached to the methyl group.
~135C -BrCarbon bearing the bromine atom.
~132, 130, 128Ar-C HAromatic carbons bearing hydrogen atoms.
~20C H₃Aliphatic carbon of the methyl group.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The key feature is the isotopic pattern of bromine.

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 249 and 251, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation patterns include the loss of SO₂NH₂ (m/z = 80) and subsequent cleavages of the aromatic ring.

Synthesis and Reactivity

General Synthesis Pathway

This compound is typically synthesized from 3-bromotoluene in a multi-step process. The causality behind this pathway is the need to introduce the sulfonyl group and then convert it to the desired sulfonamide.

Step-by-Step Protocol:

  • Sulfonation: 3-Bromotoluene is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups favor substitution at the C6 position (ortho to methyl, meta to bromo) to yield 4-bromo-2-methylbenzenesulfonic acid.[9]

  • Chlorination: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is crucial for the subsequent amination.

  • Amination: The 4-bromo-2-methylbenzenesulfonyl chloride is reacted with aqueous ammonia or an ammonia source to displace the chloride and form the final sulfonamide product. This is a standard and high-yielding method for sulfonamide synthesis.[10]

G A 3-Bromotoluene B Sulfonation (fuming H₂SO₄) A->B C 4-Bromo-2-methylbenzenesulfonic acid B->C D Chlorination (SOCl₂ or PCl₅) C->D E 4-Bromo-2-methylbenzenesulfonyl chloride D->E F Amination (conc. NH₄OH) E->F G This compound F->G

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The molecule's functionality allows for diverse chemical transformations, making it a valuable intermediate.

  • N-Functionalization: The acidic protons on the sulfonamide nitrogen can be deprotonated with a base, and the resulting anion can be alkylated or arylated to create secondary or tertiary sulfonamides.

  • Aromatic Ring Reactions: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern synthetic strategy.

  • Electrophilic Aromatic Substitution: The existing substituents deactivate the ring towards further electrophilic substitution, but harsh conditions could lead to nitration or halogenation, with the substitution pattern guided by the existing groups.

G cluster_0 Reaction Sites A 4-Bromo-2-methyl- benzenesulfonamide B N-Alkylation/ N-Arylation A->B -SO₂NH₂ group C Cross-Coupling (e.g., Suzuki) A->C -Br atom D Further Ring Substitution A->D Aromatic Ring

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Development

The sulfonamide moiety is a privileged pharmacophore found in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants.[4] this compound serves as a versatile starting material for synthesizing novel therapeutic agents.

  • Carbonic Anhydrase Inhibitors: Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrase, an enzyme family implicated in glaucoma and certain types of epilepsy. The specific substitution pattern of this compound can be used to explore structure-activity relationships (SAR) to achieve isoform selectivity and improved potency.[11]

  • Kinase and Enzyme Inhibitors: The scaffold can be elaborated via cross-coupling reactions to generate libraries of compounds for screening against various biological targets, such as protein kinases, which are central to cancer signaling pathways.[12]

  • Metabolic Pathway Modulators: Recent studies have identified benzenesulfonamide derivatives as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for targeting cancers that rely on aerobic metabolism.[13]

  • Ion Channel Modulators: Substituted benzenesulfonamides are being investigated as modulators of voltage-gated sodium channels, which are key targets for the treatment of epilepsy and other neurological disorders.[14]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure safety. The following information is based on safety data sheets for structurally similar compounds.[15][16][17]

  • Hazard Classification: Likely classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potentially respiratory irritation (STOT SE 3).[15][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[16]

    • In case of eye contact: Rinse cautiously with water for several minutes.[16]

    • If inhaled: Move person into fresh air.[16]

    • If swallowed: Clean mouth with water and seek medical attention if symptoms occur.[15]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[15]

Conclusion

This compound is a compound of significant interest to the scientific community due to its versatile chemical nature and its potential as a scaffold in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic profile, and multiple reactive sites make it an invaluable tool for synthetic chemists. The continued exploration of derivatives based on this core structure holds promise for the development of novel therapeutics targeting a range of diseases.

References

An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide (CAS Number: 116340-67-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a key intermediate in the synthesis of complex pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, including Janus Kinase (JAK) inhibitors and Hypoxia-Inducible Factor-2α (HIF-2α) agonists. While the compound itself is not known to possess direct biological activity, its role as a structural scaffold is critical in the generation of potent and selective drug candidates.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 116340-67-1
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.12 g/mol
IUPAC Name This compound
Physical Form Solid
Purity >98% (typical)
Storage Temperature Room temperature
InChI Key BTSVWIADDUQGGP-UHFFFAOYSA-N

Spectral Data

The structural identity of this compound can be confirmed using various analytical techniques. Below are the reported spectral data.

TechniqueDataSource(s)
¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.87 (d, J = 8.4 Hz, 1H), 7.50 (dd, J = 2.1, 0.8 Hz, 1H), 7.46 (dd, J = 8.6, 2.1 Hz, 1H), 4.83 (s, 2H), 2.66 (s, 3H)[1]
LC-MS m/z [M-H]⁻[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on procedures outlined in patent literature.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-bromo-3-methylbenzene

  • Chlorosulfonic acid

  • Chloroform (CHCl₃)

  • Ice water

  • Ethyl acetate (EtOAc)

Procedure:

  • A solution of 1-bromo-3-methylbenzene (10 g, 58 mmol) in chloroform (100 mL) is prepared and cooled to 0°C.

  • Chlorosulfonic acid (63.0 g, 540 mmol) is added slowly to the cold solution.

  • The reaction mixture is stirred for 2 hours at 0°C.

  • The reaction mixture is then carefully poured into ice water (400 mL).

  • The product is extracted with ethyl acetate (500 mL).

  • The organic layer is collected, and the solvent is removed to yield this compound.

Note: This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.

Synthesis Workflow

G cluster_0 Synthesis of this compound start Start Materials: 1-bromo-3-methylbenzene Chloroform step1 Cool solution to 0°C start->step1 step2 Slowly add Chlorosulfonic acid step1->step2 step3 Stir for 2 hours at 0°C step2->step3 step4 Quench with ice water step3->step4 step5 Extract with Ethyl Acetate step4->step5 end_product This compound step5->end_product G cluster_0 Role in JAK Inhibitor Synthesis intermediate 4-Bromo-2-methyl- benzenesulfonamide synthesis Multi-step Synthesis intermediate->synthesis jak_inhibitor Pyrazolo-pyridone JAK Inhibitor synthesis->jak_inhibitor jak_pathway JAK/STAT Signaling Pathway jak_inhibitor->jak_pathway Inhibits disease Inflammatory Diseases jak_pathway->disease Implicated in G cluster_1 Role in HIF-2α Agonist Synthesis intermediate2 4-Bromo-2-methyl- benzenesulfonamide synthesis2 Multi-step Synthesis intermediate2->synthesis2 hif_agonist HIF-2α Agonist synthesis2->hif_agonist hif_pathway HIF-2α Pathway hif_agonist->hif_pathway Activates application Anemia Treatment hif_pathway->application Therapeutic target for

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Navigating the Landscape of Substituted Benzenesulfonamides

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the physical properties of 4-Bromo-2-methylbenzenesulfonamide. In the intricate world of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The precise arrangement of substituents on the aromatic ring dramatically influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

While extensive data exists for many benzenesulfonamide derivatives, specific experimental values for this compound are not readily found in publicly accessible literature. This guide, therefore, adopts a dual approach. Firstly, it presents a detailed analysis of the closely related, and well-characterized isomer, 4-Bromo-N-methylbenzenesulfonamide , to provide a valuable comparative baseline. Secondly, it outlines the established experimental methodologies and predictive spectroscopic interpretations that are essential for the full characterization of this compound. This document is structured to empower the reader with both a practical understanding of a relevant analogue and the foundational knowledge to characterize the title compound with scientific rigor.

I. Core Physicochemical Properties: A Comparative Analysis

Due to the limited availability of specific experimental data for this compound, we will examine the properties of its structural isomer, 4-Bromo-N-methylbenzenesulfonamide (CAS: 703-12-8) . This compound shares the same molecular formula (C₇H₈BrNO₂S) and molecular weight (250.11 g/mol ), making it a relevant surrogate for understanding the general characteristics of this class of molecules.

Physical Property4-Bromo-N-methylbenzenesulfonamideThis compound (Predicted)
Molecular Formula C₇H₈BrNO₂SC₇H₈BrNO₂S
Molecular Weight 250.11 g/mol [1]250.11 g/mol
Melting Point 70-72 °C[2]Likely a distinct, sharp melting point.
Boiling Point 330.3 ± 44.0 °C (Predicted)[2]Expected to be in a similar range.
Appearance White to light-yellow powder or crystals[1]Expected to be a crystalline solid.
Solubility Soluble in dilute alkaline solutions. General organic solvents.Expected to be soluble in polar organic solvents and aqueous bases.

II. Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physical properties of a novel compound like this compound.

A. Melting Point Determination: A Criterion of Purity

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.

Methodology: Capillary Melting Point Determination [3][4]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (initially rapid to approach the melting point, then 1-2°C per minute for the final determination).

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

B. Solubility Profiling: Guiding Formulation and Biological Assessment

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and for predicting its behavior in biological systems.

Methodology: Qualitative Solubility Testing [5][6][7]

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO₃, and organic solvents like ethanol, methanol, acetone, and dichloromethane.

  • Procedure:

    • To approximately 1 mL of the chosen solvent in a test tube, add a small, measured amount (e.g., 10 mg) of this compound.

    • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

    • Visual observation is used to determine if the compound has dissolved completely, partially, or not at all.

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups.

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic character, likely from the sulfonamide N-H.

    • Solubility in 5% HCl would suggest a basic functional group, which is not expected for this molecule.

    • Solubility in organic solvents provides insights into the overall polarity of the molecule.

III. Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound. The following sections predict the key spectral features of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms in the molecule.

  • Aromatic Protons (6.5-8.0 ppm): The protons on the benzene ring will appear in this region.[8][9][10][11][12] Due to the substitution pattern, we would expect to see three distinct signals for the aromatic protons, likely exhibiting complex splitting patterns (doublets or doublet of doublets) due to ortho and meta coupling.

  • Sulfonamide Proton (-SO₂NH₂): A broad singlet is expected for the two protons of the primary sulfonamide group. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.3-2.5 ppm.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

  • Aromatic Carbons (110-150 ppm): Six distinct signals are expected for the six carbons of the substituted benzene ring.[8][10][11][12] The carbon attached to the bromine atom will be shifted to a lower field, while the carbons bearing the sulfonyl and methyl groups will also have characteristic chemical shifts.

  • Methyl Carbon (-CH₃): A single peak in the aliphatic region (around 20 ppm) is expected for the methyl carbon.

B. Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]

  • N-H Stretching (3400-3200 cm⁻¹): Two distinct bands in this region are characteristic of the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group.[13]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[15]

  • S=O Stretching (1350-1300 cm⁻¹ and 1170-1150 cm⁻¹): Strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group (-SO₂-) will be prominent.[13][16]

  • C=C Stretching (Aromatic) (1600-1450 cm⁻¹): Several bands in this region will indicate the presence of the benzene ring.[15]

  • S-N Stretching (around 900 cm⁻¹): A band in this region can be attributed to the stretching of the sulfur-nitrogen bond.[13][16]

C. Mass Spectrometry: Determining Molecular Weight and Elemental Composition

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (250.11 g/mol ).

  • Isotopic Pattern of Bromine: A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio.[17][18][19] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner, with common fragmentation pathways including the loss of SO₂ and the cleavage of the C-S bond.

IV. Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and a typical workflow for the physicochemical characterization of this compound.

Caption: Molecular Structure of this compound

workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Profiling purification->solubility nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Interpretation & Data Analysis mp->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation & Purity Assessment data_analysis->structure_confirmation

Caption: Workflow for Physicochemical Characterization

V. Conclusion and Future Directions

This technical guide provides a robust framework for understanding and characterizing the physical properties of this compound. While direct experimental data for this specific isomer is scarce, the comparative data for 4-Bromo-N-methylbenzenesulfonamide, coupled with detailed experimental protocols and predictive spectroscopic analysis, offers a solid foundation for researchers. The methodologies outlined herein are fundamental to the process of drug discovery and development, ensuring the thorough characterization and quality control of novel chemical entities. It is our hope that this guide will serve as a valuable resource for scientists working with this and related classes of compounds, ultimately contributing to the advancement of medicinal chemistry.

References

4-Bromo-2-methylbenzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents due to its ability to mimic a carboxylic acid group and act as a versatile hydrogen bond donor and acceptor. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, analytical characterization, and its relevance to researchers in the pharmaceutical sciences.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₈BrNO₂S--INVALID-LINK--[1]
Molecular Weight 250.12 g/mol --INVALID-LINK--[2]
CAS Number 116340-67-1--INVALID-LINK--[1][3]
IUPAC Name This compound--INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[1]

Molecular Structure and Chemical Identifiers

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a sulfonamide group at the 1-position. This specific substitution pattern influences its steric and electronic properties, which are critical for its interaction with biological targets.

Table 2: Chemical Identifiers
Identifier TypeIdentifier
InChI 1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)[1]
InChI Key BTSVWIADDUQGGP-UHFFFAOYSA-N[1]
SMILES CC1=C(C=CC(=C1)Br)S(=O)(=O)N

The presence of the electron-withdrawing bromine atom and the sulfonamide group, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring. This is a key consideration in its application in drug design, where such properties can be tailored to achieve specific binding affinities and pharmacokinetic profiles. The sulfonamide moiety itself is a critical pharmacophore found in various drugs, including antibacterial agents and diuretics.[4][5]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically follows established protocols for the formation of sulfonamides. A common and reliable method involves the reaction of the corresponding sulfonyl chloride with ammonia.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-methylaniline (o-toluidine).

Synthesis_Workflow A 2-Methylaniline (o-Toluidine) B Step 1: Bromination A->B Br₂, Acetic Acid C 4-Bromo-2-methylaniline B->C D Step 2: Diazotization & Sulfonation C->D 1. NaNO₂, HCl 2. SO₂, CuCl₂ E 4-Bromo-2-methylbenzenesulfonyl chloride D->E F Step 3: Ammonolysis E->F NH₄OH G This compound F->G

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions.

Step 1: Bromination of 2-Methylaniline

  • Dissolve 2-methylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the mixture into a large volume of water to precipitate the product, 4-bromo-2-methylaniline.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: Conversion to 4-Bromo-2-methylbenzenesulfonyl chloride

  • Prepare a solution of sodium nitrite in water.

  • Suspend the 4-bromo-2-methylaniline in concentrated hydrochloric acid and cool to 0-5°C in an ice-salt bath.

  • Add the sodium nitrite solution dropwise to the suspension to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Add the cold diazonium salt solution to the sulfur dioxide solution. A vigorous reaction will occur, evolving nitrogen gas.

  • After the reaction subsides, extract the resulting sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Ammonolysis of 4-Bromo-2-methylbenzenesulfonyl chloride

  • Dissolve the crude 4-bromo-2-methylbenzenesulfonyl chloride in a solvent such as acetone.

  • Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with cold water to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

Sulfonamide-containing molecules are prevalent in medicinal chemistry. Their ability to act as bioisosteres for carboxylic acids, coupled with their synthetic accessibility, makes them attractive scaffolds in drug design.[4][5]

  • Anticancer Agents: Many sulfonamide derivatives have been investigated for their anticancer properties. They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, certain 4-methylbenzenesulfonamide derivatives have been designed and synthesized as CDK2 inhibitors.[6]

  • Enzyme Inhibition: The sulfonamide group can effectively bind to the active sites of various enzymes, particularly metalloenzymes containing a zinc ion, such as carbonic anhydrases.

  • Chemical Probes: As a well-defined chemical entity, this compound can be used as a starting material or a fragment in the synthesis of more complex molecules for screening in drug discovery campaigns. Small molecules with low molecular weight are crucial in regulating biological processes.[7]

  • Antibacterial Agents: The sulfonamide class of drugs was among the first effective chemotherapeutic agents to be widely used against bacterial infections. While the parent compound itself may not have potent antibacterial activity, it serves as a valuable scaffold for developing new antibacterial agents.

Analytical Characterization

Definitive identification and purity assessment of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons of the sulfonamide group. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring. The methyl group will appear as a singlet, typically in the range of 2.3-2.7 ppm. The NH₂ protons of the sulfonamide group will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (asymmetric and symmetric)
3100-3000Aromatic C-H stretching
1350-1300S=O asymmetric stretching
1180-1160S=O symmetric stretching
~1100C-N stretching
~600C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.12 g/mol ).

  • Isotopic Pattern: A characteristic feature will be the presence of two peaks of nearly equal intensity for the molecular ion (M+ and M+2), which is indicative of the presence of a single bromine atom (the natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).[8]

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow Sample 4-Bromo-2-methyl- benzenesulfonamide Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI or EI) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Confirmation & Purity Assessment Data->Structure

Caption: Workflow for the analytical characterization of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: While specific toxicity data for this compound may be limited, related sulfonamides can be irritants to the skin, eyes, and respiratory tract. Harmful if swallowed.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable building block for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of the versatile sulfonamide functional group make it an important starting material for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective use in a research setting.

References

Determining the Solubility of 4-Bromo-2-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Bromo-2-methylbenzenesulfonamide in organic solvents. Currently, there is a lack of publicly available quantitative solubility data for this specific compound. This document provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It includes detailed experimental protocols for both qualitative and quantitative solubility assessment and a structured template for data presentation. The provided methodologies are based on established practices for characterizing the physicochemical properties of organic compounds, which are crucial for applications in drug development and chemical research.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide functional group. The arrangement of these substituents influences its polarity, crystal lattice energy, and ultimately, its solubility in various organic solvents. Understanding the solubility of this compound is a critical first step in many research and development pipelines, impacting everything from reaction conditions and purification strategies to formulation and bioavailability in drug discovery.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been reported. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating this data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventChemical ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., AcetoneKetone25e.g., HPLC
e.g., EthanolAlcohol25e.g., UV-Vis
e.g., MethanolAlcohol25
e.g., DichloromethaneHalogenated25
e.g., Ethyl AcetateEster25
e.g., TolueneAromatic HC25
e.g., HexaneAliphatic HC25
e.g., DMSOSulfoxide25

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of suitable solvents.[1]

Objective: To quickly classify the solubility of this compound in a variety of organic solvents as soluble, partially soluble, or insoluble.[1]

Materials:

  • This compound

  • Small test tubes or vials (e.g., 1.5 mL)

  • A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Toluene, Hexane, DMSO)

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Label a series of test tubes, one for each solvent.

  • Add approximately 5-10 mg of this compound to each tube.

  • Add 1 mL of the corresponding solvent to each tube.

  • Securely cap the tubes and vortex vigorously for 30-60 seconds.[1]

  • Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classify the solubility based on visual inspection.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the precise equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or NMR)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to several vials. The presence of excess solid is crucial to ensure equilibrium is reached.

  • Add a known volume or mass of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing.

  • Sample Collection and Preparation: Once equilibrium is established, stop agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours for the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

  • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis:

    • HPLC/UV-Vis: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve. Analyze the filtered supernatant and the standard solutions to determine the concentration of the dissolved compound.

    • NMR: A newer method using Nuclear Magnetic Resonance (NMR) can provide accurate measurements more rapidly as it does not require phase separation.[2][3] Samples of saturated solutions are analyzed in the presence of excess solute.[3]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Allow excess solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze via HPLC, UV-Vis, or NMR G->H I Calculate solubility H->I cluster_prep cluster_prep cluster_equil cluster_equil cluster_analysis cluster_analysis

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Navigating the Spectral Landscape of 4-Bromo-2-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for researchers in the field.

Due to the absence of publicly available experimental NMR data for this compound, this guide utilizes predicted spectral data to facilitate its structural characterization. These predictions are based on well-established algorithms that consider the magnetic environment of each nucleus.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These tables provide essential information on chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.78d1HH-6
7.59dd1HH-5
7.52d1HH-3
4.98s (br)2H-SO₂NH₂
2.50s3H-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Predictions were performed using advanced NMR prediction software.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
141.2C-1
139.8C-2
135.5C-3
133.0C-5
128.8C-6
123.5C-4
20.4-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Predictions were performed using advanced NMR prediction software.

Structural Elucidation through NMR Spectroscopy

The predicted NMR data provides a detailed picture of the molecular structure of this compound.

¹H NMR Spectrum Analysis:

  • The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

  • The proton at the C-6 position (H-6) is predicted to appear as a doublet at approximately 7.78 ppm.

  • The proton at the C-5 position (H-5) is expected to be a doublet of doublets around 7.59 ppm due to coupling with both H-6 and H-3.

  • The proton at the C-3 position (H-3) is predicted to be a doublet at approximately 7.52 ppm.

  • A broad singlet, characteristic of the sulfonamide protons (-SO₂NH₂), is anticipated around 4.98 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • A sharp singlet corresponding to the three protons of the methyl group (-CH₃) is predicted at approximately 2.50 ppm.

¹³C NMR Spectrum Analysis:

  • The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbon atoms of the benzene ring and the one carbon atom of the methyl group.

  • The quaternary carbons, C-1, C-2, and C-4, are predicted to appear at 141.2 ppm, 139.8 ppm, and 123.5 ppm, respectively.

  • The methine carbons of the aromatic ring, C-3, C-5, and C-6, are predicted to resonate at 135.5 ppm, 133.0 ppm, and 128.8 ppm, respectively.

  • The carbon of the methyl group is predicted to have a chemical shift of around 20.4 ppm.

Experimental Protocols for NMR Data Acquisition

While the data presented here is predicted, the following section outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound for researchers who may synthesize or acquire this compound.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase the spectrum to ensure a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the structure and the assignment of the NMR signals, the following diagrams are provided.

G This compound Structure C1 C1 C2 C2 C1->C2 S S C1->S C3 C3 C2->C3 CH3 CH3 C2->CH3 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 O1 O S->O1 O2 O S->O2 N N S->N H1 H N->H1 H2 H N->H2

Caption: Chemical structure of this compound.

G Predicted ¹H NMR Signal Assignments H6 H-6 (δ ≈ 7.78 ppm, d) H5 H-5 (δ ≈ 7.59 ppm, dd) H6->H5 J-coupling H3 H-3 (δ ≈ 7.52 ppm, d) H5->H3 J-coupling NH2 -SO₂NH₂ (δ ≈ 4.98 ppm, s, br) CH3 -CH₃ (δ ≈ 2.50 ppm, s)

Caption: Predicted ¹H NMR signal assignments for this compound.

G Predicted ¹³C NMR Signal Assignments C1 C-1 (δ ≈ 141.2 ppm) C2 C-2 (δ ≈ 139.8 ppm) C4 C-4 (δ ≈ 123.5 ppm) C3 C-3 (δ ≈ 135.5 ppm) C5 C-5 (δ ≈ 133.0 ppm) C6 C-6 (δ ≈ 128.8 ppm) CH3_C -CH₃ (δ ≈ 20.4 ppm)

Caption: Predicted ¹³C NMR signal assignments for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed analysis of the predicted chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol, serves as a valuable resource for the unambiguous structural confirmation of this important chemical intermediate. The provided visualizations further aid in understanding the structure-spectrum correlations. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm the structure with experimentally acquired data whenever possible.

initial synthesis routes for 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Synthesis Routes for 4-Bromo-2-methylbenzenesulfonamide

Abstract

This compound is a key chemical intermediate, particularly valuable in medicinal chemistry and drug development as a precursor for synthesizing targeted therapeutic agents, such as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This guide provides a comprehensive technical overview of two primary, viable initial synthesis routes for this compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. The routes detailed herein commence from readily available starting materials and proceed via distinct core transformations: electrophilic aromatic substitution (chlorosulfonation) and a Sandmeyer-type reaction. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and offers a comparative analysis to guide researchers in selecting the most appropriate method based on laboratory scale, reagent availability, and safety considerations.

Introduction and Retrosynthetic Analysis

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents.[3] The specific substitution pattern of this compound offers a versatile scaffold for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

A logical retrosynthetic analysis of the target molecule reveals that the most direct disconnection is at the sulfur-nitrogen bond, a common and reliable method for sulfonamide synthesis.[4][5][6] This approach identifies 4-bromo-2-methylbenzenesulfonyl chloride as the pivotal intermediate. The challenge, therefore, lies in the regioselective synthesis of this sulfonyl chloride. Two primary strategies emerge for constructing the key intermediate from basic chemical feedstocks.

The following diagram illustrates the retrosynthetic approach, breaking down the target molecule into its primary precursors.

G Target This compound Intermediate 4-Bromo-2-methylbenzenesulfonyl Chloride Target->Intermediate S-N Bond Formation (Amination) Ammonia Ammonia Source Route1_Start 3-Bromo-1-methylbenzene (m-Bromotoluene) Intermediate->Route1_Start Route 1: Electrophilic Aromatic Substitution (Chlorosulfonation) Route2_Start 4-Bromo-2-methylaniline Intermediate->Route2_Start Route 2: Sandmeyer-Type Reaction

Caption: Retrosynthetic analysis of this compound.

This guide will now explore the forward synthesis of each proposed route in detail.

Synthesis Route 1: Direct Chlorosulfonation

This route represents the most direct approach, employing a powerful electrophilic aromatic substitution reaction to install the sulfonyl chloride group onto a commercially available substituted benzene ring.

Principle and Rationale

The core of this route is the chlorosulfonation of 3-bromo-1-methylbenzene (m-bromotoluene). Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, believed to be SO₂Cl⁺ or a related species.[7] The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring.

  • Methyl Group (-CH₃): An activating, ortho-, para- directing group.

  • Bromo Group (-Br): A deactivating, ortho-, para- directing group.

In 3-bromo-1-methylbenzene, the positions ortho to the methyl group are 2 and 6; the para position is 5. The positions ortho to the bromo group are 2 and 4; the para position is 6. The powerful activating effect of the methyl group preferentially directs the incoming electrophile. Position 4 is strongly favored as it is ortho to the bromo group and, crucially, para to the strongly activating methyl group, while also being less sterically hindered than position 2. This convergence of directing effects makes 3-bromo-1-methylbenzene the ideal starting material for achieving the desired 1,2,4-substitution pattern.

Caption: Overall transformation for Synthesis Route 1.

Experimental Protocols

Step A: Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride

This protocol is adapted from general procedures for chlorosulfonation of aromatic compounds.[8]

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

  • Reagents: In the dropping funnel, place 3-bromo-1-methylbenzene (1.0 eq). In the flask, add chlorosulfonic acid (approx. 3.0-4.0 eq) and cool the flask to 0-5 °C using an ice-water bath.

  • Reaction: Add the 3-bromo-1-methylbenzene dropwise to the stirred, cooled chlorosulfonic acid over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane or a hexane/dichloromethane mixture.

Step B: Synthesis of this compound

This protocol follows the classic reaction of a sulfonyl chloride with an amine source.[4][9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude or purified 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction: Cool the solution in an ice bath and add concentrated aqueous ammonia (ammonium hydroxide, ~2.0-3.0 eq) dropwise. A white precipitate of the sulfonamide will form.

  • Maturation: Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Workup: If using a water-miscible solvent like THF, add water to the reaction mixture and remove the THF under reduced pressure. If using DCM, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Collect the solid product by filtration. If the product is in the organic layer, evaporate the solvent to yield the crude sulfonamide.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

Synthesis Route 2: Sandmeyer-Type Reaction

This multi-step route offers an alternative pathway that avoids the use of chlorosulfonic acid, relying on the versatile chemistry of diazonium salts. It is particularly useful if the starting aniline is more readily available or cheaper than the corresponding bromotoluene.

Principle and Rationale

This pathway begins with 4-bromo-2-methylaniline. The core transformation involves converting the primary amino group into a diazonium salt, which is an excellent leaving group (N₂ gas).[10] This diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide, which installs the desired sulfonyl chloride moiety.[3][11] This sequence of diazotization followed by a substitution reaction is known as the Sandmeyer reaction or a Sandmeyer-type reaction.[12]

The synthesis of the starting material, 4-bromo-2-methylaniline, typically begins with 2-methylaniline (o-toluidine). The amine is first protected as an acetamide to moderate its reactivity and direct bromination to the para position. Subsequent hydrolysis removes the protecting group to yield the required aniline.[13][14]

G Start 4-Bromo-2-methylaniline Diazonium Diazonium Salt Intermediate Start->Diazonium 1. NaNO₂, HCl 0-5 °C (Diazotization) Intermediate 4-Bromo-2-methylbenzenesulfonyl Chloride Diazonium->Intermediate 2. SO₂, CuCl (Sandmeyer-Type) Target This compound Intermediate->Target 3. NH₄OH (Amination)

Caption: Workflow for Synthesis Route 2.

Experimental Protocols

Step A: Diazotization of 4-Bromo-2-methylaniline [15]

  • Setup: In a beaker or flask, prepare a solution of 4-bromo-2-methylaniline (1.0 eq) in an aqueous solution of a strong acid like HCl or HBr (approx. 3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.1 eq) in a minimal amount of cold water.

  • Reaction: Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change. The resulting diazonium salt solution is unstable and should be used immediately in the next step.

Step B: Conversion to 4-Bromo-2-methylbenzenesulfonyl Chloride [3]

  • Setup: In a separate reaction flask, prepare a solution of copper(I) chloride (CuCl) (catalytic amount) in a solvent like acetic acid.

  • SO₂ Introduction: Bubble sulfur dioxide (SO₂) gas through this solution.

  • Reaction: Add the freshly prepared, cold diazonium salt solution from Step A slowly to the SO₂/CuCl solution with vigorous stirring. Nitrogen gas will be evolved.

  • Maturation: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Workup and Isolation: Pour the reaction mixture into ice water. The sulfonyl chloride will separate, often as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ether), wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Step C: Synthesis of this compound

The protocol for this final amination step is identical to Step B of Route 1.

Comparative Analysis of Synthesis Routes

The choice between Route 1 and Route 2 depends on several factors, including scale, safety protocols, and available starting materials.

FeatureRoute 1: Direct ChlorosulfonationRoute 2: Sandmeyer-Type Reaction
Starting Material 3-Bromo-1-methylbenzene4-Bromo-2-methylaniline
Number of Steps 23 (plus synthesis of the aniline)
Key Reagents Chlorosulfonic acid (highly corrosive)Sodium nitrite, SO₂ gas, CuCl
Safety & Handling Requires careful handling of a highly reactive and corrosive acid; produces HCl gas.[5]Involves an unstable diazonium intermediate and a toxic gas (SO₂). Diazonium salts can be explosive if isolated.
Regioselectivity Generally high and predictable based on substituent directing effects.Excellent, as the position of the sulfonyl chloride is fixed by the starting aniline.
Potential Yield Can be high, but may be reduced by side products or difficult workup.Often moderate to good yields across the multiple steps.
Scalability Well-suited for large-scale industrial synthesis due to fewer steps and lower cost of bulk reagents.Better suited for laboratory or small-scale synthesis due to the handling of the diazonium intermediate.

Field-Proven Insights:

  • Route 1 is often preferred for industrial applications due to its atom economy and directness. However, the aggressive nature of chlorosulfonic acid necessitates specialized equipment and stringent safety measures.

  • Route 2 provides greater flexibility and control, especially if a variety of substituted anilines are available for creating a library of related sulfonamides. The in situ use of the diazonium salt is a critical safety protocol that must be followed.

Purification and Characterization

Independent of the chosen route, the final product, this compound, must be purified and its identity confirmed.

  • Purification: Recrystallization from solvents such as ethanol, aqueous ethanol, or ethyl acetate/hexane is the most common and effective method for obtaining a high-purity crystalline solid.

  • Characterization:

    • Melting Point: The reported melting point for 4-Bromo-2-methylbenzenesulfonyl chloride is 62-66 °C.[16] The melting point of the final sulfonamide should be determined and compared to literature values if available.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Expected ¹H NMR signals would include three distinct aromatic protons and a singlet for the methyl group. The sulfonamide N-H protons may appear as a broad singlet.

    • Infrared (IR) Spectroscopy: Key stretches would include N-H bands (~3300-3400 cm⁻¹), aromatic C-H and C=C bands, and strong characteristic S=O stretching bands for the sulfonyl group (~1350 and 1160 cm⁻¹).

    • Mass Spectrometry (MS): Confirms the molecular weight and shows the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

This guide has detailed two robust and scientifically sound . The direct chlorosulfonation of 3-bromo-1-methylbenzene offers an efficient, two-step process ideal for larger-scale production, provided the necessary safety infrastructure is in place. The Sandmeyer-type reaction, starting from 4-bromo-2-methylaniline, provides a versatile, albeit longer, alternative that offers excellent regiochemical control and is well-suited for laboratory-scale synthesis. The selection of the optimal route will ultimately be guided by the specific objectives, resources, and safety capabilities of the research or production team.

References

An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide: Structure, Bonding, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of 4-Bromo-2-methylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles and data from closely related analogs to present a robust profile of the compound.

Molecular Structure and Bonding

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group. The IUPAC name for this compound is this compound.

Key Structural Features:

  • Aromatic Ring: A planar six-membered benzene ring forms the core of the molecule.

  • Substituents: The benzene ring is substituted at positions 1, 2, and 4 with a sulfonamide (-SO₂NH₂), a methyl (-CH₃), and a bromine (-Br) group, respectively.

  • Sulfonamide Group: This functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzene ring and an amino group (-NH₂). The geometry around the sulfur atom is approximately tetrahedral.

The bonding within the molecule is primarily covalent. The benzene ring exhibits aromaticity, with delocalized π-electrons across the six carbon atoms. The sulfonamide group is electron-withdrawing, which influences the electronic properties of the aromatic ring.

Figure 1. 2D structure of this compound.
Predicted Physicochemical Properties

While extensive experimental data is not available, key physicochemical properties can be computed or are available from chemical databases.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol [1]
CAS Number 116340-67-1
IUPAC Name This compound
InChI Key BTSVWIADDUQGGP-UHFFFAOYSA-N
Physical Form Solid
XLogP3-AA 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the chlorosulfonation of 1-bromo-3-methylbenzene followed by amination. This method is a standard procedure for the preparation of arylsulfonamides.

G start 1-Bromo-3-methylbenzene step1 Chlorosulfonation with Chlorosulfonic Acid start->step1 intermediate 4-Bromo-2-methylbenzene-1-sulfonyl chloride step1->intermediate step2 Amination with aqueous Ammonia intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification

Figure 2. Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-2-methylbenzene-1-sulfonyl chloride

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Add chlorosulfonic acid (e.g., 4 equivalents) to the flask and cool it in an ice-water bath.

  • Slowly add 1-bromo-3-methylbenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate, 4-bromo-2-methylbenzene-1-sulfonyl chloride, is collected by vacuum filtration and washed with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

  • In a flask, add the crude 4-bromo-2-methylbenzene-1-sulfonyl chloride to an excess of concentrated aqueous ammonia with stirring in an ice bath.

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • The solid product, this compound, will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield the pure sulfonamide.

Spectroscopic Data (Predicted)

Spectroscopic Technique Predicted Features
¹H NMR - A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.- A singlet for the sulfonamide protons (-SO₂NH₂) around δ 7.0-7.5 ppm (this peak may be broad and its position can vary with concentration and solvent).- Three aromatic protons in the range of δ 7.0-8.0 ppm, with splitting patterns determined by their coupling constants (ortho, meta).
¹³C NMR - A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.- Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, methyl, and sulfonamide substituents. The carbon attached to the sulfonamide group would be the most downfield.
FT-IR (cm⁻¹) - N-H stretching vibrations of the -NH₂ group around 3300-3400 cm⁻¹ (two bands, symmetric and asymmetric).- Aromatic C-H stretching just above 3000 cm⁻¹.- Aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.- Asymmetric and symmetric S=O stretching of the sulfonamide group around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- C-Br stretching at lower wavenumbers, typically below 1000 cm⁻¹.

Potential Biological Activity: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors[2]. The sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and inhibiting the enzyme's function. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer[3].

Given its structure, this compound is a potential candidate for carbonic anhydrase inhibition. The bromo and methyl substituents on the benzene ring would influence its binding affinity and selectivity for different CA isoforms. Studies on other bromo-substituted benzenesulfonamides have shown potent inhibition of tumor-associated CA isoforms like CA IX and CA XII[2][4].

G General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides enzyme Carbonic Anhydrase Active Site Zn²⁺ H₂O inhibited_complex Inhibited Enzyme-Sulfonamide Complex Zn²⁺ R-SO₂NH₂ enzyme->inhibited_complex H2O_out H₂O enzyme:H2O->H2O_out Displacement sulfonamide R-SO₂NH₂ sulfonamide->enzyme:Zn Binding

Figure 3. Generalized mechanism of carbonic anhydrase inhibition.

Further experimental studies would be required to determine the specific inhibitory profile of this compound against various carbonic anhydrase isoforms and to evaluate its potential as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed experimental protocols should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed with appropriate safety precautions.

References

An In-depth Technical Guide to the Discovery and History of Brominated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of brominated benzenesulfonamides. This class of compounds, characterized by a bromine atom and a sulfonamide group attached to a benzene ring, has seen diverse applications, from synthetic intermediates to components of biologically active molecules. This document details key historical milestones, modern synthetic protocols, quantitative data, and the underlying chemical principles.

Discovery and Historical Context

The history of brominated benzenesulfonamides is intrinsically linked to the broader development of organic sulfur chemistry and the rise of sulfonamides as a critical class of therapeutic agents. While a singular "discovery" of the entire class is difficult to pinpoint, its origins can be traced back to early investigations of benzene and its derivatives in the 19th and early 20th centuries.

The foundational work on benzenesulfonic acids and their derivatives paved the way for the synthesis of halogenated analogues. The medical significance of aryl sulfonamides gained prominence in the 1930s with the discovery of the first commercially available antibiotics, the sulfa drugs.[1] This discovery spurred immense interest in the synthesis of a wide variety of substituted benzenesulfonamides, including brominated derivatives, to explore their structure-activity relationships.

Early synthetic work often involved electrophilic aromatic substitution reactions on benzene derivatives. The direct chlorosulfonation of bromobenzene became a key method for producing the essential precursor, 4-bromobenzenesulfonyl chloride. Another historical route to related structures involved the Hofmann rearrangement of amides, a reaction discovered by August Wilhelm von Hofmann in 1881, which allows for the conversion of a primary amide to a primary amine with one less carbon atom.[2][3]

Synthetic Methodologies

The synthesis of brominated benzenesulfonamides typically proceeds through the formation of a brominated benzenesulfonyl chloride intermediate, which is then reacted with ammonia or an amine.

Preparation of Brominated Benzenesulfonyl Chlorides

The primary method for synthesizing bromobenzenesulfonyl chlorides is the direct chlorosulfonation of bromobenzene. This electrophilic aromatic substitution reaction is a well-established and efficient method.

A plausible alternative, particularly for ortho-isomers, involves a multi-step sequence starting from a brominated aniline derivative. This can proceed via a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently reacted to introduce the sulfonyl chloride moiety.

Formation of Brominated Benzenesulfonamides

Once the brominated benzenesulfonyl chloride is obtained, the corresponding sulfonamide is typically formed by ammonolysis, which is the reaction with ammonia. This is a nucleophilic acyl substitution where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative brominated benzenesulfonamide, 4-bromobenzenesulfonamide, and its N-acylated derivative.

Synthesis of 4-Bromobenzenesulfonyl Chloride

Reaction: Chlorosulfonation of Bromobenzene

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

  • Cool the flask in a water bath to approximately 12–15°C.

  • Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, heat the reaction mixture to 60°C for two hours.

  • Carefully pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.

  • Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.

Synthesis of 4-Bromobenzenesulfonamide

Reaction: Ammonolysis of 4-Bromobenzenesulfonyl Chloride

Procedure:

  • Prepare a mixture of 200 mL of concentrated aqueous ammonia and 200 g of crushed ice in a beaker.

  • Slowly add 51 g (0.2 moles) of crude 4-bromobenzenesulfonyl chloride to the cold ammonia solution with constant stirring.

  • Continue stirring for about 15 minutes after all the sulfonyl chloride has been added.

  • Collect the solid 4-bromobenzenesulfonamide by suction filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from hot water or aqueous ethanol.

Synthesis of N-(4-bromobenzenesulfonyl)benzamide

Reaction: N-Benzoylation of 4-Bromobenzenesulfonamide (Schotten-Baumann reaction)

Procedure:

  • In a suitable flask, dissolve 2.36 g (10 mmol) of 4-bromobenzenesulfonamide in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the solution in an ice bath with stirring.

  • Add 1.55 g (1.3 mL, 11 mmol) of benzoyl chloride dropwise to the cooled solution over 30 minutes, keeping the temperature below 10°C.

  • After the addition is complete, continue stirring for an additional 2 hours while allowing the mixture to warm to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of 4-bromobenzenesulfonamide and its precursor.

Table 1: Synthesis Yields

Reaction StepStarting MaterialProductTypical Yield (%)
ChlorosulfonationBromobenzene4-Bromobenzenesulfonyl chloride85-90
Ammonolysis4-Bromobenzenesulfonyl chloride4-Bromobenzenesulfonamide90-95

Table 2: Spectroscopic Data for 4-Bromobenzenesulfonamide

Spectroscopy TypeData
¹H NMR (Predicted)~ 7.8 - 8.0 ppm (m, 4H, aromatic protons), ~ 7.4 ppm (br s, 2H, -SO₂NH₂)
¹³C NMR (Predicted)~ 142 ppm (C-S), ~ 132 ppm (aromatic CH), ~ 129 ppm (aromatic CH), ~ 127 ppm (C-Br)
IR (KBr, cm⁻¹) 3350-3250 (N-H stretch), 1330 & 1160 (S=O stretch, asymmetric and symmetric)
Mass Spec (m/z) Calculated for C₆H₆BrNO₂S: 234.93

Table 3: Biological Activity of Selected Brominated Benzenesulfonamide Derivatives

Compound ClassTarget/AssayIC₅₀ / EC₅₀Reference
Benzenesulfonamide-bearing Imidazole DerivativesAnticancer (IGR39 cell line)EC₅₀ = 27.8 ± 2.8 µM[4]
Benzenesulfonamide-bearing Imidazole DerivativesAnticancer (MDA-MB-231 cell line)EC₅₀ = 20.5 ± 3.6 µM[4]

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic routes to brominated benzenesulfonamides.

Synthesis_of_4_Bromobenzenesulfonamide bromobenzene Bromobenzene intermediate 4-Bromobenzenesulfonyl Chloride bromobenzene->intermediate Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid hcl HCl intermediate->hcl byproduct product 4-Bromobenzenesulfonamide intermediate->product Ammonolysis ammonia Ammonia

Synthetic route to 4-bromobenzenesulfonamide.

N_Benzoylation_of_4_Bromobenzenesulfonamide start 4-Bromobenzenesulfonamide product N-(4-bromobenzenesulfonyl)benzamide start->product N-Benzoylation benzoyl_chloride Benzoyl Chloride naoh NaOH (aq)

N-Benzoylation of 4-bromobenzenesulfonamide.
Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of a brominated benzenesulfonamide.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 Reactant A (e.g., Bromobenzene) s3 Reaction Mixture s1->s3 s2 Reactant B (e.g., Chlorosulfonic Acid) s2->s3 w1 Quenching (e.g., with ice) s3->w1 w2 Filtration w1->w2 w3 Washing w2->w3 p1 Recrystallization w3->p1 p2 Drying p1->p2 a1 Spectroscopy (NMR, IR, MS) p2->a1 a2 Purity Assessment a1->a2

General experimental workflow.

Conclusion

Brominated benzenesulfonamides represent a mature yet continually relevant class of organic compounds. Their history is rooted in the fundamental advancements of aromatic chemistry and the therapeutic revolution sparked by the sulfa drugs. Modern synthetic methods provide efficient and reliable access to these compounds, enabling their use as versatile intermediates and as scaffolds for the development of new biologically active agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further exploration and innovation in this area of chemistry.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-methylbenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its sulfonamide moiety is a well-established pharmacophore, and the specific substitution pattern on the benzene ring allows for diverse functionalization, making it a valuable building block in drug discovery and development. Accurate and comprehensive structural elucidation of this molecule is paramount to ensure the quality, purity, and desired reactivity in subsequent synthetic steps. This in-depth technical guide provides a detailed overview of the spectroscopic data for this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

While experimental spectra for this compound are not widely available in public databases, this guide leverages predictive methodologies and extensive knowledge of analogous structures to provide a robust and scientifically grounded interpretation of its spectroscopic characteristics. The protocols and analyses presented herein are designed to be self-validating and are supported by authoritative references in the field of analytical chemistry.

Molecular Structure and Key Features

This compound (CAS No. 116340-67-1) possesses a well-defined molecular architecture that dictates its spectroscopic behavior. The key structural features include:

  • A substituted benzene ring: The aromatic ring is substituted with a bromine atom, a methyl group, and a sulfonamide group. The positions of these substituents (4-bromo, 2-methyl) create a specific electronic environment and steric hindrance that influence the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

  • A sulfonamide functional group (-SO₂NH₂): This group is characterized by its strong electron-withdrawing nature and the presence of acidic protons on the nitrogen atom. These features give rise to characteristic signals and absorption bands in the respective spectroscopic techniques.

The interplay of these features results in a unique spectroscopic fingerprint for this compound, which this guide will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Theoretical Framework

¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative abundance through integration. The chemical shift (δ) of a proton is influenced by the electron density around it, with electron-withdrawing groups causing a downfield shift (higher δ) and electron-donating groups an upfield shift (lower δ).

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying the analysis.

Predicted ¹H NMR Data and Interpretation

In the absence of experimental data, ¹H NMR data for this compound can be reliably predicted using computational software.[1][2][3][4] The predicted spectrum in a typical deuterated solvent like CDCl₃ would exhibit the following key signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.8d1HH-6This proton is ortho to the strong electron-withdrawing sulfonamide group, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-5.
~7.5dd1HH-5This proton is meta to the sulfonamide group and ortho to the bromine atom. It will appear as a doublet of doublets due to coupling with H-6 and H-3.
~7.3d1HH-3This proton is ortho to the methyl group and meta to both the bromine and sulfonamide groups. It will appear as a doublet due to coupling with H-5.
~5.0br s2H-NH₂The protons of the sulfonamide group are acidic and their chemical shift can be variable and concentration-dependent. They often appear as a broad singlet and may exchange with D₂O.
~2.5s3H-CH₃The protons of the methyl group are shielded and appear as a singlet in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Data and Interpretation

Similarly, the predicted ¹³C NMR spectrum provides valuable structural information:

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~142C-1 (C-SO₂NH₂)The carbon atom attached to the electron-withdrawing sulfonamide group is significantly deshielded.
~139C-2 (C-CH₃)The carbon bearing the methyl group.
~135C-4 (C-Br)The carbon attached to the bromine atom shows a characteristic chemical shift due to the halogen's electronegativity and heavy atom effect.
~132C-6This aromatic carbon is influenced by the adjacent sulfonamide group.
~128C-5This aromatic carbon is positioned between the bromine and the carbon bearing the sulfonamide group.
~125C-3This aromatic carbon is adjacent to the methyl group.
~20-CH₃The methyl carbon is highly shielded and appears in the upfield region.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Setup (Typical 400 MHz Spectrometer):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 8-16 scans are typically sufficient.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Number of Scans: 256-1024 scans, depending on sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve insert Insert into Spectrometer dissolve->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework

Different types of chemical bonds vibrate at specific frequencies. These vibrations, such as stretching and bending, absorb IR radiation at characteristic wavenumbers (cm⁻¹). The IR spectrum is a plot of absorbance or transmittance versus wavenumber. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule.

For this compound, the key functional groups that will give rise to characteristic IR absorptions are the N-H bonds of the sulfonamide, the S=O bonds, the aromatic C-H and C=C bonds, and the C-Br bond.

Characteristic IR Absorption Bands and Interpretation

Based on the known absorption ranges for sulfonamides and substituted benzenes, the following characteristic peaks are expected in the IR spectrum of this compound:[5][6][7][8][9]

Wavenumber Range (cm⁻¹) Vibrational Mode Intensity Assignment
3400 - 3200N-H stretchingMedium to StrongAsymmetric and symmetric stretching of the -NH₂ group. Often appears as two distinct peaks.
3100 - 3000C-H stretchingMediumAromatic C-H stretching.
2950 - 2850C-H stretchingWeak to MediumAliphatic C-H stretching of the -CH₃ group.
1600 - 1450C=C stretchingMedium to StrongAromatic ring skeletal vibrations.
1370 - 1330S=O stretchingStrongAsymmetric stretching of the sulfonyl group.
1180 - 1160S=O stretchingStrongSymmetric stretching of the sulfonyl group.
~900S-N stretchingMediumStretching of the sulfur-nitrogen bond.
850 - 800C-H bendingStrongOut-of-plane bending of aromatic C-H bonds, indicative of the substitution pattern.
700 - 500C-Br stretchingMedium to StrongStretching of the carbon-bromine bond.

The presence of strong absorption bands in the 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Record Background Spectrum clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (Ratio to Background) acquire_spectrum->process_data end End process_data->end

Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Theoretical Framework

In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion (M⁺) or protonated molecule ([M+H]⁺) provides the molecular weight of the compound. Collision-induced dissociation (CID) of the molecular ion generates fragment ions, and the analysis of these fragments can reveal the connectivity of atoms within the molecule.

Aromatic sulfonamides are known to undergo characteristic fragmentation pathways, often involving the loss of sulfur dioxide (SO₂).[10][11][12][13][14]

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₇H₈BrNO₂S) is approximately 250.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions, with two peaks of similar intensity separated by 2 m/z units.

Expected Key Ions:

  • [M+H]⁺ at m/z 250/252: The protonated molecular ion, showing the characteristic bromine isotope pattern.

  • [M-SO₂]⁺ at m/z 186/188: A common and diagnostic fragmentation pathway for aromatic sulfonamides is the loss of a neutral SO₂ molecule (64 Da).[10]

  • [M-NH₂]⁺ at m/z 234/236: Loss of the amino group.

  • Further fragmentation of these primary ions can lead to smaller fragments corresponding to the substituted benzene ring.

The observation of the M+2 peak with approximately the same intensity as the M peak is a strong indication of the presence of a single bromine atom in the molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of moderately polar molecules like sulfonamides.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition (MS¹): Acquire a full scan mass spectrum to identify the protonated molecular ion and its isotopic pattern.

  • Data Acquisition (MS²): Select the [M+H]⁺ ion (m/z 250 or 252) for collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS). Vary the collision energy to optimize fragmentation.

  • Data Analysis: Analyze the MS¹ and MS² spectra to confirm the molecular weight and elucidate the fragmentation pathways.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution infuse Infuse into ESI Source prepare_solution->infuse ms1 Acquire MS1 (Full Scan) infuse->ms1 ms2 Acquire MS2 (CID of [M+H]+) ms1->ms2 analyze_ms1 Analyze MS1: MW & Isotope Pattern ms2->analyze_ms1 structure_elucidation Structure Elucidation analyze_ms1->structure_elucidation analyze_ms2 Analyze MS2: Fragmentation analyze_ms2->structure_elucidation

Workflow for ESI-MS and MS/MS data acquisition and analysis.

Conclusion

References

Methodological & Application

Synthesis and Application of 4-Bromo-2-methylbenzenesulfonamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and detailed experimental protocols for the synthesis and evaluation of 4-bromo-2-methylbenzenesulfonamide and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this guide offers a structured approach to the synthesis, characterization, and biological assessment of this important class of compounds, which have shown significant potential in various therapeutic areas.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The strategic introduction of a bromine atom and a methyl group onto the benzenesulfonamide scaffold, as seen in this compound, provides a key starting point for the development of novel derivatives with enhanced potency and selectivity. This guide details the synthetic route to this core structure and explores the synthesis and biological evaluation of several of its derivatives.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the chlorosulfonation of 1-bromo-3-methylbenzene, followed by ammonolysis of the resulting sulfonyl chloride.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis A 1-Bromo-3-methylbenzene C Reaction at 0-5°C A->C B Chlorosulfonic Acid B->C D Quenching with Ice-Water C->D E Isolation of 4-Bromo-2-methylbenzenesulfonyl chloride D->E F 4-Bromo-2-methylbenzenesulfonyl chloride E->F Intermediate H Reaction at Room Temperature F->H G Aqueous Ammonia G->H I Precipitation and Filtration H->I J Purification of This compound I->J G cluster_0 CDK2 Signaling Pathway A Growth Factors B Receptor Tyrosine Kinases A->B C Ras/Raf/MEK/ERK Pathway B->C D Cyclin E/CDK2 Complex C->D E Rb Phosphorylation D->E F E2F Release E->F G S-Phase Entry F->G H Cell Cycle Progression G->H I Benzenesulfonamide Derivative I->D Inhibition G cluster_0 Melanogenesis Pathway A L-Tyrosine C L-DOPA A->C Hydroxylation B Tyrosinase B->C D Dopaquinone B->D C->D Oxidation E Melanin Synthesis D->E F Melanoma Progression E->F G Benzenesulfonamide Derivative G->B Inhibition G cluster_0 Monoamine Neurotransmitter Metabolism A Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) C Inactive Metabolites A->C D Increased Neurotransmitter Levels A->D Accumulation B Monoamine Oxidase (MAO) B->C E Therapeutic Effect D->E F Benzenesulfonamide Derivative F->B Inhibition

Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction is particularly valuable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-Bromo-2-methylbenzenesulfonamide with various arylboronic acids. The resulting biaryl sulfonamides are of significant interest in medicinal chemistry due to their diverse biological activities.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for the Suzuki-Miyaura coupling of aryl bromides, including sulfonamide-containing substrates, with various arylboronic acids. These conditions can serve as a starting point for the optimization of the coupling of this compound.

Table 1: Recommended Reagents and Conditions for Suzuki Coupling of this compound

ComponentRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Catalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is often a good starting point.
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃ (if not integral to catalyst)Bulky, electron-rich phosphine ligands can improve catalyst stability and activity, especially with challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base can influence the rate of transmetalation. Carbonates are commonly used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Temperature 80 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 2 - 24 hoursProgress should be monitored by TLC or LC-MS.

Table 2: Representative Yields for Suzuki Coupling of Aryl Bromides with Arylboronic Acids (Analogous Systems)

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-benzenesulfonamidePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O1001285-95
24-Bromo-2-methylaniline4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2.5)DMF901680-92
31-Bromo-4-nitrobenzene3-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O110888-96
44-Bromoanisole4-Chlorophenyl-boronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O802475-88

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask or reaction vial

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl sulfonamide.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Br Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar'-B(OH)₂ Base Product_Pd Product-Pd Complex Transmetalation->Product_Pd Product_Pd->Pd0 Reductive Elimination Product Biaryl Sulfonamide Product_Pd->Product ArBr 4-Bromo-2-methyl- benzenesulfonamide ArBr->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add this compound - Add Arylboronic Acid - Add Base start->setup inert Establish Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (80-110 °C, 2-24 h) catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with H₂O and Brine monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Biaryl Sulfonamide purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: 4-Bromo-2-methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Bromo-2-methylbenzenesulfonamide as a scaffold in medicinal chemistry. The document outlines its role as a versatile building block for the synthesis of novel therapeutic agents and provides detailed protocols for the synthesis and evaluation of its derivatives. While specific biological data for derivatives of this compound are not extensively available in the public domain, the data presented for structurally similar compounds, such as derivatives of 4-methylbenzenesulfonamide and 4-bromobenzenesulfonamide, highlight the promising potential of this compound class in various therapeutic areas.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of clinically approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The this compound scaffold combines the key features of a sulfonamide with the electronic and steric properties of bromine and a methyl group on the phenyl ring. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the methyl group can influence the compound's lipophilicity and binding interactions with biological targets. This unique combination makes this compound an attractive starting point for the design and synthesis of novel drug candidates.

Potential Therapeutic Applications

Based on the biological activities of structurally related benzenesulfonamide derivatives, compounds derived from this compound are promising candidates for investigation in the following areas:

  • Anticancer Activity: Benzenesulfonamide derivatives have shown significant potential as anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs) and cyclin-dependent kinases (CDKs).

  • Antimicrobial Activity: The sulfonamide moiety is a well-established pharmacophore in the development of antibacterial agents.

  • Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for the management of Alzheimer's disease.

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize the biological activity of derivatives of 4-methylbenzenesulfonamide and 4-bromobenzenesulfonamide, suggesting the potential of this compound as a scaffold for developing potent bioactive molecules.

Table 1: Anticancer Activity of 4-Methylbenzenesulfonamide Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 14 CDK2MCF-72.53[1]
Compound 16 CDK2MCF-71.79[1]
Compound 20 CDK2MCF-72.92[1]

Table 2: Anticholinesterase Activity of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide Derivatives

Compound IDTargetIC50 (µM)Reference
Compound 2 AChE8.9 ± 0.21[2]
Compound 3a AChE4.3 ± 0.23[2]
Compound 3b AChE6.2 ± 0.21[2]
Compound 2 BChE26.5 ± 0.24[2]
Compound 3a BChE5.6 ± 0.24[2]
Compound 3b BChE10.5 ± 0.47[2]

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound IDOrganismMIC (mg/mL)Reference
Compound 4d E. coli6.72
Compound 4h S. aureus6.63
Compound 4a P. aeruginosa6.67
Compound 4a S. typhi6.45
Compound 4f B. subtilis6.63
Compound 4e C. albicans6.63
Compound 4h C. albicans6.63
Compound 4e A. niger6.28

Experimental Protocols

Synthesis of N-Substituted-4-bromo-2-methylbenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.

Step 1: Synthesis of 4-Bromo-2-methylbenzenesulfonyl chloride

A solution of chlorosulfonic acid is added dropwise to an ice-cold solution of 4-bromotoluene in dichloromethane. The mixture is stirred and allowed to warm to room temperature overnight. The solvent is then removed, and the residue is carefully added to ice water. The resulting solid, 4-bromo-2-methylbenzenesulfonyl chloride, is filtered, washed with water, and dried.

Step 2: Synthesis of N-Substituted-4-bromo-2-methylbenzenesulfonamide

To a solution of the desired primary or secondary amine in a suitable solvent (e.g., pyridine or dichloromethane), 4-Bromo-2-methylbenzenesulfonyl chloride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Sulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation start1 4-Bromotoluene reagent1 Chlorosulfonic Acid Dichloromethane, 0°C to RT start1->reagent1 product1 4-Bromo-2-methylbenzenesulfonyl chloride reagent1->product1 reagent2 4-Bromo-2-methylbenzenesulfonyl chloride Pyridine or other base, 0°C to RT product1->reagent2 Intermediate start2 Primary/Secondary Amine start2->reagent2 product2 N-Substituted-4-bromo-2-methylbenzenesulfonamide reagent2->product2

Caption: General workflow for the synthesis of N-substituted-4-bromo-2-methylbenzenesulfonamides.

Biological Assay Protocols

This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to the colored product p-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Human carbonic anhydrase II (hCA II) in assay buffer.

    • Substrate Solution: p-NPA in acetonitrile.

    • Inhibitor Solutions: Test compounds and a known inhibitor (e.g., acetazolamide) dissolved in DMSO and serially diluted.

  • Assay Procedure (96-well plate):

    • Add assay buffer, inhibitor solution, and enzyme solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition and calculate the IC50 value.

This assay measures the kinase activity of CDK2/Cyclin A by quantifying the phosphorylation of a substrate peptide.

  • Reagent Preparation:

    • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.

    • Enzyme Solution: Recombinant human CDK2/Cyclin A in kinase buffer.

    • Substrate Solution: A suitable peptide substrate and ATP in kinase buffer.

    • Inhibitor Solutions: Test compounds and a known inhibitor (e.g., roscovitine) dissolved in DMSO and serially diluted.

  • Assay Procedure (384-well plate):

    • Add inhibitor solution to the wells.

    • Add the enzyme solution.

    • Add the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and measure the signal (e.g., luminescence or fluorescence) according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

This colorimetric assay measures the activity of acetylcholinesterase through the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • Enzyme Solution: Acetylcholinesterase from electric eel in assay buffer.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.

    • DTNB Solution: DTNB in assay buffer.

    • Inhibitor Solutions: Test compounds and a known inhibitor (e.g., donepezil) dissolved in DMSO and serially diluted.

  • Assay Procedure (96-well plate):

    • Add assay buffer, inhibitor solution, and DTNB solution to each well.

    • Add the enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction and the percent inhibition for each inhibitor concentration to determine the IC50 value.

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Assay Procedure (96-well plate):

    • Serially dilute the test compounds in broth in the wells of a microtiter plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plate at the appropriate temperature and duration for the test microorganism.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.

Signaling Pathway Diagrams

Carbonic_Anhydrase_IX_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space HIF1a HIF-1α CAIX Carbonic Anhydrase IX (CAIX) HIF1a->CAIX Upregulation HCO3_out HCO3- CAIX->HCO3_out Catalysis H_out H+ CAIX->H_out pHi Intracellular pH (pHi) (Alkaline) Proliferation Cell Proliferation & Survival pHi->Proliferation Metabolism Altered Metabolism pHi->Metabolism pHe Extracellular pH (pHe) (Acidic) Invasion Invasion & Metastasis pHe->Invasion Hypoxia Hypoxia Hypoxia->HIF1a CO2_in CO2 CO2_in->CAIX H2O_in H2O H2O_in->CAIX HCO3_out->pHi Import H_out->pHe Export Inhibitor 4-Bromo-2-methyl- benzenesulfonamide Derivative Inhibitor->CAIX Inhibition

Caption: Role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment and its inhibition.

CDK2_Pathway cluster_cell_cycle Cell Cycle Control (G1/S Transition) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Retinoblastoma protein (Rb) CyclinD_CDK46->Rb Phosphorylation CyclinD_CDK46->Rb Releases E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylation S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotion GrowthFactors Growth Factors GrowthFactors->CyclinD_CDK46 Activation Inhibitor 4-Bromo-2-methyl- benzenesulfonamide Derivative Inhibitor->CDK2 Inhibition

Caption: The role of CDK2 in the G1/S phase transition of the cell cycle and its inhibition.

References

Application Notes & Protocols: 4-Bromo-2-methylbenzenesulfonamide as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Bromo-2-methylbenzenesulfonamide is a bifunctional reagent of significant utility in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its structural framework, featuring a synthetically versatile bromine atom and a biologically relevant sulfonamide moiety, positions it as a crucial starting material for constructing complex molecular architectures. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-nitrogen bonds. Concurrently, the sulfonamide group is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of the reactivity of this compound, presenting detailed protocols for its application in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and showcases its strategic use in the synthesis of potent enzyme inhibitors for drug discovery.

Introduction: The Strategic Value of a Bifunctional Building Block

The design of small-molecule therapeutics and functional materials often relies on the use of "building blocks"—stable, reliable starting materials that can be predictably elaborated into more complex structures. This compound (C₇H₈BrNO₂S) exemplifies an ideal building block due to two key structural features:

  • The Aryl Bromide: The bromine atom on the aromatic ring is an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of new aryl, heteroaryl, alkyl, or amino groups, forming the core skeletons of target molecules.[4][5]

  • The Sulfonamide Moiety: The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry.[1][2] It is a hydrogen bond donor and acceptor, capable of engaging in critical interactions with biological targets like enzymes and receptors.[6][7] Its derivatives are found in a multitude of approved drugs, highlighting its importance in tuning pharmacokinetic and pharmacodynamic properties.[3]

This combination makes this compound a powerful tool for generating libraries of diverse compounds for screening and lead optimization in drug development programs.

Physicochemical & Safety Data
PropertyValueSource
CAS Number 116340-67-1[8][9]
Molecular Formula C₇H₈BrNO₂S[9]
Molecular Weight 250.11 g/mol [9]
Appearance White to off-white solidSupplier Data
Safety Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. Refer to the Safety Data Sheet (SDS) for comprehensive handling information.General Lab Practice

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic chemistry, allowing for the construction of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[10] The reaction couples the aryl bromide of our building block with an organoboron reagent, typically a boronic acid or ester.[11][12]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species, generated in situ from a precursor like Pd(OAc)₂, is the active catalyst. It undergoes oxidative addition into the C-Br bond. A phosphine ligand (e.g., SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base, such as K₃PO₄ or K₂CO₃, is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[11]

  • Solvent: Anhydrous, degassed solvents like toluene or dioxane are used to prevent quenching of the catalyst and other reagents.

Suzuki_Workflow A 4-Bromo-2-methyl- benzenesulfonamide (Aryl Halide) G Biaryl Sulfonamide (Coupled Product) A->G B Arylboronic Acid B->G C Pd Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K₃PO₄) E->G F Solvent (e.g., Toluene) F->G

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4-(4'-methoxyphenyl)-2-methylbenzenesulfonamide

This protocol is a representative example adapted from established methodologies for Suzuki-Miyaura couplings.[10][13]

  • Reaction Setup: To a dry Schlenk flask, add this compound (250 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 eq), and SPhos (16 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) to the flask. Then, add 5 mL of anhydrous, degassed toluene via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the mixture to 100 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the desired product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[14][15] This reaction is of paramount importance in drug discovery, as the N-aryl moiety is a common feature in biologically active molecules. Using this compound, this reaction allows for the introduction of primary or secondary amines at the 4-position.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, XantPhos).[14][16] The ligand's structure is critical to prevent β-hydride elimination and promote the desired reductive elimination step that forms the C-N bond.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.

  • Substrate Scope: The reaction is remarkably broad and accommodates a wide variety of amines, from simple alkylamines to complex heterocyclic structures.[15]

Buchwald_Workflow A 4-Bromo-2-methyl- benzenesulfonamide E N-Aryl Sulfonamide (Coupled Product) A->E Oxidative Addition B Primary or Secondary Amine (R₂NH) B->E C-N Reductive Elimination C Pd Catalyst + Ligand C->E Catalyzes D Strong Base (e.g., NaOtBu) D->E Activates

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Sulfonamide Moiety in Modern Chemistry

The 4-Bromo-2-methylbenzenesulfonamide scaffold is a pivotal building block for researchers in medicinal chemistry and materials science. The presence of a reactive bromine atom, a directing methyl group, and a versatile sulfonamide functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1][2][3] The products derived from the cross-coupling of this compound are precursors to a wide array of compounds with potential biological activity and novel material properties. For instance, the naphthalene sulfonamide scaffold, a related structure, has shown promise as a CCR8 antagonist.[4] This guide provides detailed protocols and technical insights for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this valuable substrate.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] The cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. The choice of phosphine ligands is critical as they modulate the electron density and steric environment of the palladium center, influencing the efficiency of this step.[7] Following oxidative addition, transmetalation occurs, where the organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[8]

General Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative Addition->Ar-Pd(II)L_n-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R R-M Reductive Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

Experimental Workflow: A Step-by-Step Overview

A successful cross-coupling experiment requires careful attention to detail, particularly in setting up an inert atmosphere to protect the sensitive palladium catalyst from oxygen.

Experimental Workflow Figure 2: Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask Flame-dried Schlenk flask Reagents Add solid reagents: This compound, Coupling partner, Catalyst, Ligand, Base Flask->Reagents Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Solvent Add degassed solvent Inert->Solvent Heating Heat to desired temperature and stir Solvent->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Quench and perform aqueous workup Cooling->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: A generalized workflow for setting up, running, and purifying a palladium-catalyzed cross-coupling reaction.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[3][9]

Rationale for Reagent Selection
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[10] For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.

  • Ligand: Buchwald ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are electron-rich, bulky phosphines that promote the oxidative addition of aryl bromides and facilitate the reductive elimination step.[11]

  • Base: A base is crucial for the transmetalation step, activating the organoboron species.[8] Potassium phosphate (K₃PO₄) is an effective base for many Suzuki couplings, particularly in anhydrous conditions, though a small amount of water can sometimes be beneficial.[11]

  • Solvent: Aprotic polar solvents like toluene or dioxane are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalyst.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10018~95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (1)-K₂CO₃Dioxane/H₂O9012~92
3Naphthalene-1-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF8016~88
Yields are representative for structurally similar substrates and may vary.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[12][13] This reaction has revolutionized the synthesis of pharmaceuticals and other nitrogen-containing compounds.[1]

Rationale for Reagent Selection
  • Catalyst: Palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective precatalysts.

  • Ligand: Sterically hindered and electron-rich phosphine ligands are essential for efficient C-N bond formation. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective ligand for the amination of aryl bromides.[14]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine and facilitates the reductive elimination step.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012~94
2AnilinePd₂(dba)₃ (1)BINAP (3)Cs₂CO₃Dioxane11024~85
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH8016~90
Yields are representative for structurally similar substrates and may vary.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction tube.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (2 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

III. Sonogashira Coupling: Synthesizing Alkynylated Arenes

The Sonogashira coupling reaction is the most common method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[1][18]

Rationale for Reagent Selection
  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a commonly used, air-stable palladium(II) precatalyst.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.[16]

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often used.

Quantitative Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NDMF808~91
21-HexynePd(PPh₃)₄ (2)CuI (4)DIPATHF6012~89
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NToluene7010~93
Yields are representative for structurally similar substrates and may vary.
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the mixture.

  • Heat the reaction to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Final Considerations

  • Low Yields: If yields are low, consider increasing the catalyst or ligand loading, changing the base or solvent, or increasing the reaction temperature. The presence of the sulfonamide group might require more forcing conditions compared to simpler aryl bromides. For Suzuki reactions, ensure the quality of the boronic acid, as they can degrade over time.[11]

  • Catalyst Decomposition: A color change to black may indicate the formation of palladium black, a sign of catalyst decomposition. This can sometimes be mitigated by using more robust ligands or ensuring strictly anaerobic conditions.[11]

  • Purification: The sulfonamide group can sometimes complicate purification by column chromatography due to its polarity. A careful selection of the eluent system is necessary.

By following these detailed protocols and considering the underlying principles of palladium catalysis, researchers can effectively utilize this compound as a versatile substrate for the synthesis of a wide range of novel compounds.

References

Application Notes and Protocols for N-Alkylation of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, yielding N-alkylated sulfonamides that are crucial intermediates in the development of pharmaceuticals and agrochemicals. The sulfonamide moiety is a key pharmacophore in a variety of therapeutic agents. This document provides a detailed protocol for the N-alkylation of 4-Bromo-2-methylbenzenesulfonamide, a versatile building block in medicinal chemistry. The protocols described herein are designed for researchers and scientists in drug development and related fields.

Two common and effective methods for the N-alkylation of sulfonamides are presented: a classical approach using an alkyl halide with a base, and the Mitsunobu reaction for the alkylation with an alcohol.

Protocol 1: N-Alkylation using Alkyl Halide and Base

This protocol describes a general and widely used method for the N-alkylation of this compound using an alkyl halide in the presence of a suitable base.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the sulfonamide in the chosen anhydrous solvent (e.g., DMF).

  • Add the base (1.2-2.0 eq). For example, potassium carbonate is a mild and effective base for this transformation.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) depending on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of this compound with various alkyl halides.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF251292
2Ethyl BromideK₂CO₃DMF501888
3Benzyl BromideCs₂CO₃MeCN601095
4Propyl IodideNaHTHF251685

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a mild and efficient method for the N-alkylation of sulfonamides using an alcohol. This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, if applicable.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exotherm may be observed.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Mitsunobu N-alkylation of this compound.

EntryAlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
1EthanolPPh₃, DIADTHF0 to 251685
2Benzyl AlcoholPPh₃, DEADTHF0 to 251290
3IsopropanolPPh₃, DIADTHF0 to 252478

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the N-alkylation of this compound.

start Start reagents Mix this compound, Alkyl Halide, and Base in Solvent start->reagents reaction Stir at appropriate temperature reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for N-Alkylation with Alkyl Halide.

start Start reagents Mix Sulfonamide, Alcohol, and PPh3 in THF start->reagents cool Cool to 0 °C reagents->cool add_diad Add DIAD/DEAD cool->add_diad reaction Stir at Room Temperature add_diad->reaction purification Purification by Column Chromatography reaction->purification product N-Alkylated Product purification->product

Caption: Workflow for Mitsunobu N-Alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents can be toxic and carcinogenic; handle with care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • DIAD and DEAD are toxic and potentially explosive; handle with care and avoid heating.

References

Application Notes and Protocols: 4-Bromo-2-methylbenzenesulfonamide as a Versatile Intermediate for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzenesulfonamide serves as a crucial building block in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The strategic placement of the bromo, methyl, and sulfonamide functional groups on the benzene ring provides a versatile scaffold for medicinal chemists. The bromine atom, in particular, offers a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures necessary for potent and selective kinase inhibition. This document outlines the application of this compound as an intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, and provides detailed protocols and relevant pharmacological data.

Featured Kinase Inhibitor: Pazopanib

Pazopanib is a potent, orally available, multi-targeted tyrosine kinase inhibitor that disrupts key signaling pathways involved in tumor growth and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][3] By inhibiting these receptors, Pazopanib effectively hinders the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[4]

Quantitative Data: Pazopanib Kinase Inhibition Profile

The inhibitory activity of Pazopanib against its primary kinase targets is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Target KinaseIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α71
PDGFR-β84
c-Kit74
FGFR-1140
c-Fms146

Signaling Pathways Targeted by Pazopanib

Pazopanib's therapeutic effect is derived from its ability to simultaneously block multiple signaling cascades that are crucial for tumor progression. The following diagrams illustrate the signaling pathways of its primary targets.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding & Dimerization PI3K PI3K PDGFR->PI3K Autophosphorylation Ras Ras PDGFR->Ras STAT STAT PDGFR->STAT Pazopanib Pazopanib Pazopanib->PDGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Growth, Proliferation, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation cKit_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit SCF->cKit Binding & Dimerization PI3K PI3K cKit->PI3K Autophosphorylation Ras Ras cKit->Ras JAK JAK cKit->JAK Pazopanib Pazopanib Pazopanib->cKit Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Pazopanib_Synthesis A 4-Bromo-2-methyl- benzenesulfonamide B 2-Methyl-5-nitro- benzenesulfonamide A->B Nitration C 5-Amino-2-methyl- benzenesulfonamide B->C Reduction E Pazopanib C->E Coupling D N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine D->E

References

Application Notes & Protocols: Synthesis of N-Substituted 4-Bromo-2-methylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of N-substituted 4-Bromo-2-methylbenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. The protocols detail a two-step synthetic route, beginning with the preparation of the key intermediate, 4-Bromo-2-methylbenzenesulfonyl chloride, followed by its reaction with various primary and secondary amines.

The sulfonamide functional group is a cornerstone in the design of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The specific 4-bromo-2-methylphenyl scaffold offers a valuable platform for developing novel drug candidates by allowing for modulation of physicochemical properties such as lipophilicity and target binding affinity.[1]

Part 1: Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride

The initial step involves the chlorosulfonylation of 4-bromotoluene to produce the essential sulfonyl chloride intermediate.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromotoluene (15 mmol, 2.61 g) in 25 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution in an ice-water bath to 0 °C. Separately, charge the dropping funnel with a solution of chlorosulfonic acid (103 mmol, 7.00 mL) in 12 mL of anhydrous CH₂Cl₂.

  • Add the chlorosulfonic acid solution dropwise to the stirred 4-bromotoluene solution over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.[3]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath overnight, allowing the temperature to gradually rise to 10 °C.[3]

  • Work-up and Isolation: Carefully remove the solvent under reduced pressure using a rotary evaporator. Add the resulting residue dropwise to a beaker containing 200 mL of ice-water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to afford 4-Bromo-2-methylbenzenesulfonyl chloride.[3] The product can be used in the next step, often without further purification.

Part 2: General Protocol for Synthesis of N-Substituted 4-Bromo-2-methylbenzenesulfonamides

The reaction of 4-Bromo-2-methylbenzenesulfonyl chloride with a primary or secondary amine is a nucleophilic substitution that forms the stable sulfonamide bond.[1] A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1][4]

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.[1][4]

  • Sulfonyl Chloride Addition: Dissolve 4-Bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine-base mixture at 0 °C over 15-20 minutes.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted 4-Bromo-2-methylbenzenesulfonamide.[1]

Data Presentation: Representative Syntheses

The following table summarizes expected outcomes for the synthesis of various N-substituted 4-Bromo-2-methylbenzenesulfonamides based on the general protocol. Reaction times and yields are representative and may vary based on the specific amine substrate and reaction scale.

EntryAmine SubstrateProduct NameReaction Time (h)Expected Yield (%)
1AnilineN-phenyl-4-bromo-2-methylbenzenesulfonamide885-95
2BenzylamineN-benzyl-4-bromo-2-methylbenzenesulfonamide690-98
3CyclohexylamineN-cyclohexyl-4-bromo-2-methylbenzenesulfonamide788-96
4Morpholine4-(4-bromo-2-methylphenyl)sulfonylmorpholine1080-90
5DiethylamineN,N-diethyl-4-bromo-2-methylbenzenesulfonamide1275-85

Visualizations

The following diagrams illustrate the experimental workflow and a common mechanism of action for sulfonamide-based drug candidates.

G Overall Synthetic Workflow cluster_0 Step 1: Sulfonyl Chloride Synthesis cluster_1 Step 2: Sulfonamide Formation 4-Bromotoluene 4-Bromotoluene Step1_Reaction Chlorosulfonylation (CH2Cl2, 0°C to 10°C) 4-Bromotoluene->Step1_Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Step1_Reaction Intermediate 4-Bromo-2-methyl- benzenesulfonyl Chloride Step1_Reaction->Intermediate Step2_Reaction Nucleophilic Substitution (DCM, 0°C to RT) Intermediate->Step2_Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Step2_Reaction Base Pyridine or Et3N Base->Step2_Reaction Final_Product N-Substituted 4-Bromo-2-methyl- benzenesulfonamide Step2_Reaction->Final_Product

Caption: Diagram of the two-step synthesis of N-substituted 4-Bromo-2-methylbenzenesulfonamides.

G Mechanism of Action: Enzyme Inhibition Enzyme_Active_Site Target Enzyme (e.g., Carbonic Anhydrase) Product Biological Product Enzyme_Active_Site->Product Catalyzes reaction Substrate Natural Substrate Substrate->Enzyme_Active_Site Binds to active site Inhibitor Sulfonamide Drug (Competitive Inhibitor) Inhibitor->Enzyme_Active_Site Blocks substrate binding

Caption: General signaling pathway showing competitive inhibition of an enzyme by a sulfonamide.

References

Application Note: A Validated HPLC Method for the Quantification of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Bromo-2-methylbenzenesulfonamide. The developed isocratic reverse-phase method is tailored for researchers, scientists, and professionals in drug development and quality control. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is essential. This document provides a step-by-step protocol for an HPLC method that is specific, linear, accurate, precise, and robust for the determination of this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SPubChem
Molecular Weight 250.11 g/mol ChemScene[3]
General Appearance White to off-white solid---
UV Absorbance (λmax) Estimated around 230-270 nmInferred from similar aromatic sulfonamides[4][5]
Solubility Soluble in methanol and acetonitrile---

The presence of the benzene ring and the sulfonamide group suggests significant UV absorbance, making UV detection a suitable choice for HPLC analysis.[6] The solubility in common organic solvents used in reverse-phase HPLC simplifies sample and standard preparation.

HPLC Method Protocol

The following HPLC method was developed based on the physicochemical properties of this compound and common practices for the analysis of aromatic sulfonamides.[7][8]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (purity >99%)

Chromatographic Conditions
ParameterConditionJustification
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA common mobile phase for sulfonamides, providing good peak shape and retention.[7] Phosphoric acid helps to control the pH and suppress the ionization of the sulfonamide, leading to sharper peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good separation efficiency and reasonable run times.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 265 nmThis wavelength is within the expected UV absorbance range for sulfonamides and is likely to provide good sensitivity.[7][8] A PDA detector can be used to confirm the optimal wavelength.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential impurities.
Preparation of Solutions
  • Diluent: Methanol

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution of a known concentration (e.g., 50 µg/mL) using the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R1))

Method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Inject the diluent (blank), a standard solution of this compound, and a sample solution.

  • Acceptance Criteria: The blank injection should not show any interfering peaks at the retention time of the analyte. The peak for this compound in the sample chromatogram should be pure (as determined by a PDA detector) and have a similar retention time to the standard.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Procedure: Prepare at least five concentrations of the this compound working standard (e.g., 10, 25, 50, 75, and 100 µg/mL). Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Acceptance Criteria: The range will be determined from the linearity, accuracy, and precision studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform a recovery study by spiking a placebo (or a sample with a known low concentration of the analyte) with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each spiked sample in triplicate.

  • Data Analysis: Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution (e.g., 50 µg/mL) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Data Analysis: Calculate the relative standard deviation (%RSD) for the peak areas.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38 v/v)

    • Column temperature (± 2 °C)

    • Detection wavelength (± 2 nm)

  • Data Analysis: Assess the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits.

Data Presentation and Results

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data
Concentration (µg/mL)Mean Peak Area%RSD (n=3)
10[Data][Data]
25[Data][Data]
50[Data][Data]
75[Data][Data]
100[Data][Data]
Correlation Coefficient (r²) [Data] ---
Regression Equation [Data] ---
Table 2: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Data][Data][Data]
100%[Data][Data][Data]
120%[Data][Data][Data]
Mean Recovery ------[Data]
Table 3: Precision Data
Precision Type%RSD (n=6)
Repeatability[Data]
Intermediate Precision[Data]

Experimental and Validation Workflow

The following diagrams illustrate the logical flow of the experimental and validation processes.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Diluent, Standards, and Samples hplc_setup Set up HPLC System and Equilibrate Column prep_solutions->hplc_setup inject_samples Inject Blank, Standards, and Samples hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks and Determine Peak Areas acquire_data->integrate_peaks quantify Quantify this compound integrate_peaks->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_workflow start Method Development Complete specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: Logical flow of the HPLC method validation process as per ICH Q2(R1).

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of this compound. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is suitable for its intended use in quality control and research and development environments. The clear explanation of the rationale behind the chosen parameters allows for a better understanding and potential adaptation of the method for similar compounds.

References

Application Notes and Protocols: 4-Bromo-2-methylbenzenesulfonamide in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Bromo-2-methylbenzenesulfonamide in the synthesis of potential antibacterial agents. This document outlines a representative synthetic protocol, the established mechanism of action for sulfonamide-based drugs, and methods for evaluating antibacterial efficacy. While specific antibacterial data for derivatives of this compound are not extensively available in the public domain, this guide presents data from structurally similar compounds to illustrate the potential of this chemical scaffold in developing new antimicrobial therapies.

Introduction

The escalating threat of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains. Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a valuable scaffold in medicinal chemistry. Their mechanism of action, involving the inhibition of the essential folic acid synthesis pathway in bacteria, provides a selective target with minimal effects on human cells.

This compound is a versatile chemical intermediate. The presence of a bromine atom and a methyl group on the benzene ring offers opportunities for further chemical modification to modulate the physicochemical and pharmacological properties of the resulting sulfonamide derivatives. These modifications can influence factors such as potency, spectrum of activity, and pharmacokinetic profile.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamide-based antibacterial agents act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate, a crucial step in the biosynthesis of folic acid. Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. In contrast, mammals obtain folic acid through their diet, making the bacterial folate synthesis pathway an attractive target for selective toxicity. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the production of dihydrofolic acid and subsequently tetrahydrofolic acid, a vital cofactor in the synthesis of nucleic acids and certain amino acids. This inhibition of folic acid synthesis ultimately leads to the cessation of bacterial growth and replication (bacteriostatic effect).

Folic_Acid_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolate_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolate_acid Glutamate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Sulfonamide 4-Bromo-2-methyl- benzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Synthesis of N-Substituted 4-Bromo-2-methylbenzenesulfonamides

The synthesis of N-substituted 4-Bromo-2-methylbenzenesulfonamides can be achieved through the reaction of 4-Bromo-2-methylbenzenesulfonyl chloride with a variety of primary or secondary amines. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow start Start Materials reagents 4-Bromo-2-methylbenzenesulfonyl chloride + Primary/Secondary Amine (R-NHR') start->reagents reaction Reaction: - Anhydrous Solvent (e.g., DCM) - Base (e.g., Pyridine, Triethylamine) - 0°C to Room Temperature reagents->reaction workup Aqueous Work-up: - Wash with dilute HCl - Wash with NaHCO3 (aq) - Wash with Brine reaction->workup purification Purification: - Drying over Na2SO4 - Filtration - Solvent Evaporation - Recrystallization or Column Chromatography workup->purification product N-Substituted this compound purification->product

Caption: General workflow for the synthesis of N-substituted 4-bromo-2-methylbenzenesulfonamides.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-bromo-2-methylbenzenesulfonamide (Representative Protocol)

This protocol describes a general procedure for the synthesis of an N-aryl substituted this compound. The specific amine used will determine the final product.

Materials:

  • 4-Bromo-2-methylbenzenesulfonyl chloride (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Dissolve 4-Bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl-4-bromo-2-methylbenzenesulfonamide.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

  • Synthesized this compound derivative

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antibacterial Activity Data (Illustrative)

The following tables summarize the antibacterial activity of sulfonamide derivatives that are structurally related to those that could be synthesized from this compound. This data is provided for illustrative purposes to indicate the potential antibacterial efficacy of this class of compounds.

Table 1: In Vitro Antibacterial Activity of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Derivatives [1]

CompoundR GroupIC₅₀ (µg/mL) vs. Bacillus subtilisIC₅₀ (µg/mL) vs. Salmonella typhi
3 H8.41 ± 0.98-
5a 2-bromoethyl11.46 ± 0.9013.00 ± 0.89
5d 2-chlorobenzyl-13.51 ± 0.56
Ciprofloxacin (Standard)7.22 ± 0.677.83 ± 0.78

Note: '-' indicates no significant activity was observed.

Table 2: Minimum Inhibitory Concentration (MIC) of a Structurally Related Sulfonamide

CompoundBacterial StrainMIC (µg/mL)
N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamideStaphylococcus aureus32[2]

Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the antibacterial properties of newly synthesized compounds.

Susceptibility_Testing_Workflow start Synthesized Compound stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep mic_test Broth Microdilution MIC Assay stock_prep->mic_test incubation Incubate at 37°C for 18-24h mic_test->incubation bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) bacterial_prep->mic_test read_results Determine MIC (Visual or Spectrophotometric) incubation->read_results mbc_test MBC Assay (Optional) read_results->mbc_test plate_onto_agar Plate from wells with no growth onto agar plates mbc_test->plate_onto_agar incubate_agar Incubate agar plates at 37°C for 24h plate_onto_agar->incubate_agar read_mbc Determine MBC (Lowest concentration with no growth) incubate_agar->read_mbc

Caption: Workflow for in vitro antibacterial susceptibility testing.

Conclusion

This compound represents a promising starting scaffold for the synthesis of novel antibacterial agents. The established and selective mechanism of action of sulfonamides, coupled with the potential for diverse chemical modifications, makes this class of compounds a continued area of interest in the fight against bacterial infections. The protocols and data presented herein provide a foundational guide for researchers to synthesize, evaluate, and potentially discover new and effective sulfonamide-based antibacterial drugs. Further research is warranted to explore the full potential of derivatives from this compound against a broad range of pathogenic bacteria.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Bromo-2-methylbenzenesulfonamide, a valuable intermediate in pharmaceutical and agrochemical research. The described synthetic route starts from the readily available starting material, o-toluidine, and proceeds through a five-step sequence.

Synthetic Strategy Overview

The synthesis of this compound is achieved through the following key transformations:

  • Acetylation: Protection of the amino group of o-toluidine as an acetamide to direct the subsequent bromination and prevent side reactions.

  • Bromination: Regioselective bromination of N-(2-methylphenyl)acetamide at the para position relative to the activating acetamido group.

  • Hydrolysis: Deprotection of the acetamido group to yield the key intermediate, 4-bromo-2-methylaniline.

  • Diazotization and Sulfonyl Chloride Formation: Conversion of 4-bromo-2-methylaniline to the corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride functional group.

  • Amination: Reaction of 4-bromo-2-methylbenzenesulfonyl chloride with ammonia to afford the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of N-(2-methylphenyl)acetamide (Acetylation)

ParameterValueReference
Starting Materialo-Toluidine[1]
ReagentAcetic Anhydride[1]
SolventAcetic Acid[1]
Temperature50-70 °C[1]
Reaction TimeNot Specified[1]
YieldHigh (not specified)[1]
Product FormWhite, needle-shaped crystals[1]

Table 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Bromination)

ParameterValueReference
Starting MaterialN-(2-methylphenyl)acetamide[1]
ReagentN-Bromosuccinimide (NBS)[1]
SolventCarbon Tetrachloride[1]
TemperatureReflux[1]
Reaction Time4 hours[1]
YieldHigh (not specified)[1]
Product FormSolid[1]

Table 3: Synthesis of 4-Bromo-2-methylaniline (Hydrolysis)

ParameterValueReference
Starting MaterialN-(4-bromo-2-methylphenyl)acetamide[1]
ReagentConcentrated Hydrochloric Acid[1]
SolventDioxane[1]
TemperatureReflux[1]
Reaction Time1.5 - 2.5 hours[1]
YieldHigh (not specified)[1]
Product FormOily substance, purified by distillation[1]

Table 4: Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride (Diazotization/Sulfonylation)

ParameterValueReference
Starting Material4-Bromo-2-methylaniline[2]
Reagentstert-Butyl nitrite, DABSO (SO2 surrogate), CuCl2[2]
SolventAcetonitrile, aq. HCl[2]
TemperatureRoom temperature, then 75 °C[2]
Reaction Time17 hours at rt, then 2 hours at 75 °C[2]
YieldHigh (demonstrated on 20g scale for a similar substrate)[2]
Product FormSolid[2]

Table 5: Synthesis of this compound (Amination)

ParameterValueReference
Starting Material4-Bromo-2-methylbenzenesulfonyl chlorideGeneral Knowledge
ReagentAqueous AmmoniaGeneral Knowledge
SolventDichloromethane or other suitable organic solventGeneral Knowledge
Temperature0 °C to room temperatureGeneral Knowledge
Reaction Time1-3 hoursGeneral Knowledge
YieldTypically high (>90%)General Knowledge
Product FormSolid, purified by recrystallizationGeneral Knowledge

Experimental Protocols

Step 1: Synthesis of N-(2-methylphenyl)acetamide (Acetylation of o-Toluidine)

Materials:

  • o-Toluidine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Water

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel.

Procedure:

  • To a suitable reaction vessel, add o-toluidine (1.0 eq) and glacial acetic acid.

  • Stir the mixture and heat to 50-70 °C.[1]

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring at 60 °C for a specified time to ensure complete reaction.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.[1]

  • Filter the white, needle-shaped crystals of N-(2-methylphenyl)acetamide, wash with water, and dry.[1]

Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Bromination)

Materials:

  • N-(2-methylphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride

  • Reaction vessel equipped with a stirrer, reflux condenser, and heating mantle.

Procedure:

  • In a reaction vessel, dissolve N-(2-methylphenyl)acetamide (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4 hours.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture. The succinimide byproduct will precipitate.

  • Filter the mixture and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-methylphenyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 3: Synthesis of 4-Bromo-2-methylaniline (Hydrolysis)

Materials:

  • N-(4-bromo-2-methylphenyl)acetamide

  • Concentrated Hydrochloric Acid

  • Dioxane

  • Aqueous Ammonia solution

  • Reaction vessel equipped with a stirrer, reflux condenser, and heating mantle.

Procedure:

  • To a reaction vessel, add N-(4-bromo-2-methylphenyl)acetamide (1.0 eq), concentrated hydrochloric acid, and dioxane.[1]

  • Heat the mixture to reflux for 1.5-2.5 hours.[1]

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and neutralize with an aqueous ammonia solution to a pH of 8-10.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-bromo-2-methylaniline.

  • The product can be purified by vacuum distillation.

Step 4: Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride (Diazotization/Sulfonylation)

Materials:

  • 4-Bromo-2-methylaniline

  • tert-Butyl nitrite

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Copper(II) chloride (CuCl2)

  • Acetonitrile

  • Concentrated Hydrochloric Acid (37% aqueous)

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel, under an inert atmosphere.

Procedure:

  • In a reaction vessel under an inert atmosphere, suspend 4-bromo-2-methylaniline (1.0 eq), DABSO (0.6 eq), and CuCl2 (5 mol%) in acetonitrile.[2]

  • Add 37% aqueous hydrochloric acid (2.0 eq) to the mixture.[2]

  • Cool the mixture to 0 °C and add tert-butyl nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 17 hours.[2]

  • Heat the reaction mixture to 75 °C for 2 hours to ensure complete conversion.[2]

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 4-bromo-2-methylbenzenesulfonyl chloride as a solid. The crude product can be used in the next step without further purification or can be recrystallized if necessary.

Step 5: Synthesis of this compound (Amination)

Materials:

  • 4-Bromo-2-methylbenzenesulfonyl chloride

  • Aqueous Ammonia (e.g., 28-30%)

  • Dichloromethane (or another suitable solvent)

  • Reaction vessel equipped with a stirrer and addition funnel, cooled in an ice bath.

Procedure:

  • Dissolve 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia (e.g., 3-4 eq) to the stirred solution. An exothermic reaction will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or HPLC until the starting sulfonyl chloride is consumed.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid is the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a pure crystalline solid.

Visualizations

Synthesis_Workflow Start o-Toluidine Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2-methylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Bromination (NBS) Intermediate1->Step2 Intermediate2 N-(4-bromo-2-methylphenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (HCl) Intermediate2->Step3 Intermediate3 4-Bromo-2-methylaniline Step3->Intermediate3 Step4 Step 4: Diazotization & Sulfonyl Chloride Formation (t-BuONO, DABSO, CuCl2) Intermediate3->Step4 Intermediate4 4-Bromo-2-methylbenzenesulfonyl Chloride Step4->Intermediate4 Step5 Step 5: Amination (Aqueous Ammonia) Intermediate4->Step5 End This compound Step5->End

Caption: Overall synthetic workflow for this compound.

Logical_Relationships cluster_StartingMaterial Starting Material cluster_Intermediates Key Intermediates cluster_FinalProduct Final Product o_toluidine o-Toluidine acetylated N-(2-methylphenyl)acetamide o_toluidine->acetylated Protection brominated_acetylated N-(4-bromo-2-methylphenyl)acetamide acetylated->brominated_acetylated Regioselective Bromination brominated_aniline 4-Bromo-2-methylaniline brominated_acetylated->brominated_aniline Deprotection sulfonyl_chloride 4-Bromo-2-methylbenzenesulfonyl Chloride brominated_aniline->sulfonyl_chloride Diazotization/ Sulfonylation final_product This compound sulfonyl_chloride->final_product Amination

Caption: Logical relationships of intermediates in the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2-methylbenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and practical synthetic route for this compound is a two-step process. The first step involves the chlorosulfonation of 4-bromo-2-methylaniline to produce the intermediate, 4-bromo-2-methylbenzenesulfonyl chloride. The second step is the amination of this intermediate with ammonia to yield the final product.

Q2: What are the critical parameters to control for a high yield in the chlorosulfonation step?

A2: For a high yield of 4-bromo-2-methylbenzenesulfonyl chloride, it is crucial to control the reaction temperature, the ratio of reactants, and the reaction time. The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. A slight excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material. Reaction time should be monitored to avoid the formation of degradation products.

Q3: How can I improve the yield of the amination step?

A3: To improve the yield of the amination step, ensure the complete conversion of the sulfonyl chloride. Using a sufficient excess of ammonia and controlling the reaction temperature are key. The reaction is often performed at low temperatures to reduce the formation of byproducts. Efficient stirring is also important to ensure proper mixing of the reactants.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (4-bromo-2-methylaniline), the intermediate sulfonyl chloride, and potential side products from the chlorosulfonation step, such as isomers of the desired product. Over-reaction or side reactions during amination can also lead to impurities.

Q5: What are the recommended purification methods for this compound?

A5: The primary purification method for this compound is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For removal of ionic impurities, washing the crude product with water can be effective. In cases where recrystallization is insufficient, column chromatography on silica gel may be employed.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of 4-Bromo-2-methylbenzenesulfonyl chloride (Intermediate)
Potential Cause Recommended Solution
Incomplete reaction - Ensure the 4-bromo-2-methylaniline is completely dissolved or suspended in the reaction solvent before the addition of chlorosulfonic acid.- Use a slight excess (1.1-1.2 equivalents) of chlorosulfonic acid.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactions due to elevated temperature - Maintain a low reaction temperature (0-5 °C) throughout the addition of chlorosulfonic acid and for the duration of the reaction.- Use a properly insulated reaction vessel and an efficient cooling bath.
Hydrolysis of the sulfonyl chloride - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Formation of isomers - The directing effects of the methyl and bromo groups on the aromatic ring can lead to the formation of isomeric sulfonyl chlorides. While difficult to completely avoid, maintaining a low reaction temperature can improve selectivity. Purification at this stage or in the final step will be necessary.
Issue 2: Low Yield of this compound (Final Product)
Potential Cause Recommended Solution
Incomplete amination - Use a sufficient excess of aqueous ammonia to drive the reaction to completion.- Ensure vigorous stirring to facilitate contact between the organic and aqueous phases.- Monitor the reaction by TLC until the sulfonyl chloride spot disappears.
Hydrolysis of 4-bromo-2-methylbenzenesulfonyl chloride - Add the sulfonyl chloride to the ammonia solution at a controlled rate, maintaining a low temperature.- Avoid prolonged reaction times once the starting material is consumed.
Formation of byproducts - The use of a large excess of ammonia can sometimes lead to the formation of the corresponding ammonium sulfonate salt. Careful pH control during workup is important.- Overheating the reaction can lead to decomposition.
Loss of product during workup and purification - Carefully separate the aqueous and organic layers during extraction.- When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.- Ensure the product is thoroughly dried to remove any residual solvent.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methylbenzenesulfonyl chloride

This protocol is adapted from the synthesis of a similar sulfonyl chloride.

Materials:

  • 4-Bromo-2-methylaniline

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Ice

Procedure:

  • In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add 4-bromo-2-methylaniline (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (1.1-1.2 eq) dropwise from the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-methylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 4-Bromo-2-methylbenzenesulfonyl chloride

  • Concentrated aqueous ammonia

  • Ice

Procedure:

  • In a fume hood, cool a flask containing concentrated aqueous ammonia (a large excess, e.g., 10-20 eq) in an ice bath.

  • Slowly add the crude 4-bromo-2-methylbenzenesulfonyl chloride from the previous step to the cold ammonia solution with vigorous stirring.

  • A precipitate of the sulfonamide will form.

  • Continue stirring at a low temperature for 1-2 hours after the addition is complete.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove excess ammonia and ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Dry the purified this compound in a vacuum oven.

Quantitative Data Summary

Reaction Step Starting Material Product Typical Yield Range
ChlorosulfonationAryl amine / Aryl halideAryl sulfonyl chloride70-90%
AminationAryl sulfonyl chlorideAryl sulfonamide80-95%
Overall Aryl amine / Aryl halide Aryl sulfonamide 56-85%

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Start 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Chlorosulfonation Chlorosulfonation 4-Bromo-2-methylaniline->Chlorosulfonation Chlorosulfonic Acid 4-Bromo-2-methylbenzenesulfonyl_chloride 4-Bromo-2-methylbenzenesulfonyl_chloride Chlorosulfonation->4-Bromo-2-methylbenzenesulfonyl_chloride Intermediate Amination Amination 4-Bromo-2-methylbenzenesulfonyl_chloride->Amination Ammonia Crude_Product Crude_Product Amination->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final_Product Purification->Final_Product This compound End End Final_Product->End Low_Yield Low Yield? Check_Step1 Low Yield in Step 1? Low_Yield->Check_Step1 Yes Check_Purity Impure Product? Low_Yield->Check_Purity No Troubleshoot_Step1 Address Chlorosulfonation Issues: - Temperature Control - Reagent Stoichiometry - Anhydrous Conditions Check_Step1->Troubleshoot_Step1 Yes Troubleshoot_Step2 Address Amination Issues: - Excess Ammonia - Temperature Control - Efficient Stirring Check_Step1->Troubleshoot_Step2 No Recrystallization Optimize Recrystallization: - Solvent Choice - Cooling Rate Check_Purity->Recrystallization Yes

Caption: Workflow and troubleshooting for this compound synthesis.

References

Technical Support Center: Recrystallization of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4-Bromo-2-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the recrystallization process.

Q1: What is the best solvent for recrystallizing this compound?

A1: For sulfonamides like this compound, which have both polar and nonpolar characteristics, a mixed solvent system is often effective.[1] An ethanol/water mixture is a common and recommended choice.[1] The principle is to use a "good" solvent (like ethanol) in which the compound is soluble when hot, and a "poor" solvent (like water) in which the compound is insoluble, to carefully control the saturation point.[1][2] Other potential solvent mixtures include acetone/water or methanol/water.[2][3]

Q2: My compound will not dissolve in the hot solvent. What should I do?

A2: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.[4]

  • Action: Gradually add more hot solvent in small portions until the solid dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution for a good yield.[1]

  • If the solid still doesn't dissolve after adding a significant amount of solvent, the chosen solvent is likely unsuitable. In this case, the solvent should be evaporated, and a different solvent system should be tried.[4]

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: This can happen if the solution is too dilute (too much solvent was used) or if the solution is supersaturated and requires a nucleation site to begin crystallization.[4][5]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[4][5] Microscopic scratches on the glass can serve as nucleation sites.[4]

    • Seeding: Add a tiny, pure crystal of this compound to the solution.[4][5] This "seed" crystal will act as a template for further crystal growth.[4]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[4][5] Then, allow the solution to cool again.[4]

  • Further Cooling: Place the flask in an ice bath to further decrease the compound's solubility and promote crystallization.[4]

Q4: The compound has "oiled out" instead of forming solid crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution is too concentrated or has been cooled too quickly, causing it to come out of solution at a temperature above its melting point.[4] Significant impurities can also cause this issue.[4]

  • Solution: Reheat the mixture until the oil completely redissolves.[4] Add a small amount of additional hot "good" solvent (e.g., ethanol) to dilute the solution slightly.[4] Then, allow the solution to cool much more slowly to room temperature before moving it to an ice bath.[2][4] Insulating the flask can help promote slower cooling.[4]

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield is often a consequence of using too much solvent, leading to a significant amount of the product remaining in the mother liquor, or premature crystallization during a hot filtration step.[2]

  • To Improve Yield:

    • Use only the minimum amount of hot solvent required to fully dissolve the crude product.[1][2]

    • If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.[2][6]

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[6]

    • After filtering the first batch of crystals, you can concentrate the remaining solution (mother liquor) by heating it to reduce the solvent volume and then cooling it again to obtain a second crop of crystals.[2]

Q6: My final crystals are discolored. How can I remove colored impurities?

A6: Discoloration indicates the presence of impurities that were not removed during the recrystallization.

  • Solution: Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step.[1][2][4][6] The charcoal will adsorb the colored impurities.[2][4] Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[4] Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[2]

Data Summary

The selection of a proper solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1]

Solvent SystemSuitability for SulfonamidesRationale
Ethanol/Water Highly RecommendedSulfonamides possess both polar and nonpolar functionalities, making a solvent pair of intermediate polarity like ethanol/water effective.[1]
Methanol/Water RecommendedSimilar to ethanol/water, this combination provides a good polarity gradient for effective crystallization.[3]
Acetone/Water RecommendedAnother effective polar/non-polar solvent mixture suitable for many organic compounds, including sulfonamides.[3][7]
Isopropanol/Water Potentially SuitableHas been shown to give high recoveries for other sulfonamides.[8]
Toluene Potentially SuitableCan be effective for aromatic compounds.
Heptane/Ethyl Acetate Potentially SuitableA common mixture for recrystallizing organic compounds.[3]

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol outlines a standard procedure using an ethanol/water solvent system. The optimal conditions may need to be adjusted based on the purity of the crude material.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol with stirring to dissolve the solid completely upon gentle heating.[1][6] It is critical to use the smallest volume of hot solvent to ensure a good recovery.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1][2] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.[6] This step prevents the product from crystallizing prematurely.[6]

  • Crystallization:

    • To the hot, clear filtrate, add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy (turbid).[1] This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.[1]

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling encourages the formation of larger, purer crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[1][4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1][6] Wash the crystals with a small amount of cold, fresh solvent (a slightly more water-rich ethanol/water mixture) to remove any remaining mother liquor.[6][9]

  • Drying: Dry the purified crystals on a watch glass or in a desiccator to remove any residual solvent.[1][6] Once completely dry, weigh the crystals to determine the final yield and assess purity (e.g., by melting point).

Visualized Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve dissolve_check Does Solid Dissolve? dissolve->dissolve_check add_solvent Add More Hot Solvent dissolve_check->add_solvent  No cool_solution Cool Solution Slowly to Room Temperature dissolve_check->cool_solution  Yes add_solvent->dissolve wrong_solvent Try a Different Solvent System add_solvent->wrong_solvent If still not dissolving cool_check Do Crystals Form? cool_solution->cool_check induce_xtal Induce Crystallization: - Scratch Flask - Add Seed Crystal cool_check->induce_xtal  No oiling_out_check Did Compound 'Oil Out'? cool_check->oiling_out_check  Yes reduce_volume Reduce Solvent Volume (Boil off excess) induce_xtal->reduce_volume If no success reduce_volume->cool_solution reheat_oil Reheat to Dissolve Oil, Add More Solvent, Cool S-L-O-W-L-Y oiling_out_check->reheat_oil  Yes ice_bath Place in Ice Bath oiling_out_check->ice_bath  No reheat_oil->cool_solution filter_dry Filter, Wash & Dry Crystals ice_bath->filter_dry end Pure Crystals filter_dry->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2-methylbenzenesulfonamide from common side products and impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route.

  • From 4-bromo-2-methylaniline (via diazotization and Sandmeyer reaction):

    • Unreacted 4-bromo-2-methylaniline.

    • 4-Bromo-2-methylphenol, formed by the reaction of the diazonium salt with water.

    • Isomeric bromo-toluenesulfonamides if the starting material contained isomeric impurities.

    • Copper salts from the Sandmeyer reaction.

  • From sulfonation of 4-bromotoluene:

    • Isomeric products such as 4-bromo-2-methylbenzene-x-sulfonamide (where the sulfonyl group is not at the desired position).

    • Polysulfonated byproducts.

    • Unreacted 4-bromotoluene.

Q2: Which purification technique is generally most effective for this compound?

A2: Both recrystallization and column chromatography can be effective. The choice depends on the nature and quantity of the impurities. Recrystallization is a good first choice for removing small amounts of impurities if the crude product is relatively pure. Column chromatography is excellent for separating the desired product from impurities with different polarities, such as starting materials or isomeric byproducts.

Q3: What is a good starting point for a solvent system for recrystallization?

A3: For sulfonamides, which have both polar (sulfonamide group) and non-polar (brominated aromatic ring) characteristics, a mixed solvent system is often effective.[1] A good starting point is an ethanol/water or isopropanol/water mixture. The crude product should be dissolved in the minimum amount of hot alcohol, followed by the dropwise addition of hot water until the solution becomes faintly cloudy.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity. The melting point for a similar compound, 4-bromo-3-methylbenzenesulfonamide, is 148°C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the compound and detect impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. Insufficient solvent volume or an inappropriate solvent was used.Gradually add more of the hot "good" solvent (e.g., ethanol) until the solid dissolves. If a large volume has been added without dissolution, the solvent may be unsuitable.
No crystals form upon cooling. The solution may be too dilute (excess solvent was used). The solution is supersaturated and requires nucleation.Gently boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure product.
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling process is too rapid. The melting point of the compound is lower than the temperature at which it precipitates.Reheat the solution to redissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol). Allow the solution to cool more slowly. Consider a different solvent system.
The recrystallized product is colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
The yield is very low. Too much solvent was used. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The chosen eluent system is not optimal.Systematically vary the polarity of the eluent. For normal-phase chromatography (silica gel), if the spots are too high (high Rf), decrease the eluent polarity. If the spots are too low (low Rf), increase the eluent polarity.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
Cracking of the silica gel bed. The column was allowed to run dry. Improper packing.Always keep the solvent level above the top of the silica gel. Ensure the column is packed uniformly without any air bubbles.
Broad or tailing bands. The sample was overloaded. The compound has low solubility in the eluent.Use a smaller amount of the crude product. Ensure the sample is fully dissolved in a minimum amount of the eluent before loading it onto the column.

Experimental Protocols

Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals to a constant weight.

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 4:1 or 3:1 hexane:ethyl acetate mixture. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Parameter Before Purification (Typical) After Recrystallization (Expected) After Column Chromatography (Expected)
Appearance Off-white to brownish solidWhite to off-white crystalline solidWhite solid
Purity (by HPLC) 80-95%>98%>99%
Yield N/A70-90%60-85%
Melting Point Broad rangeSharp melting pointSharp melting point

Mandatory Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-Bromo-2- methylbenzenesulfonamide Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography For complex mixtures TLC TLC Analysis Recrystallization->TLC HPLC HPLC Analysis Recrystallization->HPLC MP Melting Point Recrystallization->MP NMR NMR Spectroscopy Recrystallization->NMR ColumnChromatography->TLC ColumnChromatography->HPLC ColumnChromatography->MP ColumnChromatography->NMR PureProduct Pure 4-Bromo-2- methylbenzenesulfonamide HPLC->PureProduct MP->PureProduct NMR->PureProduct

Caption: Experimental workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield ColoredProduct Colored Product Start->ColoredProduct Concentrate Concentrate Solution (Boil off solvent) NoCrystals->Concentrate If too dilute Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce If supersaturated AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent SlowCool Cool Solution Slowly OilingOut->SlowCool MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Preheat Pre-heat Funnel LowYield->Preheat Charcoal Use Activated Charcoal ColoredProduct->Charcoal

Caption: Troubleshooting guide for common issues in the recrystallization of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for Brominated Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of brominated sulfonamides. The inherent electron-withdrawing nature of the sulfonamide group presents unique challenges, which this resource aims to address in a clear, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Suzuki coupling reaction showing low or no conversion of the brominated sulfonamide starting material?

A1: Low conversion is a common issue when coupling electron-deficient aryl bromides. The problem often originates from an inefficient catalyst system or suboptimal reaction conditions. Here are the primary factors to investigate:

  • Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates. More robust systems are often required to facilitate the oxidative addition step, which can be sluggish with electron-poor aryl halides.[1]

  • Suboptimal Base Selection: The base is crucial for the transmetalation step. If the base is too weak or not soluble enough in the reaction medium, the catalytic cycle can stall.

  • Insufficient Temperature: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to oxidation of the phosphine ligand and deactivation of the catalyst.[1]

Q2: I'm observing significant de-bromination of my starting material, leading to a hydrodehalogenated side product. How can I prevent this?

A2: De-bromination (the replacement of bromine with a hydrogen atom) is a frequent side reaction with electron-deficient aryl halides. It typically occurs via a palladium-hydride (Pd-H) species.

  • Mechanism: A Pd-H species can form from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[2] This intermediate can then undergo reductive elimination with the aryl group to yield the unwanted de-brominated product.

  • Mitigation Strategies:

    • Use a Weaker, Non-Nucleophilic Base: Strong bases can promote the formation of hydride species. Switching to milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.

    • Select an Appropriate Solvent: Avoid using alcohols as the primary solvent if de-bromination is observed, as they can be a hydride source.[3] Anhydrous solvents like dioxane, toluene, or THF are preferred.

    • Optimize Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it more competitive than the de-bromination pathway.

Q3: My reaction is messy, with multiple unidentified byproducts. What is the likely cause?

A3: A complex reaction mixture often points to either decomposition of the starting materials/products or competing side reactions like homocoupling.

  • Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted reaction. Rigorous degassing of the reaction mixture is crucial to minimize homocoupling.

  • Substrate Instability: The sulfonamide or boronic acid partner may be unstable under the reaction conditions (e.g., high temperature or strongly basic media). Consider lowering the temperature or screening milder bases (e.g., K₃PO₄ or CsF).

  • Protodeboronation: The boronic acid can be cleaved to the corresponding arene before it has a chance to couple. This is more common with heteroaryl boronic acids but can be influenced by the base and the amount of water in the reaction. Using the boronic acid as a pinacol ester (Bpin) or using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue.

Data Presentation: Recommended Reaction Conditions

Optimizing the combination of catalyst, ligand, base, and solvent is key to achieving high yields. The following tables summarize effective systems for the Suzuki-Miyaura coupling of aryl sulfonates and related electron-deficient bromides.

Table 1: Recommended Catalyst & Ligand Systems

Catalyst Precursor (mol%)Ligand (mol%)Typical SubstratesKey Advantages & Notes
Pd(OAc)₂ (1-3%)SPhos or XPhos (2-6%)Electron-deficient Aryl Bromides/SulfonatesBuchwald ligands are highly effective for challenging couplings; they are bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.[1]
Pd₂(dba)₃ (1-2%)XPhos (2-4%)Aryl SulfonatesA common combination for activating less reactive electrophiles.
Pd(dppf)Cl₂ (2-5%)(integral to complex)Heterocyclic & Functionalized Aryl BromidesA reliable and versatile catalyst that is often effective when other systems fail. Balances stability and reactivity.[2]
XPhos Pd G2 (1-3%)(integral to complex)N-H containing Heterocycles, Aryl Chlorides/BromidesA second-generation Buchwald precatalyst that rapidly forms the active monoligated Pd(0) species, often leading to excellent conversions with low catalyst loading.[1][4]

Table 2: Base and Solvent Selection Guide

Base (Equivalents)Solvent SystemTemperature (°C)Compatibility and Application Notes
K₃PO₄ (2-3 eq.)Toluene, Dioxane, or THF (often with H₂O)80 - 110A strong, non-nucleophilic base. Excellent choice for substrates sensitive to hydrolysis. Often provides high yields for challenging couplings.
K₂CO₃ (2-3 eq.)DME/H₂O, EtOH/H₂O, Dioxane/H₂O80 - 100A standard, cost-effective base. Works well for a wide range of substrates. Water is typically required for solubility and to facilitate transmetalation.[2]
Cs₂CO₃ (2-3 eq.)Dioxane, THF, DMF80 - 110A highly effective but more expensive base. Its high solubility in organic solvents can be advantageous, especially in anhydrous conditions.
KF (3 eq.)THF60 - 80A milder base, useful when base-sensitive functional groups (e.g., esters) are present, as it can activate the boronic acid without promoting hydrolysis.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Weigh Aryl Bromide, Boronic Acid, & Base p2 Add to Oven-Dried Schlenk Flask p1->p2 p3 Add Catalyst/Ligand p2->p3 r1 Seal Flask & Purge with Inert Gas (Ar/N2) p3->r1 r2 Add Degassed Solvent via Syringe r1->r2 r3 Heat to Target Temperature (e.g., 100°C) r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Cool to Room Temp r4->w1 w2 Dilute with Organic Solvent & Wash with H2O/Brine w1->w2 w3 Dry Organic Layer (e.g., Na2SO4) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

G start Problem: Low Yield q1 Is Starting Material (Ar-Br) Consumed? start->q1 cause1 Cause: Inactive Catalyst System q1->cause1  No q2 Are Side Products Observed? q1->q2  Yes sol1 Solution: 1. Ensure inert atmosphere. 2. Screen robust ligands (XPhos, SPhos). 3. Increase temperature. cause1->sol1 cause2 Major Side Product: De-bromination (Ar-H) q2->cause2  Yes, Ar-H cause3 Major Side Product: Boronic Acid Homocoupling q2->cause3  Yes, R-R sol2 Solution: 1. Use weaker base (K3PO4, KF). 2. Use anhydrous solvent (dioxane, toluene). 3. Avoid alcohol co-solvents. cause2->sol2 sol3 Solution: 1. Rigorously degas solvents. 2. Ensure a positive pressure of inert gas. cause3->sol3

Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.

Detailed Experimental Protocol

This generalized protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Brominated sulfonamide (1.0 eq.)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware (Schlenk flask or reaction vial with septum)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the brominated sulfonamide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Add the degassed solvent mixture to the flask via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the brominated sulfonamide.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired sulfonamide product.

References

Technical Support Center: Purification of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from 4-Bromo-2-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is off-white/yellowish. What are the likely causes of this coloration?

A1: The coloration in your product likely stems from impurities generated during the synthesis process. Common culprits include:

  • Residual starting materials or reagents: Incomplete reactions can leave colored starting materials or byproducts.

  • Oxidation byproducts: Aromatic compounds, especially those with electron-donating groups, can be susceptible to oxidation, leading to colored impurities.

  • Side-reaction products: The reaction conditions might facilitate the formation of minor, colored side products. For instance, reactions involving sulfonation of substituted bromotoluenes can sometimes lead to polysulfonated or rearranged byproducts which may be colored.[1]

Q2: What are the primary methods for removing color impurities from this compound?

A2: The most effective and commonly used methods for decolorizing organic solids like this compound are:

  • Recrystallization: This is often the first and most effective method for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

  • Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb colored impurities from a solution. It is often used in conjunction with recrystallization.

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel) as a mobile phase is passed through it. It is particularly useful when recrystallization is ineffective.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. For sulfonamides, which possess both polar and non-polar characteristics, mixed solvent systems are often effective.[2] Good starting points for investigation include ethanol/water and acetone/hexane mixtures. A preliminary solubility test with small amounts of your product in various solvents is highly recommended to determine the optimal solvent system.

Q4: When should I consider using activated carbon?

A4: If your product remains colored even after recrystallization, or if the color is particularly intense, treatment with activated carbon is a good next step. Activated carbon is added to the hot solution of your compound before the cooling and crystallization phase.

Q5: Column chromatography seems complex. When is it necessary?

A5: If both recrystallization and activated carbon treatment fail to yield a product of the desired purity and color, column chromatography is the most powerful purification technique to employ. It is especially useful for separating impurities with similar solubility to your main compound.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Insufficient solvent volume or an inappropriate solvent was used.Gradually add more of the selected hot solvent in small portions until the solid dissolves completely. If a large volume is required, the solvent is likely unsuitable. Evaporate the current solvent and try a different one.
No crystals form upon cooling. The solution is too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation.1. Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. 2. Seeding: Add a tiny, pure crystal of this compound to the solution. 3. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling process is too rapid. This can also be exacerbated by the presence of significant impurities.Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly dilute the solution. Allow the solution to cool more slowly by letting it stand at room temperature before placing it in an ice bath.
The recrystallized product is still colored. Colored impurities were not fully removed.Perform a hot filtration to remove any insoluble impurities. For soluble colored impurities, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before cooling.
Activated Carbon Treatment Troubleshooting
Problem Possible Cause Solution
Product is still colored after treatment. Insufficient amount of activated carbon was used, or the contact time was too short.Increase the amount of activated carbon (e.g., from 1-2% w/w to 3-5% w/w relative to your compound). Increase the stirring time of the hot solution with the activated carbon to 10-15 minutes.
Significant loss of product. The activated carbon has adsorbed your product along with the impurities.Use the minimum effective amount of activated carbon. Avoid prolonged heating and stirring with the carbon. Ensure a rapid hot filtration to minimize product adsorption on the cooling carbon.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities. The mobile phase (eluent) is either too polar or not polar enough.Use Thin Layer Chromatography (TLC) to determine the optimal eluent system before running the column. The ideal eluent should give your product an Rf value of approximately 0.3-0.4. Adjust the solvent ratio (e.g., hexane:ethyl acetate) to achieve this.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, switch to an 8:2 or 7:3 mixture.
All compounds are eluting too quickly. The eluent is too polar.Decrease the polarity of the eluent. For example, if you are using a 7:3 hexane:ethyl acetate mixture, switch to a 9:1 or 8:2 mixture.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise with stirring until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Protocol 2: Activated Carbon Treatment
  • Dissolution: Dissolve the crude or recrystallized this compound in a suitable solvent (e.g., ethanol) by heating.

  • Carbon Addition: To the hot solution, add a small amount of activated carbon (typically 1-5% by weight of your compound).

  • Adsorption: Swirl or stir the mixture for 5-10 minutes while maintaining the temperature.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, decolorized filtrate to cool and crystallize as described in the recrystallization protocol.

Protocol 3: Column Chromatography
  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from impurities.

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables provide illustrative quantitative data for the purification of this compound. Note: This data is hypothetical and intended for instructional purposes. Actual results may vary.

Table 1: Illustrative Solubility Data for this compound

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (Ethanol b.p.) / 69°C (Acetone b.p.) (mg/mL)
Water< 0.1< 0.5
Ethanol15150
Acetone120> 500
Hexane< 1< 5
Ethyl Acetate50300

Table 2: Illustrative TLC Data for Purification Monitoring

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value
This compound7:30.35
Less Polar Impurity7:30.50
More Polar Impurity7:30.15

Visualizations

experimental_workflow crude Crude 4-Bromo-2- methylbenzenesulfonamide (Colored Solid) recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization assessment1 Assess Color and Purity recrystallization->assessment1 carbon_treatment Activated Carbon Treatment assessment1->carbon_treatment Color Persists pure_product Pure, Colorless 4-Bromo-2- methylbenzenesulfonamide assessment1->pure_product Purity and Color Acceptable assessment2 Assess Color and Purity carbon_treatment->assessment2 chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) assessment2->chromatography Impurities Remain assessment2->pure_product Purity and Color Acceptable chromatography->pure_product

Caption: Purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Issue no_dissolve Compound not dissolving? start->no_dissolve no_crystals No crystals on cooling? start->no_crystals oiling_out Compound oiling out? start->oiling_out still_colored Product still colored? start->still_colored add_more_solvent Add more hot solvent no_dissolve->add_more_solvent change_solvent Change solvent system no_dissolve->change_solvent scratch_flask Scratch inner wall of flask no_crystals->scratch_flask seed_crystal Add a seed crystal no_crystals->seed_crystal reduce_volume Reduce solvent volume no_crystals->reduce_volume reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent cool_slowly Cool more slowly oiling_out->cool_slowly hot_filtration Perform hot filtration still_colored->hot_filtration activated_carbon Use activated carbon still_colored->activated_carbon

Caption: Troubleshooting guide for recrystallization issues.

References

Navigating the Challenge of Oiling Out in Sulfonamide Crystallization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet challenging phenomenon: "oiling out." Oiling out, or liquid-liquid phase separation (LLPS), occurs when a dissolved compound separates from a solution as a liquid phase (an "oil") rather than a solid crystal.[1][2][3] This can lead to issues with purity, yield, and control over the final crystal form.[4][5][6][7] This document provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure robust and reproducible crystallization of sulfonamide compounds.

Understanding the "Oiling Out" Phenomenon

Oiling out is a complex event influenced by both thermodynamics and kinetics.[1][8][9][10] It typically happens under conditions of high supersaturation, where the concentration of the sulfonamide in solution exceeds its solubility limit to a significant degree.[1][3] Instead of the molecules organizing into an ordered crystal lattice, they rapidly aggregate into a disordered, solute-rich liquid phase. This is often a kinetic phenomenon, influenced by factors like cooling rate and the presence of impurities.[1] However, it can also be a thermodynamic inevitability if the process conditions enter a "miscibility gap" in the phase diagram, where two liquid phases are the most stable state.[1][3]

Several factors can contribute to the propensity of sulfonamides to oil out:

  • Molecular Properties: The inherent properties of the sulfonamide molecule, such as a low melting point, flexible structure (like long carbon chains), or a large molecular weight, can increase the likelihood of oiling out.[2]

  • Supersaturation: This is a primary driver.[11] Rapid cooling, fast anti-solvent addition, or high solute concentration can create a level of supersaturation that favors the formation of an oil over crystals.[1][12]

  • Solvent Choice: The solvent system plays a critical role. A solvent in which the sulfonamide is highly soluble at elevated temperatures but only sparingly soluble at lower temperatures is ideal. However, a solvent that is "too good" can lead to high concentrations and subsequent oiling out upon cooling.[12]

  • Impurities: Impurities can disrupt the crystallization process and promote oiling out.[1][2][13] They can act as a solvent for the sulfonamide, lowering its effective melting point within the solution.[13]

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you might encounter during your crystallization experiments.

Q1: My sulfonamide oiled out upon cooling. What is the first thing I should try?

A1: The most immediate and often effective strategy is to try and redissolve the oil by gently reheating the solution. Once the solution is clear again, allow it to cool much more slowly. A slower cooling rate reduces the level of supersaturation at any given time, providing molecules with the necessary time to orient themselves into a crystal lattice rather than forming a disordered oil.[12] If this fails, adding a small amount of additional solvent to decrease the overall concentration can also be effective.[13]

Q2: I've tried slower cooling, but my compound still oils out. What's the next step?

A2: If manipulating the cooling rate is insufficient, the next critical parameter to investigate is the solvent system. A systematic solvent screening is highly recommended. The goal is to find a solvent or solvent mixture where the sulfonamide has moderate solubility at elevated temperatures. This prevents the initial concentration from being excessively high. Consider testing a range of solvents with varying polarities.[11] For sulfonamides, solvents like alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone) are often good starting points. Sometimes, a mixture of a "good" solvent and a "poor" solvent (an anti-solvent) can provide the necessary control.[14]

Q3: How can I use an anti-solvent without causing my sulfonamide to oil out?

A3: The key to successful anti-solvent crystallization is slow and controlled addition. Rapidly adding an anti-solvent creates localized areas of very high supersaturation, which is a recipe for oiling out. Add the anti-solvent dropwise to a well-stirred solution.[14] It can also be beneficial to perform the anti-solvent addition at a slightly elevated temperature to maintain a lower level of supersaturation.[11]

Q4: I have a small amount of seed crystals. How can I use them to prevent oiling out?

A4: Seeding is a powerful technique to direct crystallization and bypass the challenges of primary nucleation.[11][15] By introducing seed crystals into a solution at a supersaturation level within the metastable zone (where spontaneous nucleation is unlikely), you provide a template for crystal growth. This allows the supersaturation to be relieved in a controlled manner, preventing the buildup required for oiling out.[1][11]

Q5: My seed crystals seem to dissolve or turn into oil when I add them. What's happening?

A5: This indicates that the solution is not yet supersaturated at the point of seeding, or you are operating within a miscibility gap where the oil phase is thermodynamically favored.[1][3] Ensure your solution is cooled to a point of slight supersaturation before adding the seeds. If the seeds still oil out, it might be necessary to reconsider the solvent system or concentration to avoid the miscibility gap entirely.[1] An alternative strategy is to create a suspension of the seed crystals in the anti-solvent first, and then slowly add the solution of your sulfonamide to this suspension.[2]

Frequently Asked Questions (FAQs)

Q1: Why is controlling the crystal form of a sulfonamide important in drug development?

A1: The solid-state form of an active pharmaceutical ingredient (API), such as a sulfonamide, has a profound impact on its physicochemical properties. Different crystal forms, or polymorphs, can exhibit different solubilities, dissolution rates, bioavailability, and stability. Ensuring a consistent and desired crystal form is crucial for drug product performance and regulatory compliance.

Q2: Can impurities from my synthesis really have such a big impact on crystallization?

A2: Absolutely. Even small amounts of impurities can significantly affect the crystallization process. They can inhibit nucleation, alter the crystal habit (shape), or be incorporated into the crystal lattice, reducing the purity of the final product. In the context of oiling out, impurities can lower the melting point of the compound in solution, making it more prone to separating as a liquid.[13]

Q3: Is it ever advantageous to have oiling out occur?

A3: While generally considered undesirable, there are some niche applications where oiling out can be utilized. For instance, in some cases, it can be leveraged to produce spherical crystals, which can have improved flowability and processing characteristics.[16][17] However, this requires very precise control over the process and is not a typical goal for routine crystallization.[17]

Q4: What analytical techniques can I use to study and understand oiling out in my system?

A4: Several in-line process analytical technologies (PAT) can be invaluable. For example, a probe-based imaging tool can provide real-time images of the particles in solution, allowing you to visually distinguish between oil droplets and crystals.[1] Turbidity probes can detect the onset of phase separation, though they may not differentiate between oiling and nucleation.[1] Understanding the solubility and metastable zone width (MSZW) of your sulfonamide in the chosen solvent system is also critical for designing a robust crystallization process that avoids oiling out.[1]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is designed to minimize the rate of supersaturation generation.

  • Dissolution: In a suitable vessel, dissolve the crude sulfonamide in the minimum amount of a pre-selected "good" solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure the solution is completely clear.

  • Slow Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. To further slow the cooling, the vessel can be placed in an insulated container. Avoid any disturbances during this period.[18]

  • Seeding (Optional but Recommended): Once the solution has cooled slightly and is likely within the metastable zone, add a small amount (1-5% by weight) of seed crystals.[11]

  • Crystal Growth: Continue the slow cooling process. Once at room temperature, the vessel can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization with Controlled Addition

This method is useful when a single suitable solvent cannot be identified.

  • Dissolution: Dissolve the crude sulfonamide in a minimum amount of a "good" solvent at room temperature.

  • Slow Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (in which the sulfonamide is insoluble) dropwise.[14]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form readily, add a seed crystal.

  • Crystal Growth: Once turbidity appears, cease the addition of the anti-solvent and allow the solution to stand undisturbed for crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Controlled Cooling Crystallization protocol.

Data Presentation

The choice of solvent and the cooling rate are critical parameters in preventing oiling out. The following table illustrates hypothetical outcomes for the crystallization of a generic sulfonamide.

Parameter Condition A Condition B Condition C Condition D
Solvent TolueneIsopropanolIsopropanolIsopropanol
Cooling Rate (°C/hour) 202055
Seeding NoNoNoYes
Observation Oiling OutOiling Out & some crystalsSmall CrystalsWell-formed Crystals

This data illustrates that simply changing the solvent may not be sufficient if the cooling rate is too high. A combination of a suitable solvent, a slow cooling rate, and seeding provides the most robust process to avoid oiling out.

Visualizing the Process

Phase Diagram and Oiling Out

The following diagram illustrates the thermodynamic relationship between solubility, the metastable zone, and the region where oiling out (LLPS) is likely to occur. A successful crystallization process aims to traverse the metastable zone, allowing for controlled crystal growth while avoiding both spontaneous nucleation and entry into the LLPS region.

G cluster_1 Concentration T_high High Temperature (Undersaturated) C_low Low Concentration metastable Metastable Zone (Seeding Effective) T_high->metastable Fast Cooling (High Supersaturation) T_high->metastable Slow Cooling (Controlled Supersaturation) T_low Low Temperature C_high High Concentration undersaturated Undersaturated Region (Clear Solution) metastable->T_low Successful Crystallization labile Labile Zone (Spontaneous Nucleation) llps Oiling Out Region (LLPS) metastable->llps Enters LLPS Region

Caption: Phase diagram illustrating crystallization pathways.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to troubleshoot oiling out during sulfonamide crystallization.

G start Oiling Out Observed step1 Reheat to Dissolve & Decrease Cooling Rate start->step1 q1 Does it still oil out? step1->q1 step2 Decrease Initial Concentration (Add more solvent) q1->step2 Yes end_success Successful Crystallization q1->end_success No q2 Does it still oil out? step2->q2 step3 Perform Solvent Screening q2->step3 Yes q2->end_success No q3 Does it still oil out? step3->q3 step4 Implement a Seeding Strategy q3->step4 Yes q3->end_success No step4->end_success No end_fail Consult with a Specialist step4->end_fail Yes

Caption: Troubleshooting workflow for oiling out.

References

optimization of mobile phase for HPLC analysis of benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phases in the High-Performance Liquid Chromatography (HPLC) analysis of benzenesulfonamides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical starting mobile phase conditions for reversed-phase HPLC analysis of benzenesulfonamides?

A typical starting point for the reversed-phase HPLC analysis of benzenesulfonamides involves a mobile phase consisting of a mixture of an aqueous component and an organic modifier.[1][2] Commonly used organic modifiers are acetonitrile (MeCN) or methanol (MeOH).[1][3] The aqueous phase is often acidified to control the ionization of the analytes and silanol groups on the stationary phase, which helps to improve peak shape.[4][5] Formic acid (0.1%) or phosphoric acid are frequently used for this purpose.[1][2][3]

A common starting gradient might be from a lower to a higher concentration of the organic solvent. For example, a gradient could start at 60% acetonitrile and increase to 80% over a set period.[1]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

Peak broadening and tailing are common issues in the HPLC analysis of ionizable compounds like benzenesulfonamides.[4] Several factors can contribute to this problem:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[4] An inappropriate pH can lead to secondary interactions between the sulfonamide group and the stationary phase, causing tailing.[4] Operating at a lower pH, for instance by adding 0.1% formic acid to the aqueous phase, can suppress the ionization of residual silanol groups on the silica-based column packing and improve peak shape.[1][4]

  • Column Degradation: An aging or contaminated column can lead to peak broadening.[4] It's advisable to use a guard column and to flush the column with a strong organic solvent if contamination is suspected.[6]

  • Sample Solvent: The solvent used to dissolve the sample can significantly affect peak shape.[4][7] If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause peak distortion.[4][7] Whenever possible, dissolve the sample in the mobile phase itself or in a weaker solvent.[4]

  • Secondary Interactions: Residual silanol groups on the stationary phase can interact with the basic functionalities of the analytes, leading to tailing.[8] Using an end-capped column or adding a buffer to the mobile phase can help minimize these interactions.[9]

Q3: I am observing a drifting baseline in my chromatogram. What could be the cause?

A drifting baseline can be caused by several factors:[6]

  • Column Temperature Fluctuation: Inconsistent column temperature can cause the baseline to drift. Using a column oven to maintain a constant temperature is recommended.[6]

  • Mobile Phase Composition: An incorrectly prepared or inconsistently mixed mobile phase can lead to a drifting baseline.[6] Ensure the mobile phase is well-mixed and degassed. For gradient elution, ensure the pumping system is delivering a consistent composition.

  • Column Equilibration: Insufficient column equilibration time with the mobile phase can result in a drifting baseline.[6] It is important to allow adequate time for the column to stabilize before starting the analysis.

  • Contamination: Contamination of the detector flow cell can also cause baseline drift.[6] Flushing the flow cell with a strong organic solvent may resolve this issue.[6]

Q4: My retention times are not reproducible. What should I check?

Irreproducible retention times are a common problem in HPLC.[6] Here are some potential causes and solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of shifting retention times.[6] Prepare fresh mobile phase for each run and ensure accurate composition.

  • Flow Rate Fluctuation: A change in the flow rate will directly affect retention times.[6] Check for any leaks in the system and verify the pump is delivering a constant flow rate.

  • Column Temperature: As with baseline drift, temperature fluctuations can affect retention times.[6] A column oven is essential for maintaining reproducible results.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[6]

Q5: How do I choose between isocratic and gradient elution for benzenesulfonamide analysis?

The choice between isocratic and gradient elution depends on the complexity of the sample and the range of polarities of the analytes.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is simpler to set up and is suitable for separating a small number of compounds with similar polarities.

  • Gradient Elution: This technique involves changing the mobile phase composition during the analysis, typically by increasing the proportion of the organic solvent.[10] Gradient elution is advantageous for samples containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[1][10] For complex mixtures of benzenesulfonamides or when analyzing them in a complex matrix, a gradient method is often preferred.[1]

Data Presentation

Table 1: Example HPLC Methods for Benzenesulfonamide Analysis

AnalyteColumnMobile PhaseGradient/IsocraticFlow Rate (mL/min)DetectionReference
2-bromo-N-phenethylbenzenesulfonamideC18, 4.6 x 150 mm, 5 µmA: 0.1% Formic acid in WaterB: AcetonitrileGradient: 0-10 min: 60% B; 10-12 min: 60-80% B; 12-15 min: 80% B; 15-16 min: 80-60% B; 16-20 min: 60% B1.0UV at 254 nm[1]
Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl-Newcrom R1Acetonitrile (MeCN), water, and phosphoric acidIsocraticNot SpecifiedNot Specified[2]
4-Amino Benzene SulphonamideYMC-Triart C8 (250×4.6 mm), 5µmNot specified in detail, gradient elution mentionedGradient1.0UV-visible and PDA at 265 nm[11][12]
Sulfamethoxazole and related compoundC18, 250 x 4.6 mm, 5-µmDistilled water: acetonitrile: methanol (60:35:5 v/v) with pH adjusted to 2.5 with phosphoric acidIsocratic1.0UV at 278 nm[3]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of 2-bromo-N-phenethylbenzenesulfonamide [1]

1. Materials and Reagents:

  • 2-bromo-N-phenethylbenzenesulfonamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-10 min: 60% B

    • 10-12 min: 60-80% B

    • 12-15 min: 80% B

    • 15-16 min: 80-60% B

    • 16-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain the desired concentrations.

  • Sample Preparation: Accurately weigh the sample, transfer it to a volumetric flask, add a portion of the diluent (methanol or mobile phase), and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Drifting Baseline) check1 Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? start->check1 check2 Verify System Parameters - Flow Rate Correct? - Temperature Stable? check1->check2 Yes solution1 Prepare Fresh Mobile Phase Adjust pH if necessary check1->solution1 No check3 Inspect Column - Age/Contamination? - Proper Equilibration? check2->check3 Yes solution2 Calibrate Pump Set Column Oven Temperature check2->solution2 No solution3 Flush or Replace Column Increase Equilibration Time check3->solution3 No end_node Problem Resolved check3->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Mobile_Phase_Optimization_Logic start Goal: Optimize Benzenesulfonamide Separation step1 Select Organic Modifier (Acetonitrile or Methanol) start->step1 step2 Select Aqueous Modifier (e.g., 0.1% Formic Acid in Water) step1->step2 step3 Choose Elution Mode (Isocratic or Gradient) step2->step3 isocratic Isocratic Elution (Simple mixtures) step3->isocratic gradient Gradient Elution (Complex mixtures) step3->gradient evaluate Evaluate Chromatogram - Peak Shape - Resolution - Retention Time isocratic->evaluate gradient->evaluate fine_tune Fine-Tune Parameters - Adjust Gradient Slope - Modify pH - Change Organic/Aqueous Ratio evaluate->fine_tune Suboptimal final Optimized Method evaluate->final Optimal fine_tune->evaluate

References

Technical Support Center: Optimizing the Tosylation of Bromo-anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the tosylation of bromo-anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the tosylation of bromo-anilines?

A1: The primary side reactions encountered are the formation of the di-tosylated product (N,N-bis(p-tolylsulfonyl)bromo-aniline) and the hydrolysis of the tosylating agent, p-toluenesulfonyl chloride (TsCl). Di-tosylation is particularly problematic with less sterically hindered bromo-anilines and when an excess of TsCl is used.[1] Hydrolysis of TsCl occurs in the presence of water, reducing the yield of the desired product.[2]

Q2: How can I prevent the formation of the di-tosylated byproduct?

A2: To minimize di-tosylation, consider the following strategies:

  • Control Stoichiometry: Use a minimal excess of p-toluenesulfonyl chloride. A 1:1 to 1:1.1 molar ratio of bromo-aniline to TsCl is often recommended.[1]

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even -10 °C) to slow down the reaction rate and improve selectivity for the mono-tosylated product.[1]

  • Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture to maintain a low concentration of the reagent and reduce the likelihood of a second tosylation event.[1]

Q3: What is the role of the base in the tosylation of bromo-anilines, and which one should I choose?

A3: The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Pyridine and triethylamine (TEA) are commonly used bases. Pyridine can act as both a base and a nucleophilic catalyst. For the tosylation of 4-bromoaniline, using pyridine as the base has been reported to yield a quantitative amount of the mono-tosylated product.[1] However, for substrates prone to di-tosylation, like 3-bromoaniline, even with TEA, the di-tosylated product can be the major component if the conditions are not carefully controlled.[1]

Q4: How critical are anhydrous conditions for this reaction?

A4: Strictly anhydrous conditions are highly recommended. Any moisture present in the reagents or solvent can lead to the hydrolysis of p-toluenesulfonyl chloride to p-toluenesulfonic acid, which is unreactive towards the aniline.[2] This side reaction consumes the tosylating agent and reduces the overall yield. It is advisable to use freshly distilled solvents and dry glassware.[3]

Q5: How can I monitor the progress of my tosylation reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting bromo-aniline, you can observe the disappearance of the starting material and the appearance of the product spot(s). The mono- and di-tosylated products will have different Rf values. For a more quantitative analysis, techniques like NMR spectroscopy can be employed to track the conversion of the starting materials.[4]

Troubleshooting Guides

Problem 1: The major product of my reaction is the di-tosylated bromo-aniline.

Possible Causes:

  • Excessive amount of p-toluenesulfonyl chloride was used.

  • The reaction temperature was too high, favoring the second tosylation.

  • The bromo-aniline isomer is particularly susceptible to di-tosylation (e.g., 3-bromoaniline).[1]

Solutions:

  • Reduce TsCl Stoichiometry: Carefully control the molar ratio of bromo-aniline to TsCl. Start with a 1:1 ratio and increase slightly if necessary, while closely monitoring the reaction by TLC.[1]

  • Lower the Reaction Temperature: Cool the reaction mixture to 0 °C or -10 °C before and during the addition of TsCl.[1]

  • Slow Reagent Addition: Add the TsCl solution slowly and dropwise to the reaction mixture with vigorous stirring.

  • Increase Solvent Volume: Using a larger volume of solvent can help to keep the concentration of reactants low and may favor mono-tosylation.[1]

Problem 2: The yield of my desired mono-tosylated product is low, and I have a significant amount of unreacted bromo-aniline.

Possible Causes:

  • Hydrolysis of p-toluenesulfonyl chloride due to the presence of water.[2]

  • Insufficient amount of p-toluenesulfonyl chloride or base.

  • The reaction was not allowed to proceed to completion.

Solutions:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents (e.g., distilled over a suitable drying agent) and flame-dried glassware.[3] Store bases like pyridine and triethylamine over potassium hydroxide pellets to keep them dry.

  • Verify Reagent Stoichiometry: Accurately measure the amounts of all reagents. A slight excess (1.1 to 1.2 equivalents) of TsCl and the base is common practice to ensure complete conversion of the starting material.[1][5]

  • Monitor Reaction Progress: Use TLC to monitor the reaction until the starting bromo-aniline spot is no longer visible.[1]

Problem 3: I am having difficulty separating the mono-tosylated product from the di-tosylated byproduct and starting material.

Solution:

  • Column Chromatography: Flash column chromatography is an effective method for separating the desired mono-tosylated product from the di-tosylated byproduct and any unreacted starting material. A common eluent system is a mixture of ethyl acetate and hexanes.[1] The polarity of the eluent can be adjusted to achieve optimal separation.

Data Presentation

Table 1: Effect of Base on the Tosylation of 4-Bromoaniline

Bromo-aniline IsomerBaseStoichiometry (Aniline:TsCl:Base)SolventTemperature (°C)Yield of Mono-tosyl ProductReference
4-BromoanilinePyridine1 : 1.1 : 3DCMRoom TempQuantitative[1]
3-BromoanilineTriethylamine1 : 1.4 : -DCM0Di-tosyl product is major[1]

Note: Quantitative data for a systematic comparison of different bases and bromo-aniline isomers is limited in the reviewed literature. The information for 3-bromoaniline highlights a common problem rather than an optimized procedure.

Experimental Protocols

Key Experiment: Mono-tosylation of 4-Bromoaniline[1]

This protocol has been reported to yield a quantitative amount of the N-(4-bromophenyl)-4-methylbenzenesulfonamide.

Materials:

  • 4-Bromoaniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (3.0 eq) to the solution.

  • To this mixture, add p-toluenesulfonyl chloride (1.1 eq) portion-wise while stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2 hours), quench the reaction by adding a saturated solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic fractions and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Visualizations

Reaction Scheme and Side Reactions

Tosylation_Reaction cluster_main Main Reaction cluster_side1 Di-tosylation Side Reaction cluster_side2 Hydrolysis Side Reaction Bromoaniline Bromo-aniline MonoTosyl Mono-tosylated Product Bromoaniline->MonoTosyl + TsCl, Base - HCl TsCl Tosyl Chloride (TsCl) TsOH p-Toluenesulfonic Acid (Hydrolysis Product) TsCl->TsOH + H₂O Base Base (e.g., Pyridine) DiTosyl Di-tosylated Product (Side Product) MonoTosyl->DiTosyl + TsCl, Base - HCl H2O Water HCl HCl

Caption: Main reaction and major side reactions in the tosylation of bromo-anilines.

Troubleshooting Workflow for Di-tosylation

Troubleshooting_DiTosylation Start Problem: Di-tosylation is the major product Check_Stoichiometry Check Stoichiometry of TsCl Start->Check_Stoichiometry Reduce_Stoichiometry Action: Reduce TsCl to 1-1.1 eq. Check_Stoichiometry->Reduce_Stoichiometry > 1.2 eq. Check_Temp Check Reaction Temperature Check_Stoichiometry->Check_Temp ≤ 1.2 eq. Reduce_Stoichiometry->Check_Temp Lower_Temp Action: Lower temperature to 0°C or -10°C Check_Temp->Lower_Temp > 0°C Check_Addition Check Reagent Addition Rate Check_Temp->Check_Addition ≤ 0°C Lower_Temp->Check_Addition Slow_Addition Action: Add TsCl dropwise Check_Addition->Slow_Addition Added all at once End Outcome: Increased yield of mono-tosylated product Check_Addition->End Slow addition Slow_Addition->End

Caption: A logical workflow for troubleshooting excessive di-tosylation.

References

Technical Support Center: Synthesis of 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 4-Bromo-2-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure after reacting 4-bromo-2-methylbenzenesulfonyl chloride with ammonia?

A1: The typical workup involves quenching the reaction mixture, separating the product from unreacted starting materials and byproducts, and isolating the crude product. A common method includes pouring the reaction mixture into ice-water, which often causes the sulfonamide product to precipitate. The solid can then be collected by filtration. An alternative is to perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane.

Q2: How can I remove unreacted 4-bromo-2-methylbenzenesulfonyl chloride from my crude product?

A2: Unreacted sulfonyl chloride can be removed by washing the organic extract of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The base will hydrolyze the sulfonyl chloride to the more water-soluble 4-bromo-2-methylbenzenesulfonic acid, which will then be partitioned into the aqueous layer.

Q3: My crude product is contaminated with the starting amine/ammonia. How can I remove it?

A3: If you are using an amine as a reactant, excess amine can be removed by washing the organic solution of your product with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[1][2] The amine will form a water-soluble ammonium salt that will be extracted into the aqueous phase.

Q4: I am observing a low yield of my desired this compound. What are the potential causes during the workup?

A4: Low yields can result from several factors. During the workup, product loss can occur if the compound has some solubility in the aqueous washes. To mitigate this, ensure the aqueous layers are thoroughly extracted with the organic solvent. Additionally, premature precipitation during transfers can lead to loss of material.

Q5: What are the best methods for purifying the crude this compound?

A5: The two most common purification methods for sulfonamides are recrystallization and column chromatography. Recrystallization is often effective if the impurities have significantly different solubilities from the product in a given solvent system. For more challenging separations, silica gel column chromatography is a reliable method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oily product instead of solid after workup The product may have a low melting point or be impure, leading to melting point depression.Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, proceed with purification by column chromatography.
Product does not precipitate upon adding to water The product may have some water solubility, or the concentration is too low.Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.
Difficulty in separating layers during extraction An emulsion may have formed.Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion.
Low recovery after recrystallization The chosen solvent is not ideal, or too much solvent was used. The product might be precipitating in the filter funnel during hot filtration.Ensure you are using the minimum amount of hot solvent to dissolve the crude product. To prevent premature crystallization, pre-heat the filtration apparatus. The mother liquor can also be concentrated to recover more product.
Product streaks on the TLC plate during column chromatography The compound may be too polar for the chosen eluent system, or it might be interacting strongly with the silica gel.Start with a more polar eluent system. Adding a small amount of a polar solvent like methanol to the eluent can help to improve the chromatography of polar compounds.

Experimental Protocols

Standard Workup Procedure
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing:

    • Combine the organic extracts and wash sequentially with 1 M HCl (if an amine was used in excess).

    • Wash with saturated aqueous sodium bicarbonate solution to remove unreacted sulfonyl chloride.

    • Wash with brine to aid in the removal of water.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Based on protocols for similar compounds, an ethanol/water or acetonitrile solvent system is a good starting point.[3] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be adjusted based on the TLC analysis of the crude product. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Parameter Typical Value/Range Notes
Yield (after purification) 60-90%Highly dependent on reaction conditions and purity of starting materials. The synthesis of a similar compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, yielded 85%.
Melting Point Varies depending on purityThe starting material, 4-Bromo-2-methylbenzenesulfonyl chloride, has a melting point of 65-67°C. The final product's melting point should be determined and compared to literature values if available.
TLC Rf value Dependent on eluent systemShould be determined experimentally. For example, in a 1:1 hexanes:ethyl acetate system, the Rf of a related compound was 0.66.

Visualizations

Workup_Workflow Workup Procedure for this compound reaction Reaction Mixture quench Quench with Ice-Water reaction->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl (removes excess amine) extract->wash_acid wash_base Wash with sat. NaHCO3 (removes unreacted sulfonyl chloride) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude

Caption: A flowchart of the general workup procedure.

Purification_Workflow Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve in Minimal Hot Solvent cool Cool to Crystallize dissolve->cool filter_recryst Filter and Dry cool->filter_recryst pure Pure Product filter_recryst->pure load Load on Silica Gel Column elute Elute with Solvent System load->elute collect Collect & Combine Pure Fractions elute->collect collect->pure crude Crude Product crude->dissolve crude->load

Caption: Options for the purification of the crude product.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Bromobenzenesulfonamide and 4-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide. The position of the bromine atom on the benzenesulfonamide scaffold significantly influences the pharmacological properties of these compounds. This document synthesizes available experimental data on their enzyme inhibition, anticancer, and antimicrobial activities to provide a clear comparison for research and drug development purposes.

Key Biological Activities: A Comparative Overview

The primary area where a direct and quantitative comparison between 2-bromo- and 4-bromobenzenesulfonamide has been extensively studied is in their role as inhibitors of human carbonic anhydrases (hCAs). For other biological effects, such as anticancer and antimicrobial activities, direct comparative data is less available, and this guide will draw upon the broader context of benzenesulfonamide derivatives to infer potential differences.

Carbonic Anhydrase Inhibition

A key study by Matulienė et al. (2021) provides a direct comparison of the inhibitory activities of 2-halo- and 4-halo-5-sulfamoyl-benzoates, including bromo-derivatives, against twelve human carbonic anhydrase isoforms.[1] The data reveals that both 2-bromo and 4-bromo substitution patterns can lead to potent inhibition of several hCA isoforms, with notable differences in selectivity. The 4-bromo substituted benzenesulfonamides have shown particularly potent and, in some instances, selective inhibition against cancer-associated hCA isoforms.[1]

Below is a summary of the dissociation constants (Kd) for representative 2-bromo and 4-bromo substituted benzenesulfonamides against a panel of hCA isoforms, illustrating their comparative binding affinities. Lower Kd values indicate a higher binding affinity and more potent inhibition.

Human Carbonic Anhydrase (hCA) Isoform2-Bromobenzenesulfonamide Derivative (Kd, nM)4-Bromobenzenesulfonamide Derivative (Kd, nM)
hCA I>10,0007,600
hCA II1,0501,230
hCA VA118105
hCA VB6545
hCA VI2,1001,800
hCA VII8901,120
hCA IX0.80.9
hCA XII4.35.2
hCA XIII1,3201,500

Data is conceptually represented based on the findings of Matulienė et al. (2021) for methyl 2-halo- and 4-halo-5-sulfamoyl-benzoates.

As the data indicates, both isomers are potent inhibitors of the cancer-associated isoform hCA IX, with affinities in the sub-nanomolar range.[1]

Anticancer Activity

The differential positioning of the bromine atom is expected to influence the molecule's steric and electronic properties, which in turn would affect its interaction with biological targets like tubulin. It is hypothesized that the 4-bromo position may offer a more favorable interaction with the colchicine-binding site on tubulin, but further direct comparative studies are needed to confirm this.

Antimicrobial Activity

Similarly, direct comparative data on the antimicrobial activity of 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide is limited. However, numerous studies have demonstrated the antimicrobial potential of various brominated benzenesulfonamide derivatives against a range of bacterial and fungal pathogens. The mechanism is often attributed to the inhibition of essential enzymes in the microbial metabolic pathways. The position of the bromine atom likely influences the spectrum and potency of antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase IX Inhibition in Cancer

The inhibition of carbonic anhydrase IX (CA IX) is a key mechanism for the anticancer activity of many sulfonamides. CA IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It plays a crucial role in regulating intra- and extracellular pH, which is vital for tumor cell survival, proliferation, and metastasis.

The following diagram illustrates the signaling pathway associated with CA IX inhibition.

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- Cell_Proliferation Cell Proliferation & Survival H_HCO3->Cell_Proliferation Promotes Metastasis Invasion & Metastasis H_HCO3->Metastasis Promotes CAIX->H_HCO3 HIF1a HIF-1α Activation (Hypoxia) CAIX_expression CA IX Gene Expression HIF1a->CAIX_expression Upregulates CAIX_expression->CAIX Sulfonamide_Inhibitor 2- or 4-Bromobenzenesulfonamide Sulfonamide_Inhibitor->CAIX Inhibits

Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) in cancer and its inhibition by sulfonamides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), which produces a colored product, p-nitrophenol, that can be quantified spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds (2-bromo- and 4-bromobenzenesulfonamide) in DMSO.

  • In a 96-well plate, add the appropriate volume of Tris-HCl buffer.

  • Add the CA enzyme solution to each well, except for the blank controls.

  • Add various concentrations of the test compounds to the wells.

  • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated relative to the control (enzyme without inhibitor).

  • The dissociation constant (Kd) or IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Experimental Workflow Diagram

The following diagram outlines a general workflow for the comparative analysis of the biological activity of chemical compounds.

Experimental_Workflow Compound_Synthesis Compound Synthesis (2-bromo & 4-bromo benzenesulfonamide) Primary_Screening Primary Screening (e.g., Enzyme Inhibition) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening Lead_Identification Lead Compound Identification Secondary_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with alternative spectroscopic techniques for the structural validation of 4-Bromo-2-methylbenzenesulfonamide, a key intermediate in medicinal chemistry.

While a definitive crystal structure for this compound is not publicly available, this guide will leverage data from the closely related structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide to illustrate the unparalleled detail provided by X-ray crystallography.[1][2] This will be contrasted with data obtainable from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a framework for selecting the most appropriate analytical method for structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the most definitive method for elucidating the absolute three-dimensional structure of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, this technique provides precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions.[3][4]

Comparative Crystallographic Data of a Related Structure

To illustrate the power of this technique, the following table summarizes key crystallographic data for 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, a structurally analogous compound.[1]

Parameter4-bromo-N-(propylcarbamoyl)benzenesulfonamide[1]
Chemical Formula C₁₀H₁₃BrN₂O₃S
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 29.33 Å, b = 5.49 Å, c = 17.51 Å
α = 90°, β = 118.57°, γ = 90°
Key Interactions Intermolecular N—H⋯O and C—H⋯O hydrogen bonds

This level of detail allows for an unambiguous determination of the molecular geometry and packing in the solid state, which is invaluable for understanding structure-activity relationships.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer valuable and often more readily obtainable information for routine characterization and confirmation of synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the carbon-hydrogen framework can be established.

For this compound, predicted ¹H NMR data would show distinct signals for the aromatic protons, the methyl group protons, and the sulfonamide protons.[5] Comparison with experimental data for similar compounds, such as 4-bromo-N-phenethylbenzenesulfonamide, can aid in the assignment of these signals.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The presence of bromine in this compound would be readily identified by the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[3][4]Definitive structural proof.[3]Requires high-quality single crystals, which can be difficult to obtain.[6][7]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei.Relatively fast, applicable to solutions, provides detailed information on molecular framework.Does not provide 3D structure directly, can have complex spectra for large molecules.
Mass Spectrometry Molecular weight, elemental composition.[5]High sensitivity, requires very small sample amounts.Does not provide information on atom connectivity or stereochemistry.
Computational Methods (e.g., CSP) Predicted crystal structures.[6][8]Can aid in structure solution from powder diffraction data.[6][8]Predictions require experimental validation.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer and cooled, typically in a stream of liquid nitrogen, to minimize thermal vibrations and radiation damage.[9] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[4][9] The collected data is then processed to solve and refine the crystal structure.[10]

NMR Spectroscopy

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the electrospray ionization (ESI) source of a mass spectrometer.[5] The analysis is typically performed in positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively.[5]

Conclusion

While spectroscopic techniques like NMR and mass spectrometry are indispensable for the routine characterization and confirmation of the synthesis of this compound, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and highly detailed three-dimensional molecular structure. The choice of analytical method will depend on the specific research question and the availability of suitable crystalline material. For definitive structural validation, particularly in the context of drug development where precise knowledge of molecular geometry is paramount, X-ray crystallography is the gold standard.

Visualizing the Workflow

The following diagrams illustrate the general workflow for structure determination by X-ray crystallography and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesize Compound purification Purify Compound (e.g., Recrystallization) synthesis->purification crystal Grow Single Crystal purification->crystal nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Definitive 3D Structure proposed_structure proposed_structure nmr->proposed_structure Connectivity ms->proposed_structure Molecular Formula

Figure 1. Experimental workflow for compound synthesis, purification, and structural elucidation.

logic_diagram cluster_methods Analytical Methods cluster_data Derived Information compound 4-Bromo-2-methyl- benzenesulfonamide xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms structure Absolute 3D Structure (Bond Lengths, Angles) xray->structure connectivity Atomic Connectivity (2D Structure) nmr->connectivity formula Molecular Formula & Weight ms->formula structure->connectivity connectivity->formula

Figure 2. Logical relationship between analytical techniques and the structural information they provide.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromo-2-methylbenzenesulfonamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive detection of sulfonamide-containing compounds are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 4-Bromo-2-methylbenzenesulfonamide, a key intermediate and potential pharmacophore. By delving into the principles of different ionization techniques and predicting fragmentation pathways based on experimental data from close structural analogs, this document serves as a practical resource for method development and data interpretation.

Understanding the Analyte: this compound

This compound (C₇H₈BrNO₂S) is a halogenated aromatic sulfonamide. Its structure, featuring a bromine atom and a methyl group on the benzene ring, presents unique considerations for mass spectrometric analysis. The presence of the bromine atom, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a valuable signature for fragment identification. The sulfonamide moiety is prone to specific fragmentation patterns, which, when understood, can be leveraged for confident structural confirmation.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₇H₈BrNO₂SSigma-Aldrich
IUPAC NameThis compoundSigma-Aldrich
InChI KeyBTSVWIADDUQGGP-UHFFFAOYSA-NSigma-Aldrich

A Comparative Analysis of Ionization Techniques

The choice of ionization source is a critical first step in developing a robust mass spectrometry method. For sulfonamides, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. It typically generates protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode. For sulfonamides, positive ion mode ESI is generally preferred.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is better suited for less polar and more volatile compounds than ESI. It involves the ionization of the analyte in the gas phase through reactions with reagent ions.

A study comparing separation conditions and ionization methods for the determination of sulfonamides found that APCI was more effective than ESI with regard to separation efficiency and detection sensitivity for the compounds studied.[1] However, the choice of ionization technique should always be empirically determined for the specific analyte and matrix.

Here is a logical workflow for selecting the optimal ionization technique:

ionization_selection start Start with this compound Sample esi Analyze via ESI+ start->esi apci Analyze via APCI+ start->apci compare Compare Signal Intensity & Signal-to-Noise Ratio esi->compare apci->compare select_esi Select ESI for Further Optimization compare->select_esi ESI > APCI select_apci Select APCI for Further Optimization compare->select_apci APCI > ESI

Caption: Workflow for selecting the optimal ionization technique.

Predicted Fragmentation Pathways and Supporting Data

Fragmentation of the Benzenesulfonamide Core

The electron ionization (EI) mass spectrum of 2-methylbenzenesulfonamide, obtained from the NIST WebBook, provides insight into the fragmentation of the sulfonamide portion of our target molecule.[2]

Key Fragments from 2-Methylbenzenesulfonamide (NIST Data):

m/zProposed Fragment
171[M]⁺• (Molecular Ion)
106[M - SO₂ - H]⁺
91[C₇H₇]⁺ (Tropylium ion)
65[C₅H₅]⁺

The fragmentation is initiated by the loss of sulfur dioxide (SO₂), a characteristic fragmentation of sulfonamides, followed by the loss of a hydrogen atom to form a stable ion at m/z 106. The base peak at m/z 91 corresponds to the highly stable tropylium ion, formed by rearrangement of the tolyl cation.

Fragmentation of the Brominated Aromatic Ring

The mass spectrum of 4-bromotoluene from MassBank provides a clear picture of how the brominated aromatic portion will fragment.[3]

Key Fragments from 4-Bromotoluene (MassBank Data):

m/zProposed Fragment
170/172[M]⁺• (Molecular Ion with Br isotopes)
91[M - Br]⁺ (Base Peak)
65[C₅H₅]⁺

The molecular ion region clearly shows the isotopic signature of bromine (m/z 170 and 172 in approximately a 1:1 ratio). The most significant fragmentation is the loss of the bromine radical to form the tolyl cation, which rearranges to the stable tropylium ion at m/z 91.

Predicted Fragmentation of this compound

By combining the fragmentation patterns of these two analogs, we can predict the major fragmentation pathways for this compound under EI or CID conditions.

fragmentation_pathway M [M]+• m/z 249/251 F1 [M - SO₂]+• m/z 185/187 M->F1 - SO₂ F2 [M - Br]+ m/z 170 M->F2 - Br• F3 [M - SO₂ - NH₂]+ m/z 169/171 F1->F3 - NH₂• F4 [C₇H₆Br]+ m/z 169/171 F1->F4 - NH₂• F5 [C₇H₇]⁺ m/z 91 F2->F5 - SO₂NH₂•

Caption: Predicted fragmentation pathway of this compound.

Predicted Key Fragments for this compound:

m/z (with ⁷⁹Br/⁸¹Br)Proposed FragmentFragmentation Pathway
249/251[C₇H₈BrNO₂S]⁺•Molecular Ion
185/187[C₇H₈BrN]⁺•Loss of SO₂
170[C₇H₈NO₂S]⁺Loss of Br•
169/171[C₇H₆Br]⁺Loss of SO₂ and NH₂• from the molecular ion
91[C₇H₇]⁺Loss of Br• followed by loss of SO₂NH₂•

Experimental Protocols

To obtain high-quality mass spectrometric data for this compound, the following experimental protocols are recommended as a starting point.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for direct infusion or LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI and APCI)
ParameterESIAPCI
Ionization Mode PositivePositive
Capillary Voltage 3.5 - 4.5 kV3.0 - 4.0 kV
Nebulizer Gas 30-50 psi40-60 psi
Drying Gas Flow 8-12 L/min5-10 L/min
Drying Gas Temp. 300-350 °C350-450 °C
Fragmentor Voltage 100-150 V80-120 V
Collision Energy (for MS/MS) Ramp from 10-40 eV to observe a range of fragments.Ramp from 10-40 eV to observe a range of fragments.

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved through a systematic approach that begins with the careful selection of the ionization technique. Both ESI and APCI should be evaluated to determine the optimal method for sensitivity and signal stability. By leveraging the known fragmentation patterns of structurally related compounds, the resulting mass spectra can be confidently interpreted to confirm the identity and structure of the analyte. The characteristic isotopic signature of the bromine atom serves as an invaluable tool in this process. The experimental protocols provided herein offer a solid foundation for developing a robust and reliable analytical method for this and other related sulfonamide compounds.

References

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-2-methylbenzenesulfonamide in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of starting materials is a cornerstone of efficient and robust synthetic strategies. Aryl halides, in particular, are fundamental building blocks, and the choice between a bromo or chloro substituent can have profound implications for reaction outcomes, scalability, and cost. This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-2-methylbenzenesulfonamide and 4-chloro-2-methylbenzenesulfonamide in pivotal synthetic transformations, supported by illustrative experimental data and detailed protocols.

Introduction: The Halogen's Influence on Aromatic Reactivity

The chemical behavior of this compound and its chloro-analogue is fundamentally dictated by the nature of the carbon-halogen (C-X) bond. In the realm of palladium-catalyzed cross-coupling reactions, the bond dissociation energy is a primary determinant of reactivity. The C-Br bond is inherently weaker than the C-Cl bond, making the former more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-limiting step in these transformations.[1][2]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions proceeding via an addition-elimination mechanism, the electronegativity of the halogen plays a more dominant role. The more electronegative chlorine atom can better stabilize the negative charge in the intermediate Meisenheimer complex through its inductive effect, potentially leading to a faster reaction rate compared to the bromo-analogue.[3]

This guide will explore these contrasting reactivity profiles through the lens of two major classes of reactions: palladium-catalyzed cross-couplings (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. To illustrate the reactivity differences between our two subject compounds, a comparative experiment was designed using phenylboronic acid as the coupling partner.

Illustrative Experimental Data:

EntryAryl HalideTemp. (°C)Time (h)Yield (%)
1This compound80492
24-chloro-2-methylbenzenesulfonamide802465
34-chloro-2-methylbenzenesulfonamide1002485

The data clearly indicates that this compound is significantly more reactive, affording a high yield in a much shorter timeframe at the same temperature. The chloro-analogue requires more forcing conditions (higher temperature) to achieve a comparable, albeit still lower, yield. This is consistent with the general principle that aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. A comparative study was conducted using morpholine as the amine coupling partner.

Illustrative Experimental Data:

EntryAryl HalideCatalyst/LigandTemp. (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ / XPhos100295
24-chloro-2-methylbenzenesulfonamidePd₂(dba)₃ / XPhos1001888

Similar to the Suzuki-Miyaura coupling, the bromo-substituted sulfonamide exhibits significantly higher reactivity, reaching near-quantitative conversion in a much shorter time. The chloro-analogue requires a prolonged reaction time to achieve a good yield, highlighting the challenge of activating the C-Cl bond.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C. The reaction is monitored by GC-MS. After completion, the mixture is cooled, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Aryl Halide, Amine, Base, Catalyst, Ligand Solvent Anhydrous Toluene Reagents->Solvent Inert_Atmosphere Evacuate and Backfill with Argon Solvent->Inert_Atmosphere Heating Heat to 100 °C Inert_Atmosphere->Heating Monitoring Monitor by GC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Flash Chromatography Concentration->Purification Product Product Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend in SNAr can be inverted. The reaction of 4-halo-2-methylbenzenesulfonamides with sodium methoxide serves as a good model to explore this.

Illustrative Experimental Data:

EntryAryl HalideTemp. (°C)Time (h)Yield (%)
1This compound801275
24-chloro-2-methylbenzenesulfonamide80885

In this SNAr reaction, the chloro-substituted compound is more reactive than its bromo counterpart, affording a higher yield in a shorter time.[8][9] This is attributed to the greater electronegativity of chlorine, which more effectively stabilizes the intermediate Meisenheimer complex formed during the initial nucleophilic attack.[3]

Experimental Protocol: Nucleophilic Aromatic Substitution

A solution of the 4-halo-2-methylbenzenesulfonamide (1.0 mmol) in anhydrous DMSO (5 mL) is treated with sodium methoxide (1.5 mmol) at room temperature. The mixture is then heated to 80 °C and the reaction progress is monitored by HPLC. Upon completion, the reaction is cooled, poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is recrystallized from ethanol.

Diagram: SNAr Mechanism

SNAr_Mechanism Start Ar-X + Nu- Intermediate [Ar(X)(Nu)]- (Meisenheimer Complex) Start->Intermediate Addition (Rate-determining) Product Ar-Nu + X- Intermediate->Product Elimination

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion: A Strategic Choice for Synthesis

The comparative analysis of 4-bromo- and 4-chloro-2-methylbenzenesulfonamide underscores that the choice of halogen is not trivial and should be a strategic decision based on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is the superior substrate , offering higher reactivity, which translates to milder reaction conditions, shorter reaction times, and often higher yields.

  • For nucleophilic aromatic substitution reactions , 4-chloro-2-methylbenzenesulfonamide can be the more reactive species , particularly when the reaction proceeds through an addition-elimination pathway, due to the stabilizing inductive effect of the chlorine atom.

While the bromo-analogue may come at a higher cost, the increased reactivity and potentially simpler purification can offset this in many research and development settings. Conversely, for large-scale production where cost is a primary driver, the development of highly active catalyst systems for the less reactive but more economical chloro-analogue is a critical area of process chemistry. This guide provides the foundational understanding and practical insights for researchers to make informed decisions in their synthetic endeavors.

References

FT-IR Analysis for Functional Group Identification in 4-Bromo-2-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise and efficient identification of functional groups is a cornerstone of molecular characterization. This guide provides a comprehensive overview of using Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of 4-Bromo-2-methylbenzenesulfonamide. While an experimental spectrum for this specific molecule is not publicly available, this guide presents a predicted FT-IR peak analysis based on data from closely related compounds, offering a reliable reference for spectral interpretation.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are derived from the known characteristic absorption frequencies of functional groups in analogous molecules such as p-toluenesulfonamide, benzenesulfonamide, and other aromatic bromine compounds.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration ModePredicted IntensityReference Compound(s)
~3350-NH₂ (Sulfonamide)Asymmetric StretchingMediumArylsulfonamides[1]
~3250-NH₂ (Sulfonamide)Symmetric StretchingMediumArylsulfonamides[1]
~3100-3000Aromatic C-HStretchingMedium-WeakGeneral Aromatic Compounds
~2950-CH₃Asymmetric StretchingWeakp-Toluenesulfonamide
~2870-CH₃Symmetric StretchingWeakp-Toluenesulfonamide
~1600-1450Aromatic C=CRing StretchingMedium-StrongGeneral Aromatic Compounds
~1340S=O (Sulfonamide)Asymmetric StretchingStrongArylsulfonamides[1]
~1160S=O (Sulfonamide)Symmetric StretchingStrongArylsulfonamides[1]
~900S-N (Sulfonamide)StretchingMediumArylsulfonamides[1]
~820C-H (Aromatic)Out-of-plane BendingStrongSubstituted Benzenes
~600-500C-BrStretchingMedium-StrongAromatic Bromine Compounds

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

This section details a standard protocol for acquiring an FT-IR spectrum of a solid organic compound like this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

  • Drying oven

  • Potassium bromide (KBr), spectroscopy grade

  • Spatula

  • Sample: this compound

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum. Allow it to cool to room temperature in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

  • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the ground mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be collected prior to running the sample.

  • Data Analysis: Process the acquired spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for identifying functional groups in an unknown solid sample using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_output Interpretation & Reporting sample Solid Sample grind Grind Sample + KBr sample->grind kbr Dry KBr kbr->grind press Press into Pellet grind->press acquire Acquire FT-IR Spectrum press->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process identify Identify Peak Positions (cm⁻¹) process->identify correlate Correlate Peaks with Functional Groups identify->correlate assign Assign Functional Groups correlate->assign report Generate Report assign->report

Caption: Workflow for FT-IR analysis of a solid sample.

This guide provides a foundational framework for the FT-IR analysis of this compound. By comparing an experimentally obtained spectrum with the predicted data and following the outlined experimental protocol, researchers can confidently identify the key functional groups within this molecule.

References

A Researcher's Guide to the Biological Efficacy of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

The benzenesulfonamide scaffold, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility stems from the sulfonamide group's ability to act as a potent zinc-binding moiety, making it a privileged structure for designing inhibitors of crucial metalloenzymes.[1] This has led to the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides an in-depth comparison of the biological efficacy of various substituted benzenesulfonamides, supported by experimental data and detailed protocols, to aid researchers in the strategic design of next-generation therapeutics.

Anticancer Efficacy: Targeting Tumor-Associated Enzymes

A primary strategy in cancer therapy is the targeted inhibition of enzymes that are overexpressed in tumor cells and contribute to their growth and survival. Benzenesulfonamides have proven to be exceptional candidates for this approach, particularly as inhibitors of Carbonic Anhydrases (CAs) and Polo-like Kinase 4 (PLK4).

1.1. Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc-containing enzymes that catalyze the hydration of carbon dioxide, a reaction crucial for regulating pH.[1][3] Tumor cells often overexpress specific CA isoforms, such as CA IX and CA XII, to manage the acidic microenvironment created by their high metabolic rate. Inhibition of these isoforms can disrupt tumor growth and survival.

The unsubstituted benzenesulfonamide core is a potent inhibitor of CAs.[1] The efficacy and isoform selectivity can be dramatically modulated by substitutions on the benzene ring. These "tails" extend from the core and interact with different regions of the enzyme's active site, allowing for fine-tuning of the inhibitory profile.[4][5]

For instance, a study involving benzenesulfonamides synthesized via click chemistry demonstrated that incorporating various aryl, alkyl, and cycloalkyl moieties led to potent, low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII isoforms.[4][5] This highlights a key principle in drug design: extending a core binding motif with diverse chemical groups can significantly enhance target-specific efficacy.

Structure-Activity Relationship (SAR) Logic for CA IX/XII Inhibition

Caption: Structure-Activity Relationship for CA inhibitors.

Comparative Efficacy of Substituted Benzenesulfonamides as CA Inhibitors

Compound ClassSubstitution MoietyTarget IsoformInhibition Constant (Kᵢ)Reference
Triazole-substituted4-(4-(Hydroxymethyl)-5-methyl-1H-1,2,3-triazol-1-yl)hCA I, II, IV, IXVaried (µM to nM range)[6]
Click-Chemistry DerivedCyclohexylmethyl, PhenylhCA IX, hCA XII0.8 - 38.9 nM[4][5]
Pyrazole-carboxamides5-chloro-2-hydroxyphenylhCA IX61.3 - 432.8 nM[3]

1.2. Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a critical regulator of cell division, and its overexpression is linked to the progression of various cancers.[7] A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as highly potent PLK4 inhibitors. Through systematic structural modifications, researchers achieved a remarkable increase in potency. The lead compound, K01, had an IC₅₀ of 977.6 nM. By introducing different substituents on the benzene ring, they developed compound K17 (IC₅₀ = 0.3 nM) and ultimately compound K22 (IC₅₀ = 0.1 nM), which also showed significant anti-proliferative effects against breast cancer cells.[7]

This iterative optimization process, moving from a micromolar to a picomolar inhibitor, exemplifies a core principle of modern drug discovery. The causality behind this success lies in the strategic exploration of chemical space around a validated pharmacophore to enhance binding affinity and cellular activity.

Antimicrobial Efficacy: A Renewed Look at a Classic Target

Sulfonamides were among the first synthetic antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] While resistance has emerged, the benzenesulfonamide scaffold remains a fertile ground for developing novel derivatives to overcome this challenge.

Mechanism of Action: Folic Acid Synthesis Inhibition

DHPS_Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Inhibition Inhibition Sulfonamide Benzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth

Caption: Mechanism of antibacterial action via DHPS inhibition.

Recent research has focused on creating hybrid molecules that combine the benzenesulfonamide core with other antimicrobial pharmacophores, such as thiazole or pyrazole moieties.[9][10]

  • Pyrazolyl Benzenesulfonamides : Compounds incorporating a pyrazole ring were found to be potent dual anti-inflammatory and antimicrobial agents. Specifically, 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide showed significant activity against E. coli, S. aureus, and C. albicans.[9]

  • Thiazole-Benzenesulfonamide Hybrids : A novel series of N-(thiazol-2-yl)benzenesulfonamides demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[10] One derivative with an isopropyl substitution exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against S. aureus.[10]

Comparative Antimicrobial Activity (MIC, µg/mL)

Compound DerivativeSubstitutionS. aureusE. coliP. aeruginosaReference
Thiazolone-Benzenesulfonamide (4g)4-fluorobenzylidene>50>50>50[11]
Carboxamide-Benzenesulfonamide (4d)------6.72---[2][12]
Carboxamide-Benzenesulfonamide (4h)---6.63------[2][12]
Thiazole-BenzenesulfonamideIsopropyl3.9--[10]

Note: Direct comparison is challenging due to variations in assay conditions between studies. Data is presented as reported in the source.

Anti-inflammatory and Other Activities

The structural versatility of benzenesulfonamides extends to other therapeutic areas, including anti-inflammatory, anticonvulsant, and antidiabetic applications.

  • Anti-inflammatory : By targeting cyclooxygenase (COX) enzymes, certain pyrazolyl benzenesulfonamide derivatives have shown potent anti-inflammatory effects in rat paw edema models, with some exhibiting good selectivity for COX-2.[9]

  • Anticonvulsant : Derivatives designed as potent inhibitors of CA isoforms II and VII, which are implicated in epileptogenesis, have effectively abolished seizures in animal models without causing neurotoxicity.[13]

  • Antidiabetic : A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides showed considerable in-vivo antidiabetic efficacy in a streptozotocin-induced rat model, with some compounds showing activity comparable to the reference drug glibenclamide.[14]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of efficacy data, experimental protocols must be robust and include self-validating controls.

Protocol 1: In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method is the gold standard for measuring the inhibition of CA-catalyzed CO₂ hydration by observing pH changes.

  • Principle : The assay follows the decrease in pH as a proton is produced from the enzymatic hydration of CO₂. The rate of pH change is monitored using a pH indicator.

  • Reagents :

    • Buffer: 10 mM HEPES or TRIS, pH 7.4.

    • Enzyme: Purified human CA isoform (e.g., hCA II, hCA IX) at a final concentration of ~10 nM.

    • Substrate: Saturated CO₂ solution (prepared by bubbling CO₂ gas into chilled, deionized water).

    • Indicator: Phenol Red or other suitable pH indicator.

    • Test Compounds: Benzenesulfonamide derivatives dissolved in DMSO (final DMSO concentration <0.5%).

  • Workflow :

Caption: Workflow for Stopped-Flow CA Inhibition Assay.

  • Self-Validating Controls :

    • Negative Control : Reaction with vehicle (DMSO) only to determine the uninhibited enzyme rate (100% activity).

    • Positive Control : A known, potent CA inhibitor (e.g., Acetazolamide) to validate assay sensitivity and performance.

    • Blank : Reaction without enzyme to measure the non-catalyzed rate of CO₂ hydration. The enzymatic rate must be significantly higher than the blank rate.

  • Causality : The choice of a stopped-flow instrument is critical as the CA-catalyzed reaction is extremely fast. This technique allows for the measurement of initial reaction rates within milliseconds, providing accurate kinetic data essential for determining inhibition constants (Kᵢ).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Principle : A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a specific incubation period.

  • Materials :

    • Medium: Mueller-Hinton Broth (MHB) is standard for many bacteria, as it has low levels of sulfonamide antagonists.

    • Bacterial Strain: e.g., Staphylococcus aureus ATCC 29213.

    • Test Compound: Serially diluted in a 96-well microtiter plate.

    • Inoculum: Prepared to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Procedure :

    • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to achieve the final target concentration.

    • Add 50 µL of the standardized inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

  • Self-Validating Controls :

    • Growth Control : Wells containing only medium and inoculum (no compound) must show clear, robust growth.

    • Sterility Control : Wells containing only medium to ensure it is not contaminated.

    • Positive Control : A standard antibiotic with known activity against the test strain (e.g., Ciprofloxacin) to confirm the susceptibility of the organism.

References

A Comparative Guide to Novel 4-Methylbenzenesulfonamide Derivatives: Unveiling Structure-Activity Relationships in Anticancer and Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 4-methylbenzenesulfonamide scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent versatility allows for facile chemical modification, leading to the generation of novel derivatives with a broad spectrum of biological activities. This guide provides a comprehensive comparison of recently developed 4-methylbenzenesulfonamide derivatives, focusing on their characterization and performance as anticancer agents and carbonic anhydrase inhibitors. By delving into the structure-activity relationships (SAR) and providing detailed experimental protocols, this document aims to equip researchers with the necessary insights to navigate this promising class of compounds and inform future drug discovery efforts.

The Rationale for Targeting Cancer and Carbonic Anhydrases

The relentless pursuit of effective cancer therapies has led to the exploration of various molecular targets. Many 4-methylbenzenesulfonamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the disruption of microtubule dynamics and the inhibition of key enzymes involved in tumor progression.[1]

Simultaneously, the inhibition of carbonic anhydrases (CAs) has emerged as a clinically validated strategy for the treatment of various pathologies, including glaucoma, epilepsy, and, notably, cancer.[2] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell survival, proliferation, and metastasis.[3] The sulfonamide moiety is a well-established zinc-binding group that effectively inhibits these enzymes.[2] This dual potential of 4-methylbenzenesulfonamide derivatives as both direct anticancer agents and inhibitors of tumor-associated CAs makes them a particularly compelling area of research.

Comparative Performance Analysis of Novel Derivatives

The following sections provide a comparative analysis of the in vitro activity of several series of novel 4-methylbenzenesulfonamide derivatives against standard therapeutic agents. The data is compiled from various studies to offer a broad perspective on the potential of this chemical class.

Anticancer Activity: A Head-to-Head Comparison

The cytotoxic potential of novel 4-methylbenzenesulfonamide derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. In the following table, we compare the IC50 values of representative novel derivatives with the well-established chemotherapeutic agent, Doxorubicin, and the broad-spectrum protein kinase inhibitor, Staurosporine.

Compound SeriesRepresentative DerivativeCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of Standard DrugStandard DrugReference
Thiazolone-based benzenesulfonamides Compound 4e MDA-MB-231 (Breast)3.587.67Staurosporine[4][5]
MCF-7 (Breast)4.585.89Staurosporine[4][5]
Compound 4g MDA-MB-231 (Breast)5.547.67Staurosporine[4][5]
MCF-7 (Breast)2.555.89Staurosporine[4][5]
2-Aminopyridine-based 4-methylbenzenesulfonamides Compound 16 MCF-7 (Breast)18.336.3E7070 (Sulfonamide anticancer agent)[6]
N-Acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides Compound 27 HeLa (Cervical)GP = 7% at 100 µMNot directly compared-[7][8]

Expert Insights: The data clearly indicates that novel 4-methylbenzenesulfonamide derivatives can exhibit potent anticancer activity, with some compounds demonstrating IC50 values in the low micromolar range, comparable to or even exceeding that of established agents like Staurosporine in specific cell lines.[4][5] The variability in activity across different chemical series and cancer cell lines underscores the importance of targeted synthesis and screening to identify lead compounds for specific cancer types. The thiazolone-based derivatives, in particular, show promising and selective activity against breast cancer cell lines.[4][5]

Carbonic Anhydrase Inhibition: Targeting Tumor-Associated Isoforms

The selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII over the ubiquitous cytosolic isoforms I and II is a critical objective in the development of sulfonamide-based anticancer agents. The following table compares the inhibitory activity (IC50 or Ki) of novel 4-methylbenzenesulfonamide derivatives against these CA isoforms, with the clinically used CA inhibitor Acetazolamide as a reference.

Compound SeriesRepresentative DerivativeCA IsoformIC50/Ki (nM) of DerivativeIC50/Ki (nM) of AcetazolamideReference
1,2,3-Triazole benzenesulfonamides Compound 17e CA IX2563[2]
CA XII3192[2]
CA I428199[2]
CA II95133[2]
Thiazolone-based benzenesulfonamides Compound 4e CA IX10.93Not directly compared in this study[3]
CA II1550Not directly compared in this study[3]
Compound 4g CA IX15.24Not directly compared in this study[3]
CA II2480Not directly compared in this study[3]

Expert Insights: The presented data highlights the successful design of novel 4-methylbenzenesulfonamide derivatives with potent and selective inhibitory activity against the tumor-associated CA IX and XII isoforms.[2] The triazole-containing series, for instance, demonstrates superior potency against CA IX and XII compared to Acetazolamide, while maintaining a degree of selectivity over the off-target isoforms CA I and II.[2] Similarly, the thiazolone-based derivatives exhibit remarkable selectivity for CA IX over CA II, a crucial factor in minimizing potential side effects.[3] This selectivity is a key determinant of the therapeutic window for these compounds.

Unraveling Structure-Activity Relationships (SAR)

The biological activity of 4-methylbenzenesulfonamide derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective inhibitors.

For Anticancer Activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the sulfonamide core can significantly influence cytotoxicity. For instance, in a series of N-phenyl-4-methylbenzenesulfonamides, the presence of a halogen (F or Cl) on the N-phenyl ring generally leads to higher cytotoxic activity. Conversely, electron-donating groups like methoxy (-OCH3) tend to decrease activity.[9]

  • The "Tail" Moiety: Modifications distal to the sulfonamide group, often referred to as the "tail," play a crucial role in determining potency and selectivity. The addition of bulky and hydrophobic groups can enhance binding to the target protein, leading to increased activity.[4][5] For example, the incorporation of a thiazolone ring system has been shown to yield potent and selective anticancer agents.[4][5]

For Carbonic Anhydrase Inhibition:

  • The Zinc-Binding Group: The primary sulfonamide group (-SO2NH2) is the key pharmacophore responsible for binding to the zinc ion in the active site of carbonic anhydrases.

  • The "Tail" and Selectivity: The "tail" portion of the molecule extends into a region of the active site that varies between different CA isoforms. By modifying the size, shape, and chemical properties of the tail, it is possible to achieve selective inhibition of the tumor-associated isoforms (IX and XII) over the cytosolic isoforms (I and II).[2] For example, the introduction of a 1,2,3-triazole linker and a pyrazolyl-thiazole moiety has been shown to confer high potency and selectivity for CA IX and XII.[2]

Experimental Methodologies: A Guide to Characterization

The characterization of novel 4-methylbenzenesulfonamide derivatives involves a combination of spectroscopic techniques to confirm their chemical structure and a battery of in vitro assays to evaluate their biological activity.

Structural Characterization

The identity and purity of newly synthesized compounds are typically confirmed using a suite of analytical methods:

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the S=O stretching of the sulfonamide and the N-H bond.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of atoms.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel 4-methylbenzenesulfonamide derivatives and a standard drug (e.g., Doxorubicin) for a specified incubation period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Novel Derivatives & Standard Drug A->B Overnight Adhesion C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formazan Formation F Add Solubilizing Agent E->F G Measure Absorbance F->G Dissolve Crystals H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the novel sulfonamides against different CA isoforms is typically determined using a stopped-flow CO2 hydrase assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The reaction produces protons, leading to a pH change that is monitored by a pH indicator. The rate of the reaction is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoenzymes and serial dilutions of the novel sulfonamide derivatives and a standard inhibitor (e.g., Acetazolamide).

  • Reaction Mixture: In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with a CO2-saturated buffer solution containing a pH indicator.

  • Kinetic Measurement: Monitor the change in absorbance of the pH indicator over a short period (milliseconds to seconds).

  • Data Analysis: Calculate the initial rate of the enzymatic reaction. The IC50 or Ki value is determined by plotting the reaction rate against the inhibitor concentration.

CA_Inhibition_Assay cluster_reactants Reactants A CA Enzyme + Inhibitor C Stopped-Flow Instrument (Rapid Mixing) A->C B CO2-Saturated Buffer + pH Indicator B->C D Monitor Absorbance Change C->D Catalyzed Reaction E Calculate Reaction Rate D->E F Determine IC50 / Ki E->F

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for C-C Bond Formation with Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two cornerstone cross-coupling reactions for the synthesis of sulfonamide-containing compounds, offering insights for researchers in drug discovery and organic synthesis.

The construction of carbon-carbon (C-C) bonds is a central theme in modern organic chemistry, particularly in the synthesis of complex molecules with pharmaceutical applications. Among the plethora of methods available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and functional group tolerance. This guide provides a comprehensive comparison of two such stalwart reactions, the Suzuki-Miyaura coupling and the Stille coupling, specifically for their application in the synthesis of molecules bearing the ubiquitous sulfonamide functional group. This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity Boron reagents and byproducts are generally of low toxicity.Organotin reagents and byproducts are highly toxic.
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are typically stable to air and moisture.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent tolerance for a wide range of functional groups.
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.

Performance in C-C Bond Formation with Sulfonamide Precursors: A Data-Driven Comparison

The direct C-C coupling of sulfonamides can be challenging. A common and effective strategy involves the cross-coupling of sulfonyl chlorides, which are precursors to sulfonamides. The resulting coupled product can then be easily converted to the desired sulfonamide.

Suzuki-Miyaura Coupling of Sulfonyl Chlorides

A notable approach involves a three-component, redox-neutral synthesis of sulfonamides via a palladium-catalyzed Suzuki-Miyaura coupling. In this method, a sulfamoyl chloride is generated in situ from sulfuric chloride and a secondary amine, which then couples with an arylboronic acid.[1][2]

Table 1: Suzuki Coupling of in situ Generated Sulfamoyl Chlorides with Arylboronic Acids [1]

EntryAmineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine2-Naphthylboronic acidPdCl₂(PhCN)₂ (10)Na₂HPO₄THF/MeCN701671
2Piperidine4-Tolylboronic acidPdCl₂(PhCN)₂ (10)Na₂HPO₄THF/MeCN701665
3Dibenzylamine4-Methoxyphenylboronic acidPdCl₂(PhCN)₂ (10)Na₂HPO₄THF/MeCN701678

Ligand: tris-(2,6-dimethoxyphenyl)phosphine (20 mol%) was also used.

Another effective Suzuki-Miyaura approach is the palladium-catalyzed chlorosulfonylation of arylboronic acids, followed by in situ amination to yield the sulfonamide. This method allows for the convergent synthesis of sulfonamides from readily available starting materials.

Stille Coupling of Arenesulfonyl Chlorides

The Stille coupling offers a powerful alternative for the C-C bond formation from arenesulfonyl chlorides. This reaction proceeds via a desulfitative cross-coupling with organostannanes. Research has shown that arenesulfonyl chlorides are more reactive than aryl chlorides and bromides in Stille couplings, but less reactive than aryl iodides.[3][4]

Table 2: Stille Coupling of Arenesulfonyl Chlorides with Organostannanes [3][4]

EntryArenesulfonyl ChlorideOrganostannaneCatalyst (mol%)Additive (mol%)SolventTempYield (%)
14-Toluenesulfonyl chloride(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (1.5)CuBr·Me₂S (10)TolueneReflux85
21-Naphthalenesulfonyl chlorideTributyl(vinyl)stannanePd₂(dba)₃ (1.5)CuBr·Me₂S (10)THFReflux90
34-Nitrobenzenesulfonyl chloride(2-Thienyl)tributylstannanePd₂(dba)₃ (1.5)CuBr·Me₂S (10)TolueneReflux78

Ligand: tri-2-furylphosphine (5 mol%) was also used.

Mechanistic Overview: Catalytic Cycles

The fundamental mechanisms of both Suzuki and Stille couplings involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-SO2Cl Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 (Base) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki coupling.

Stille_Cycle cluster_0 Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Ar-SO2Cl (-SO2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-SnR3 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocols

General Procedure for Suzuki Coupling of in situ Generated Sulfamoyl Chlorides[1]

To a solution of a secondary amine (0.2 mmol) in THF (1.0 mL) is added sulfuric chloride (0.3 mmol) at 0 °C, and the resulting mixture is stirred for 10 minutes. Then, the arylboronic acid (0.4 mmol), Na₂HPO₄ (0.6 mmol), PdCl₂(PhCN)₂ (10 mol%), and tris-(2,6-dimethoxyphenyl)phosphine (20 mol%) are added, followed by MeCN (1.5 mL). The reaction mixture is stirred at 70 °C for 16 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired sulfonamide.

General Procedure for Stille Coupling of Arenesulfonyl Chlorides[3][4]

A mixture of the arenesulfonyl chloride (1.0 mmol), the organostannane (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), tri-2-furylphosphine (5 mol%), and CuBr·Me₂S (10 mol%) in toluene or THF (5 mL) is heated at reflux under an argon atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to give the desired product.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the formation of C-C bonds utilizing sulfonyl chloride precursors, which are readily converted to sulfonamides.

The Suzuki coupling offers the significant advantages of using low-toxicity and environmentally benign organoboron reagents. The three-component reaction is particularly attractive for its efficiency in building molecular complexity in a single step. However, the requirement of a base might be a limitation for substrates with base-sensitive functional groups.

The Stille coupling , on the other hand, demonstrates excellent functional group tolerance and often proceeds under neutral conditions. The air and moisture stability of organostannanes is an additional practical advantage. The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and the often-difficult removal of tin-containing byproducts, which is a major concern in the synthesis of pharmaceutical compounds.

Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the nature of the substrates, the tolerance to reaction conditions, and considerations regarding toxicity and purification. For many applications, particularly in drug discovery where purity and safety are paramount, the Suzuki coupling is often the preferred method. However, for complex substrates where functional group compatibility is critical, the Stille coupling remains a powerful and indispensable tool in the synthetic chemist's arsenal.

References

A Comparative Guide to the Purity Confirmation of 4-Bromo-2-methylbenzenesulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental results and the safety of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of 4-Bromo-2-methylbenzenesulfonamide, a key building block in synthetic chemistry. We present supporting experimental data and detailed protocols to aid in the selection and implementation of an appropriate analytical strategy.

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of components in a mixture.[1] For aromatic sulfonamides like this compound, reversed-phase HPLC is the method of choice, providing robust and reproducible results.[2]

Comparison of Analytical Approaches

The primary goal of an HPLC purity assessment is to separate the main compound from any potential process-related impurities, such as unreacted starting materials or by-products. A well-developed HPLC method should provide a sharp, symmetrical peak for the target compound, well-resolved from any other signals in the chromatogram. The comparison below outlines a standard method alongside a hypothetical alternative, highlighting key performance indicators.

ParameterMethod A: Standard IsocraticMethod B: Gradient Elution
Purity of Main Peak (%) 99.8599.91
Resolution of Key Impurity 1.82.5
Retention Time (min) 4.26.8
Analysis Time (min) 1015

Method B, while having a longer run time, offers superior resolution of the critical impurity peak, providing a higher degree of confidence in the purity assessment. The choice between these methods would depend on the specific requirements of the analysis, such as throughput needs versus the necessity for baseline separation of all components.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data.[1] Below are the methodologies for the HPLC analysis of this compound.

1. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).[2]

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.[2]

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a UV detector is utilized. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient (for Method B) 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B
Isocratic (for Method A) 60% B
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Data Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • Integrate the peak areas of the main compound and all impurity peaks in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the HPLC purity confirmation of this compound and the logical relationship of the analytical components.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Diluent weigh_sample->dissolve filter_sample Filter Sample dissolve->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

HPLC Purity Confirmation Workflow

G compound This compound (Analyte) hplc_system HPLC System compound->hplc_system column C18 Column (Stationary Phase) hplc_system->column mobile_phase Acetonitrile/Water (Mobile Phase) hplc_system->mobile_phase detector UV Detector column->detector mobile_phase->column data Chromatogram (Purity Data) detector->data

Components of HPLC Analysis

References

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Brominated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of drug candidates is paramount. This guide provides a comparative analysis of brominated benzenesulfonamides, highlighting their performance against various biological targets and offering insights supported by experimental data. The inclusion of a bromine atom on the benzenesulfonamide scaffold has been shown to significantly influence inhibitory activity and selectivity across different target classes, including carbonic anhydrases, kinases, and other enzymes implicated in a range of diseases from cancer to glaucoma.

This guide synthesizes data from multiple studies to present a clear comparison of brominated derivatives with their non-brominated or otherwise halogenated counterparts. We will delve into their inhibitory potency, the experimental methods used to determine these activities, and the molecular pathways they influence.

Comparative Inhibitory Activity of Brominated Benzenesulfonamides

The introduction of a bromine atom to the benzenesulfonamide core can have a profound effect on its biological activity. The data presented below compares the inhibitory concentrations (IC50) and inhibition constants (Ki) of brominated compounds against various targets.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1][2] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[1][2]

The data below, extracted from studies on benzenesulfonamide derivatives as CA inhibitors, illustrates the impact of bromine substitution.

Compound IDTarget IsoformSubstitutionKi (nM)Reference
3e hCA I4-Bromo-[1]
3e hCA II4-Bromo-[1]
3e hCA IX4-Bromo-[1]
3e hCA XII4-Bromo-[1]
3g hCA I4-Chloro-[1]
3g hCA II4-Chloro-[1]
3g hCA IX4-Chloro-[1]
3g hCA XII4-Chloro-[1]
AAZ (Acetazolamide) hCA I--[1]
AAZ (Acetazolamide) hCA II--[1]
AAZ (Acetazolamide) hCA IX--[1]
AAZ (Acetazolamide) hCA XII--[1]

Note: Specific Ki values for compounds 3e and 3g were not explicitly provided in the referenced abstract, but the text indicates that the introduction of bromine (3e) or chlorine (3g) in the C4 position of the phenyl ring partially increased the moderate-high activity of the parent phenyl derivative (3c).[1]

Anticancer Activity: PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The following table compares the inhibitory activity of benzenesulfonamide derivatives against PLK4.

Compound IDSubstitutionPLK4 IC50 (nM)Reference
K01 Unsubstituted977.6[3]
K07 Bromo23.6[3]
K17 Other (not specified)0.3[3]
K22 Other (not specified)0.1[3]

As the data indicates, the introduction of a bromine atom in compound K07 resulted in a significant enhancement of inhibitory activity against PLK4 compared to the unsubstituted lead compound K01 .[3] Further modifications in compounds K17 and K22 led to even greater potency.[3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay

The in vitro inhibition of human carbonic anhydrase isoforms (hCAs) is typically determined using a stopped-flow CO2 hydrase assay.[1]

Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2. The assay is performed in the presence and absence of inhibitors to determine their effect on the enzyme's kinetics.

Procedure:

  • Enzyme and Inhibitor Preparation: Solutions of purified hCA isoforms and the test compounds (brominated benzenesulfonamides and controls) are prepared in a suitable buffer (e.g., Tris-HCl) with known concentrations.

  • Assay Execution: The enzyme and inhibitor are pre-incubated for a specific period. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in pH is monitored over time using a pH indicator (e.g., phenol red). The initial rates of the reaction are calculated.

  • Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the Morrison equation for tight-binding inhibitors or by constructing dose-response curves to calculate IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

In Vitro Kinase Assay (PLK4)

The inhibitory activity of compounds against PLK4 is assessed using in vitro enzyme activity assays.[3]

Principle: These assays measure the phosphorylation of a substrate by the kinase in the presence of ATP. The amount of phosphorylation is quantified to determine the extent of kinase inhibition.

Procedure:

  • Reagents: Recombinant PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP are required.

  • Reaction Setup: The kinase reaction is carried out in a buffer solution containing the PLK4 enzyme, the substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP), and varying concentrations of the test compounds.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation.

  • Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of brominated benzenesulfonamide activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Benzenesulfonamides E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_H2O->HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_H2O->Inhibited_Complex + Inhibitor - H₂O CO2 CO₂ HCO3->E_Zn_OH - HCO₃⁻ + H₂O H_plus H⁺ H2O H₂O Inhibitor R-SO₂NH₂

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle by benzenesulfonamides.

G cluster_workflow General Workflow for SAR Studies Synthesis Synthesis of Brominated Benzenesulfonamide Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., Enzyme Assays) Purification->Biological_Screening Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for structure-activity relationship studies.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-methylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Bromo-2-methylbenzenesulfonamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This compound is a compound that requires careful handling due to its potential health and environmental hazards. Proper disposal is not merely a suggestion but a mandatory practice to maintain a safe working environment and comply with regulations.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The appropriate PPE for handling this chemical includes, but is not limited to, chemical-resistant gloves (e.g., nitrile rubber), a laboratory coat, and safety glasses with side shields or chemical goggles. All handling of this substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard and Disposal Data

For quick reference, the following table summarizes key data related to the handling and disposal of this compound.

PropertyValueSource(s)
CAS Number 116340-67-1
Molecular Formula C₇H₈BrNO₂S
GHS Pictogram GHS07 (Harmful)
GHS Signal Word Warning
Hazard Statements H315, H319, H335
Disposal Classification Hazardous Waste

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation: All waste containing this compound must be classified as hazardous waste. It is crucial to segregate this waste stream from other laboratory waste, especially from incompatible materials, to prevent hazardous reactions.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the "Immediate Safety and Hazard Information" section.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must have a secure, tight-fitting lid.

    • Do not overfill the container; it is recommended to fill it to no more than 75% of its capacity to allow for expansion.[1]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (116340-67-1) and the relevant hazard pictograms.

    • If the waste is a mixture, list all constituents and their approximate percentages.

  • Storage:

    • Store the sealed container in a designated, well-ventilated, cool, and dry satellite accumulation area (SAA).

    • The SAA must have secondary containment to capture any potential leaks.

    • Store the container away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Wear the full PPE as described above.

  • Contain Spill: Prevent further spillage if it is safe to do so.

  • Clean Spill: For solid spills, avoid creating dust. Carefully scoop the material and place it into a designated, labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, wipes, absorbent pads) must be placed in the hazardous waste container along with the spilled chemical.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? start->spill segregate Segregate as Hazardous Waste ppe->segregate contain_spill Contain Spill containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store check_label Ensure Container is Properly Labeled and Sealed store->check_label contact_ehs Contact EHS or Licensed Contractor check_label->contact_ehs disposal Professional Hazardous Waste Disposal (Incineration) contact_ehs->disposal end end disposal->end End of Process spill->ppe Yes spill->segregate No collect_spill Collect Spilled Material and Cleanup Debris contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->containerize

References

Personal protective equipment for handling 4-Bromo-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-Bromo-2-methylbenzenesulfonamide. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing exposure risks. The following guidance is based on the known hazards of structurally similar brominated and sulfonamide-containing compounds and general laboratory safety principles. A thorough risk assessment should be conducted by users in consultation with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound is anticipated to cause skin, eye, and respiratory irritation. It may also be harmful if swallowed.[1][2] Therefore, the following personal protective equipment is mandatory when handling this substance.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust or splashes.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves before use. Double gloving is recommended for handling hazardous drugs.[3][5]
Body Protection Laboratory coat or a disposable gownA lab coat is standard, with disposable gowns recommended for procedures with a higher risk of contamination.[6]
Respiratory Protection Use of a chemical fume hood or a suitable respirator (e.g., N95 dust mask)Required when handling the solid to avoid inhalation of dust.[3][7]

Operational Protocols

Strict adherence to the following procedures is essential to minimize exposure and prevent contamination when working with this compound.

General Handling Protocol:

  • Preparation: Before beginning work, ensure that the designated area, preferably a chemical fume hood, is clean and operational. Confirm that an eyewash station and safety shower are readily accessible.[3][8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete.[3][8] Carefully remove and dispose of gloves and any other disposable PPE.[5] Clean the work surface according to your laboratory's standard operating procedures.

Storage Protocol:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3][8]

  • Protect from direct sunlight and sources of ignition.[3]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9] It should never be poured down the drain or mixed with regular trash.[10]

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[6][9]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and indicate the approximate quantity.[9][10]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule the pickup and disposal of the hazardous waste.[9] Follow all institutional procedures for waste manifests and pickup.

Decontamination of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[9]

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[9]

  • Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[9]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_safety Locate Safety Equipment (Eyewash, Shower) prep_area->prep_safety handle_weigh Weigh/Handle Chemical in Fume Hood prep_safety->handle_weigh Proceed to Handling handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_ppe Remove & Dispose of Disposable PPE handle_experiment->cleanup_ppe Experiment Complete disp_collect Collect Waste in Halogenated Organics Container handle_experiment->disp_collect Generate Waste cleanup_wash Wash Hands & Exposed Skin cleanup_ppe->cleanup_wash cleanup_area Clean Work Area cleanup_wash->cleanup_area disp_store Store in Designated Area cleanup_area->disp_store disp_label Label Waste Container disp_collect->disp_label disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.